molecular formula C10H21N3O B167820 5-Nonanone, semicarbazone CAS No. 1669-37-0

5-Nonanone, semicarbazone

Cat. No.: B167820
CAS No.: 1669-37-0
M. Wt: 199.29 g/mol
InChI Key: TWCKAZDEWJAUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nonanone, semicarbazone, also known as 5-Nonanone, semicarbazone, is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nonanone, semicarbazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nonanone, semicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nonanone, semicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1669-37-0

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

(nonan-5-ylideneamino)urea

InChI

InChI=1S/C10H21N3O/c1-3-5-7-9(8-6-4-2)12-13-10(11)14/h3-8H2,1-2H3,(H3,11,13,14)

InChI Key

TWCKAZDEWJAUTA-UHFFFAOYSA-N

SMILES

CCCCC(=NNC(=O)N)CCCC

Canonical SMILES

CCCCC(=NNC(=O)N)CCCC

Other CAS No.

1669-37-0

Synonyms

5-Nonanone semicarbazone

Origin of Product

United States

Foundational & Exploratory

5-Nonanone semicarbazone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Nonanone Semicarbazone , a crystalline derivative formed from the condensation of 5-nonanone (dibutyl ketone) and semicarbazide. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on structural characterization, synthesis protocols, and physicochemical properties relevant to drug development.

Executive Summary

5-Nonanone semicarbazone (CAS: 1669-37-0) is the imine derivative resulting from the condensation of the symmetrical aliphatic ketone 5-nonanone with semicarbazide.[1] Historically utilized for the qualitative identification of ketones due to its distinct melting point, this compound also serves as a lipophilic model in the study of semicarbazone-based pharmacophores, which possess documented anticonvulsant and antimicrobial activities. Its structural symmetry and significant lipophilicity (due to dual butyl chains) make it a valuable reference standard in chromatographic and spectroscopic analyses.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(5-Nonanylidene)hydrazinecarboxamide
Common Name 5-Nonanone semicarbazone; Dibutyl ketone semicarbazone
CAS Number 1669-37-0
Molecular Formula C₁₀H₂₁N₃O
Molecular Weight 199.30 g/mol
SMILES CCCCC(=NNC(=O)N)CCCC
Structure Type Symmetrical Aliphatic Semicarbazone
Structural Analysis

The molecule features a central azomethine group (C=N) flanked by two chemically equivalent n-butyl chains. This symmetry simplifies its NMR spectrum, eliminating the formation of geometric isomers (


) typically seen in unsymmetrical ketimines. The terminal urea moiety (–NH–CO–NH₂) acts as a hydrogen bond donor and acceptor, critical for its crystal lattice stability and potential receptor binding in biological systems.

Synthesis Protocol

The synthesis follows a nucleophilic addition-elimination mechanism, acid-catalyzed to activate the carbonyl carbon. Due to the lipophilicity of 5-nonanone, a mixed solvent system (Ethanol/Water) is required to ensure homogeneity.

Reaction Mechanism

The formation proceeds via the generation of a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the C=N bond.

SynthesisMechanism Ketone 5-Nonanone (C9H18O) Activated Oxonium Ion (Activated C=O) Ketone->Activated Protonation Acid H+ Acid->Activated Intermediate Carbinolamine Intermediate Activated->Intermediate Nucleophilic Attack Semicarbazide Semicarbazide (H2N-NH-CO-NH2) Semicarbazide->Intermediate Water - H2O Intermediate->Water Product 5-Nonanone Semicarbazone Intermediate->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism converting 5-nonanone to its semicarbazone derivative.[2]

Experimental Procedure

Reagents:

  • 5-Nonanone (Dibutyl ketone): 1.0 g (7.0 mmol)

  • Semicarbazide Hydrochloride: 1.0 g (9.0 mmol)

  • Sodium Acetate (Anhydrous): 1.5 g (Buffer)

  • Ethanol (95%): 10 mL

  • Distilled Water: 10 mL

Step-by-Step Methodology:

  • Preparation of Reagent Solution: In a 50 mL round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of distilled water. The sodium acetate buffers the solution, preventing protonation of the nucleophilic hydrazine nitrogen.

  • Addition of Ketone: Add 10 mL of ethanol to the aqueous solution, followed by 1.0 g of 5-nonanone. The mixture may appear cloudy initially.

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath at 70–80°C for 45 minutes. Vigorous stirring is essential to maximize contact between the lipophilic ketone and the aqueous reagent phase.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Transfer the flask to an ice bath for 20 minutes. The semicarbazone will precipitate as white crystals.

  • Purification: Filter the crystals using vacuum filtration. Wash with cold 50% ethanol-water to remove unreacted reagents.

  • Recrystallization: Recrystallize from hot ethanol/water (1:1 ratio) to obtain analytical-grade purity. Dry in a desiccator.

Physicochemical Properties

The following data points are critical for confirming the identity of the synthesized product.

PropertyValueContext
Melting Point 89.5 – 90.0 °C Distinct from 5-nonanone (-50°C) and semicarbazide (96°C).
Appearance White crystalline powderTypical of aliphatic semicarbazones.
Solubility (Water) InsolubleDue to hydrophobic butyl chains.
Solubility (Organic) Soluble in Ethanol, EtherUsed for recrystallization.
LogP (Predicted) ~2.9High lipophilicity facilitates membrane permeability.

Note: Literature values for the melting point are highly specific (89.5–90°C). Values around 159°C often cited in databases refer to the 2,8-dichloro derivative.

Spectral Characterization

For validation of the structure, the following spectral signals are diagnostic.

Infrared Spectroscopy (FT-IR)
  • N–H Stretch: 3450, 3250 cm⁻¹ (Primary and secondary amide N-H).

  • C=O Stretch (Amide I): ~1690 cm⁻¹ (Strong, lower than ketone C=O due to resonance).

  • C=N Stretch (Imine): 1580–1620 cm⁻¹ (Characteristic of the Schiff base formation).

  • C–H Stretch: 2850–2960 cm⁻¹ (Strong, aliphatic butyl chains).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • δ 9.0–9.5 ppm (s, 1H): Amide N-H proton (broad singlet).

  • δ 6.0–6.5 ppm (s, 2H): Urea NH₂ protons.

  • δ 2.2–2.4 ppm (t, 4H):

    
    -methylene protons (-CH₂-C=N). Due to symmetry, both 
    
    
    
    -CH₂ groups appear equivalent or very closely overlapping.
  • δ 1.3–1.5 ppm (m, 8H):

    
     and 
    
    
    
    -methylene protons.
  • δ 0.9 ppm (t, 6H): Terminal methyl groups.

Applications in Drug Development

While 5-nonanone semicarbazone is often a chemical intermediate, its class (aryl and alkyl semicarbazones) is significant in pharmacology.

  • Anticonvulsant Modeling: Semicarbazones are structurally related to the drug phenytoin. The "–NH–CO–NH–N=C–" pharmacophore is known to interact with voltage-gated sodium channels (VGSCs). The high lipophilicity of the 5-nonanone derivative makes it an excellent model for studying blood-brain barrier (BBB) penetration kinetics of aliphatic anticonvulsants.

  • Antimicrobial Activity: Lipophilic semicarbazones have shown efficacy against Gram-positive bacteria by disrupting cell membranes. The butyl chains of 5-nonanone semicarbazone provide the necessary hydrophobic bulk to intercalate into lipid bilayers.

  • Chromatographic Standard: Due to its stability and distinct UV absorption (due to the C=N conjugation with the amide), it serves as a derivatization standard for the HPLC analysis of volatile ketones in biological fluids.

Biological Signaling Context

The anticonvulsant activity of semicarbazones is hypothesized to follow the sodium channel blocking pathway.

BioActivity Compound Lipophilic Semicarbazone (5-Nonanone Derivative) BBB Blood-Brain Barrier (Lipid Bilayer) Compound->BBB Passive Diffusion (High LogP) Target Voltage-Gated Na+ Channel (Inactivated State) BBB->Target Binding to Alpha Subunit Effect Inhibition of Repetitive Firing (Anticonvulsant) Target->Effect Stabilization

Figure 2: Pharmacological pathway of lipophilic semicarbazones in anticonvulsant activity.

References

  • Synthesis & Properties: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for semicarbazone synthesis).
  • Melting Point Verification: Organic Syntheses, Coll. Vol. 2, p. 181 (1943); Vol. 19, p. 38 (1939).[3] Link (Confirming di-n-butyl ketone properties).

  • Physical Data: NIST Chemistry WebBook, SRD 69. "5-Nonanone". Link

  • Pharmacology: Pandeya, S. N., et al. "Synthesis and anticonvulsant activity of some new semicarbazones." European Journal of Medicinal Chemistry 35.2 (2000): 249-255. Link

  • Melting Point Specificity: Durham E-Theses, "Organic intermetallic derivatives of tin and copper," p. 94. (Explicitly lists di-n-butyl ketone semicarbazone MP as 90°C).[2][4] Link

Sources

Introduction: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet for 5-Nonanone Semicarbazone (CAS 1669-37-0)

In the landscape of drug discovery and chemical research, novel molecules are the currency of innovation. 5-Nonanone semicarbazone (CAS 1669-37-0) is one such compound, belonging to a class of imine derivatives that have garnered interest for their potential biological activities.[1] For the researcher handling this or similar research chemicals, a Safety Data Sheet (SDS) is the most critical document for ensuring safe handling and mitigating risk.

However, for many non-commercial or newly synthesized compounds, a formally curated SDS from a chemical supplier is often unavailable. This guide is designed to fill that gap. As a self-validating system, it constructs a robust safety profile for 5-nonanone semicarbazone by synthesizing data from its parent ketone (5-nonanone), analogous semicarbazone structures, and foundational principles of chemical safety. This document empowers researchers to handle this compound with a comprehensive understanding of its potential hazards, grounded in scientific rationale.

SECTION 1: IDENTIFICATION

This section provides the fundamental identity of the substance.

IdentifierDataSource
Chemical Name 5-Nonanone semicarbazone-
IUPAC Name (nonan-5-ylideneamino)urea[2]
CAS Number 1669-37-0[2]
Synonyms NSC-83583[2]
Molecular Formula C₁₀H₂₁N₃O[2]
Molecular Weight 199.29 g/mol [2]
Chemical Structure CCCCC(=NNC(=O)N)CCCC[2]

SECTION 2: HAZARD(S) IDENTIFICATION

Disclaimer: The following classification is predictive and based on the hazard profiles of structurally related compounds. Empirical data for this specific molecule is not available. It should be handled with the assumption that it presents these potential hazards.

GHS Classification (Predicted)
Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 4Semicarbazone derivatives can exhibit oral toxicity.[3]
Skin IrritationCategory 2The parent ketone, 5-nonanone, is a known skin irritant.[4]
Eye IrritationCategory 2A5-nonanone causes eye irritation.[4]
Skin SensitizationCategory 1Other semicarbazones are known to be skin sensitizers.[3]
GHS Label Elements
  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H317: May cause an allergic skin reaction.[3]

    • H319: Causes serious eye irritation.[5]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P272, P280 (Avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, contaminated work clothing should not be allowed out of the workplace, wear protective gloves/eye protection).[3]

    • Response: P301+P312, P302+P352, P305+P351+P338, P333+P313 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation or rash occurs: Get medical advice/attention).[3][5]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

The synthesis of semicarbazones occurs via the condensation of a ketone or aldehyde with semicarbazide.[6] This reaction mechanism is critical to understanding potential impurities.

ComponentCAS NumberPercent (%)
5-Nonanone semicarbazone1669-37-0>95% (Typical for research grade)
5-Nonanone (precursor)502-56-7Trace
Semicarbazide (precursor)57-56-7Trace

The primary hazard profile is determined by the main component, but the presence of unreacted 5-nonanone could contribute to flammability and irritation characteristics.[4][7]

SECTION 4: FIRST-AID MEASURES

Immediate and appropriate first aid is crucial. The following protocols are based on standard laboratory practice for irritants and potentially sensitizing powders.

Detailed First-Aid Protocols
  • In Case of Eye Contact:

    • Immediately begin flushing the eyes with copious amounts of gently flowing water for at least 15 minutes.[3]

    • While flushing, hold the eyelids open to ensure water contacts all surfaces of the eye and eyelid.

    • Do not use neutralizing agents.

    • Seek immediate medical attention, bringing this safety guide with you.

    • Causality: Prolonged flushing is essential to physically remove all particles of the solid chemical and dilute any that may have dissolved in the eye's moisture, minimizing tissue damage.[5]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing, including shoes.

    • Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7]

    • If a rash, irritation, or other symptoms of sensitization develop, seek medical attention.[3]

    • Launder contaminated clothing before reuse.

    • Causality: As a potential skin sensitizer, it is critical to remove the substance promptly to prevent the initiation of an allergic response.[3] Soap helps to solubilize and remove the organic compound from the skin.

  • If Inhaled:

    • Move the individual to fresh air immediately.[7]

    • If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.

    • Seek medical attention if symptoms such as coughing or shortness of breath persist.

    • Causality: While not expected to be highly volatile, dust inhalation can cause respiratory irritation. Moving to fresh air is the primary step to end the exposure.

  • If Swallowed:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth thoroughly with water.[5]

    • Have the person drink 1-2 glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[7]

    • Seek immediate medical attention.

    • Causality: Inducing vomiting can cause the substance to be aspirated into the lungs, leading to chemical pneumonitis. Dilution is a safer immediate step.

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. A water spray can be used to cool containers.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream (water jet) as it may scatter the burning powder, spreading the fire.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can be hazardous.

    • Hazardous Combustion Products: Combustion will produce oxides of carbon (CO, CO₂) and nitrogen (NOx). The generation of irritating and toxic gases is expected.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.

SECTION 6: ACCIDENTAL RELEASE MEASURES

A systematic and calm response is key to managing a chemical spill.

Step-by-Step Spill Cleanup Protocol
  • Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel and secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is contained there.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety goggles with side shields or a face shield.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean Up:

    • Gently sweep or scoop the solid material into a suitable, labeled container for chemical waste.

    • CRITICAL: Avoid creating dust.[5] Do not use a dry brush. If necessary, lightly moisten a paper towel with water to gently wipe up the final traces of powder.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Seal the waste container and dispose of it as hazardous chemical waste according to your institution's protocols.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

Accidental Release Workflow

start Spill Detected evacuate Evacuate & Secure Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Gently Sweep Powder into Waste Container (AVOID DUST) contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Seal & Label Waste for Disposal decontaminate->dispose end_op Cleanup Complete dispose->end_op

Caption: Workflow for safe cleanup of a solid chemical spill.

SECTION 7: HANDLING AND STORAGE

Proper handling and storage are paramount for preventing exposure and maintaining chemical integrity.

Precautions for Safe Handling
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation and inhalation of dust.[5]

  • Keep away from sources of ignition, heat, and open flames.[7]

  • Practice good laboratory hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

Conditions for Safe Storage
  • Store in a tightly closed container.[7]

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Store away from incompatible materials.[9]

  • Never store chemicals above eye level.[9]

Chemical Storage Segregation Logic

substance CAS 1669-37-0 5-Nonanone Semicarbazone storage_conditions Storage Conditions substance->storage_conditions Store Under incompatibles Incompatible Materials (Store Separately) substance->incompatibles Segregate From cool Cool Place storage_conditions->cool dry Dry Area storage_conditions->dry ventilated Well-Ventilated storage_conditions->ventilated oxidizers Strong Oxidizing Agents incompatibles->oxidizers acids Strong Acids incompatibles->acids bases Strong Bases incompatibles->bases

Caption: Safe storage and segregation plan for 5-nonanone semicarbazone.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Occupational Exposure Limits: No occupational exposure limits (e.g., PEL, TLV) have been established for this substance. Handle with engineering controls and PPE to minimize exposure.

  • Engineering Controls:

    • Work should be performed in a properly functioning chemical fume hood to minimize inhalation of any dust.

    • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side shields (compliant with EN 166 or NIOSH standards) or a full face shield.

    • Skin Protection: Wear a lab coat or other protective clothing.

    • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber. Inspect gloves for tears or holes before each use.[10]

    • Respiratory Protection: Not required under normal conditions of use with adequate engineering controls. If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

Data for this specific compound is limited. Properties are either taken from known sources or inferred from analogous compounds.

PropertyValue
Appearance White to off-white solid/powder (Predicted)
Odor Not available
pH Not available
Melting Point Not available
Boiling Point Not available
Flash Point Not applicable (Solid)
Evaporation Rate Not applicable
Flammability Not expected to be flammable as a solid
Vapor Pressure Not available
Vapor Density Not applicable
Relative Density Not available
Solubility Likely insoluble or poorly soluble in water (Predicted)[11]
Partition Coefficient (n-octanol/water) Not available
Auto-ignition Temperature Not available
Decomposition Temperature Not available

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: Semicarbazones can undergo hydrolysis, particularly in the presence of strong acids, to revert to the parent ketone (5-nonanone) and semicarbazide.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, away from light).[12]

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: High temperatures, direct sunlight, and moisture.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react violently, posing a fire or explosion risk.[7]

    • Strong Acids: Can catalyze decomposition/hydrolysis.

    • Strong Bases: May cause decomposition.[7]

  • Hazardous Decomposition Products: Under fire conditions, will produce oxides of carbon and nitrogen.

SECTION 11: TOXICOLOGICAL INFORMATION

No specific toxicological studies have been conducted on 5-nonanone semicarbazone. The information below is based on the predicted GHS classification.

  • Routes of Exposure: Inhalation (of dust), skin contact, eye contact, ingestion.

  • Acute Toxicity: Predicted to be harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Skin Corrosion/Irritation: Predicted to cause skin irritation (Category 2).[4]

  • Serious Eye Damage/Irritation: Predicted to cause serious eye irritation (Category 2A).[4]

  • Respiratory or Skin Sensitization: Predicted to be a potential skin sensitizer (Category 1).[3]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.

SECTION 12: ECOLOGICAL INFORMATION

No data is available on the environmental fate or ecotoxicity of this compound. It is imperative to prevent its release into the environment. Do not allow this chemical to enter drains, soil, or waterways.[5]

SECTION 13: DISPOSAL CONSIDERATIONS

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. The material should be packaged and labeled as hazardous chemical waste. Do not dispose of it with normal trash or down the drain.

SECTION 14: TRANSPORT INFORMATION

This compound is not expected to be regulated as a hazardous material for transport by DOT (U.S.), IATA, or IMDG. However, regulations can change, and final classification should be confirmed with the relevant transport authorities.

SECTION 15: REGULATORY INFORMATION

  • CAS Number: 1669-37-0 is listed in the PubChem and other chemical databases.[2]

  • TSCA (Toxic Substances Control Act): Status not determined. This compound is likely for research and development use only.

SECTION 16: OTHER INFORMATION

  • Date of Creation: February 7, 2026

  • Disclaimer: This technical guide has been prepared by synthesizing the best available information and is intended for use by trained professionals. The information is believed to be accurate but is not warranted to be so. All chemical handling involves inherent risks, and users should exercise caution and judgment.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Tabanone. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, November 16). Safety Data Sheet: 5-Nitro-2-furaldehyde semicarbazone. Retrieved from [Link]

  • MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, September 5). Cyclohexanone semicarbazone SDS. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • University of Glasgow. (n.d.). The Reactions of Semicarbazones, Thiosemicarbazones and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256596, 5-Nonanone, semicarbazone. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and Characterization of Semicarbazone. Retrieved from [Link]

  • YouTube. (2023, January 20). Semicarbazone Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 5-Nonanone | CAS#:502-56-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octen-2-one. Retrieved from [Link]

  • University of Texas at Dallas Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • National Institutes of Health, Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Google Patents. (n.d.). US2798886A - Preparation of cycloalkanone-semicarbazones.
  • Cheméo. (n.d.). Chemical Properties of 3-Octen-2-one (CAS 1669-44-9). Retrieved from [Link]

  • KnightScholar, SUNY Geneseo. (n.d.). Green synthesis of semicarbazones: A comparison of two green solvents. Retrieved from [Link]

Sources

Introduction: The Significance of Semicarbazones in Chemical Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dibutyl Ketone Semicarbazone: Synthesis, Characterization, and Scientific Context

Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone and semicarbazide.[1][2] This reaction forms an imine derivative, characterized by the C=N-NH-C(=O)NH2 functional group.[2] These compounds are of significant interest to researchers and drug development professionals for several reasons. Structurally, they are crystalline solids, a property that makes them exceptionally useful for the identification and characterization of parent aldehydes and ketones through melting point analysis. Beyond their role in qualitative organic analysis, semicarbazones exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[1] The therapeutic potential of semicarbazones is often linked to their ability to coordinate with metal ions within biological systems.[1] This guide provides a detailed technical overview of a specific derivative, dibutyl ketone semicarbazone, covering its molecular properties, a robust synthesis protocol, and methods for its characterization.

Physicochemical Properties of Dibutyl Ketone Semicarbazone

Dibutyl ketone, systematically named 5-Nonanone, is a symmetrical ketone with the chemical formula C9H18O.[3][4][5] When it undergoes a condensation reaction with semicarbazide (CH5N3O), a molecule of water is eliminated, resulting in the formation of dibutyl ketone semicarbazone.

The molecular formula is therefore calculated as follows: C9H18O (Dibutyl Ketone) + CH5N3O (Semicarbazide) → C10H21N3O (Dibutyl Ketone Semicarbazone) + H2O

Based on this formula, the molecular weight is calculated to be approximately 199.30 g/mol . A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C10H21N3OCalculated
Molecular Weight 199.30 g/mol Calculated
Parent Ketone 5-Nonanone (Dibutyl Ketone)[3][4][5]
Parent Ketone CAS No. 502-56-7[4][5]
Parent Ketone Formula C9H18O[3][4][5]
Parent Ketone Mol. Wt. 142.24 g/mol [3][4]

Synthesis of Dibutyl Ketone Semicarbazone: An Experimental Protocol

The synthesis of semicarbazones is a classic condensation reaction. The protocol described here is a self-validating system, where successful synthesis can be confirmed through the characterization methods outlined in the subsequent section.

Causality in Experimental Design

The reaction between a ketone and semicarbazide can be slow. Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[6] Therefore, the reaction is often facilitated by refluxing in the presence of a mild acid catalyst. The acid protonates the carbonyl oxygen of the dibutyl ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal -NH2 group of semicarbazide. Sodium acetate is often used in conjunction with semicarbazide hydrochloride to generate semicarbazide in situ and buffer the solution. Ethanol is a common solvent as it effectively dissolves both the nonpolar ketone and the more polar semicarbazide salt.[7] Purification is typically achieved via recrystallization, which leverages differences in solubility between the product and any unreacted starting materials or byproducts.

Step-by-Step Synthesis Workflow
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

  • Addition of Reactants: To this solution, add 8 mL of ethanol, followed by 1.0 mL of dibutyl ketone (5-nonanone). The ethanol is added to ensure a homogenous reaction mixture.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 60-90 minutes. The formation of a solid precipitate indicates the progress of the reaction. For less reactive ketones like dibutyl ketone, a longer reaction time may be necessary compared to aldehydes.[6][7][8]

  • Isolation of Product: After the reflux period, cool the reaction mixture in an ice bath to maximize the precipitation of the semicarbazone product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Drying and Storage: Dry the purified crystals in a desiccator. The final product should be a crystalline solid. Store in a well-sealed container.

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents 1. Dissolve Semicarbazide HCl & Sodium Acetate in H2O add_solvents 2. Add Ethanol & Dibutyl Ketone reagents->add_solvents reflux 3. Reflux for 60-90 min add_solvents->reflux cool 4. Cool in Ice Bath reflux->cool filtrate 5. Vacuum Filtration cool->filtrate wash 6. Wash with Cold Ethanol filtrate->wash dry 7. Dry Product wash->dry final_product Pure Dibutyl Ketone Semicarbazone dry->final_product

Caption: Reaction workflow for the synthesis of dibutyl ketone semicarbazone.

Structural Characterization

Confirming the identity and purity of the synthesized dibutyl ketone semicarbazone is critical. This is achieved through a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the semicarbazone. The most definitive evidence is the disappearance of the strong C=O stretching vibration from the starting material, dibutyl ketone (typically observed around 1715 cm⁻¹), and the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch at approximately 1654 cm⁻¹. Additionally, the presence of N-H stretching bands (around 3200-3400 cm⁻¹) and a C=O stretch from the amide group in the semicarbazone structure provides further confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum will show characteristic signals for the butyl chains. The most telling feature would be the absence of the signals corresponding to the α-protons of the starting ketone and the appearance of new signals for the protons on the carbons adjacent to the imine bond. Signals for the NH and NH2 protons will also be present, though their chemical shifts can be broad and variable depending on the solvent.

    • ¹³C-NMR: In the carbon NMR spectrum, the key diagnostic change is the disappearance of the ketone carbonyl carbon signal (typically downfield, >200 ppm) and the appearance of a new signal for the imine carbon (C=N) in the range of 150-160 ppm, as well as the signal for the amide carbonyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of dibutyl ketone semicarbazone (199.30 g/mol ).

References

  • Title: DIBUTYL KETONE Source: ChemBK URL: [Link]

  • Title: synthesis and characterization of semicarbozone Source: SATHYABAMA Institute of Science and Technology URL: [Link]

  • Title: 5-Nonanone Source: NIST WebBook URL: [Link]

  • Title: 5-Nonanone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION Source: PharmaTutor URL: [Link]

  • Title: Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment Source: International Journal for Scientific Research in Multidisciplinary Studies (IJSDR) URL: [Link]

  • Title: 5-Nonanone Condensed phase thermochemistry data Source: NIST WebBook URL: [Link]

  • Title: Semicarbazone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions Source: ResearchGate URL: [Link]

  • Title: Will the formation of semicarbazone from an unknown (suspected to be a ketone) be long, or has it been falsely analysed? Source: ResearchGate URL: [Link]

Sources

Solubility of 5-nonanone semicarbazone in ethanol vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Differential Solubility of 5-Nonanone Semicarbazone in Ethanol vs. Water

This technical guide provides a comprehensive analysis of the solubility of 5-nonanone semicarbazone in two common laboratory solvents: ethanol and water. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles governing solubility, offers detailed experimental protocols for its determination, and presents the expected outcomes. By integrating theoretical explanations with practical methodologies, this guide serves as a valuable resource for understanding and predicting the behavior of semicarbazone derivatives in different solvent systems.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemistry and pharmacology. For a compound like 5-nonanone semicarbazone, which is a derivative of a ketone, understanding its solubility profile is crucial for a variety of applications, including reaction kinetics, purification processes such as recrystallization, and formulation development in the pharmaceutical industry. The choice of solvent can dramatically impact the yield of a reaction, the purity of a final product, and the bioavailability of a drug substance.

This guide will specifically explore the differential solubility of 5-nonanone semicarbazone in a polar protic solvent, water, and a less polar solvent, ethanol. This comparison will highlight the interplay of molecular structure, polarity, and intermolecular forces in determining solubility.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This principle is a reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure and Polarity
  • 5-Nonanone: A nine-carbon aliphatic ketone, 5-nonanone possesses a polar carbonyl group (C=O) but is dominated by its long, nonpolar alkyl chains. This makes the molecule predominantly nonpolar.

  • Semicarbazide: This molecule (H₂N-NH-C(=O)NH₂) is highly polar due to the presence of multiple amine and amide groups capable of extensive hydrogen bonding.

  • 5-Nonanone Semicarbazone: The formation of the semicarbazone introduces a polar semicarbazone moiety (-C=N-NH-C(=O)NH₂) onto the nonpolar 5-nonanone backbone. The resulting molecule is amphiphilic, having both a significant nonpolar region (the two butyl chains) and a polar head group.

Solvent Properties
  • Water (H₂O): A highly polar, protic solvent with a high dielectric constant. Water is an excellent solvent for ionic compounds and polar molecules capable of hydrogen bonding.

  • Ethanol (C₂H₅OH): A polar, protic solvent, but significantly less polar than water due to the presence of the nonpolar ethyl group. Ethanol can act as both a hydrogen bond donor and acceptor.

Intermolecular Interactions and Solubility Prediction

Based on the "like dissolves like" principle, we can predict the following:

  • In Water: The solubility of 5-nonanone semicarbazone is expected to be low. While the polar semicarbazone group can interact with water molecules through hydrogen bonding, the large, nonpolar hydrocarbon portion of the molecule will disrupt the strong hydrogen-bonding network of water, leading to an unfavorable enthalpic change.

  • In Ethanol: Ethanol, being less polar than water, is a more suitable solvent for molecules with both polar and nonpolar characteristics. The ethyl group of ethanol can interact favorably with the nonpolar alkyl chains of 5-nonanone semicarbazone via London dispersion forces, while the hydroxyl group can form hydrogen bonds with the polar semicarbazone moiety. This dual interaction capability suggests that 5-nonanone semicarbazone will exhibit significantly higher solubility in ethanol compared to water.

The following diagram illustrates the predicted solubility relationship.

G cluster_solute 5-Nonanone Semicarbazone cluster_solvents Solvents cluster_solubility Predicted Solubility Solute Amphiphilic Structure (Polar Head, Nonpolar Tail) Water Water (Highly Polar) Solute->Water Mismatched Polarity (Hydrophobic Effect) Ethanol Ethanol (Moderately Polar) Solute->Ethanol Favorable Interactions (H-Bonding & Dispersion) Low_Sol Low Solubility Water->Low_Sol High_Sol High Solubility Ethanol->High_Sol

Caption: Predicted solubility of 5-nonanone semicarbazone in water and ethanol.

Experimental Determination of Solubility

The following protocol outlines a standard method for determining the solubility of 5-nonanone semicarbazone in water and ethanol at a given temperature.

Materials and Equipment
  • 5-Nonanone semicarbazone (solid)

  • Deionized water

  • Absolute ethanol

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Syringe filters (0.45 µm)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow

The following diagram outlines the experimental steps for determining solubility.

G A 1. Prepare Saturated Solutions Add excess solute to solvent B 2. Equilibrate Stir at constant temperature for 24h A->B C 3. Separate Phases Allow to settle, then filter supernatant B->C D 4. Prepare Dilutions Dilute the clear filtrate C->D E 5. Quantify Concentration Use UV-Vis or HPLC D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Label two vials, one for water and one for ethanol.

    • Accurately weigh an excess amount of 5-nonanone semicarbazone into each vial. An excess is necessary to ensure a saturated solution is formed.

    • Add a known volume (e.g., 10.0 mL) of the respective solvent to each vial.

  • Equilibration:

    • Place a small magnetic stir bar in each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, remove the vials from the stirrer and allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean, labeled vial. This step is crucial to remove any undissolved microcrystals.

  • Sample Preparation for Analysis:

    • Accurately prepare a series of dilutions of the filtered saturated solution using the same solvent. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of 5-nonanone semicarbazone or HPLC with a suitable standard curve) to determine the concentration of the solute.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Expected Results and Data Presentation

The experimental results are expected to confirm the theoretical predictions. The solubility of 5-nonanone semicarbazone in ethanol will be significantly higher than in water.

Quantitative Data Summary

The following table summarizes the expected solubility data.

SolventTemperature (°C)Predicted Solubility (mg/mL)Polarity Index
Water25Low (< 1)10.2
Ethanol25High (> 10)5.2

Conclusion

The differential solubility of 5-nonanone semicarbazone in ethanol versus water is a clear illustration of the fundamental principles of intermolecular forces and the "like dissolves like" rule. The amphiphilic nature of the molecule, with its polar semicarbazone head and nonpolar hydrocarbon tail, leads to poor solubility in the highly polar water and much greater solubility in the moderately polar ethanol. The provided experimental protocol offers a robust method for quantifying this difference, providing essential data for researchers and professionals in various fields of chemical and pharmaceutical sciences.

References

A comprehensive list of references will be compiled based on the sources used to support the technical claims and protocols within this guide. For the purpose of this demonstration, placeholder references are used. In a real-world scenario, these would be populated with peer-reviewed journal articles, chemical handbooks, and other authoritative sources.

  • Title: Principles of Modern Chemistry, Source: Cengage Learning, URL: [Link]

  • Title: The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, Source: Royal Society of Chemistry, URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, Source: Pearson Education, URL: [Link]

An In-depth Technical Guide to the Synthesis, Characterization, and Melting Point Determination of Nonan-5-one Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of nonan-5-one semicarbazone, with a particular focus on the determination of its melting point. As a derivative of the aliphatic ketone nonan-5-one (also known as dibutyl ketone), this semicarbazone serves as a critical tool for the identification and characterization of the parent ketone. Semicarbazones are highly crystalline and stable compounds, making them invaluable in organic chemistry for the isolation, purification, and characterization of aldehydes and ketones.[1][2] Their sharp melting points provide a reliable physical constant for identification purposes.[2]

I. Synthesis of Nonan-5-one Semicarbazone: A Step-by-Step Protocol and Mechanistic Insight

The synthesis of nonan-5-one semicarbazone proceeds via a condensation reaction between nonan-5-one and semicarbazide hydrochloride. This reaction is a classic example of the formation of an imine derivative from a carbonyl compound.

Experimental Protocol: Synthesis of Nonan-5-one Semicarbazone

This protocol outlines a standard laboratory procedure for the synthesis of nonan-5-one semicarbazone.

Materials:

  • Nonan-5-one (Dibutyl ketone)

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard reflux and filtration apparatus

  • Recrystallization solvents (e.g., ethanol-water mixture)

Procedure:

  • Dissolution of Semicarbazide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar amount of semicarbazide hydrochloride and a slightly larger molar equivalent of sodium acetate in a minimal amount of water. The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

  • Addition of Solvent: Add ethanol to the flask until a clear solution is obtained. The use of an ethanol-water solvent system ensures the solubility of both the polar semicarbazide hydrochloride and the less polar nonan-5-one.

  • Addition of Nonan-5-one: To the semicarbazide solution, add an equimolar amount of nonan-5-one.

  • Reflux: Heat the reaction mixture to reflux for a designated period, typically 30-60 minutes. The elevated temperature accelerates the reaction rate.

  • Crystallization: Upon cooling the reaction mixture, the nonan-5-one semicarbazone product will precipitate out of the solution as a crystalline solid. The cooling process can be facilitated by placing the flask in an ice bath.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and inorganic salts.

Reaction Mechanism and Workflow

The formation of nonan-5-one semicarbazone is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of nonan-5-one. This is followed by the elimination of a water molecule to form the C=N double bond of the semicarbazone.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Nonan-5-one Nonan-5-one Mixing_and_Dissolution Mixing and Dissolution (Ethanol/Water) Nonan-5-one->Mixing_and_Dissolution Semicarbazide_HCl Semicarbazide_HCl Semicarbazide_HCl->Mixing_and_Dissolution Sodium_Acetate Sodium_Acetate Sodium_Acetate->Mixing_and_Dissolution Reflux Reflux Mixing_and_Dissolution->Reflux Cooling_and_Crystallization Cooling and Crystallization Reflux->Cooling_and_Crystallization Filtration Filtration Cooling_and_Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Nonan-5-one_Semicarbazone Nonan-5-one Semicarbazone (Crystalline Solid) Recrystallization->Nonan-5-one_Semicarbazone

Caption: Workflow for the synthesis of nonan-5-one semicarbazone.

II. Purification and Characterization

The purity of the synthesized nonan-5-one semicarbazone is paramount for obtaining an accurate melting point. Recrystallization is the primary method for purification.

Protocol: Recrystallization of Nonan-5-one Semicarbazone
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for semicarbazones.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly in a desiccator or a vacuum oven to remove any residual solvent.

Characterization Techniques

Beyond melting point determination, the structure and purity of the synthesized semicarbazone can be confirmed using various spectroscopic methods:

  • Infrared (IR) Spectroscopy: Will show a characteristic C=N stretching vibration and the presence of N-H and C=O (amide) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound.

III. Melting Point of Nonan-5-one Semicarbazone: Literature Value and Experimental Determination

Expected Melting Point Range

Based on the melting points of semicarbazones derived from other aliphatic ketones, a predicted range can be estimated. For instance, semicarbazones of ketones with similar chain lengths often exhibit melting points in the range of 100-150 °C. However, factors such as chain branching and molecular symmetry can significantly influence the melting point.

Parent Ketone Semicarbazone Melting Point (°C)
Acetone187
2-Butanone146
2-Pentanone112-113
3-Pentanone138-139
2-Hexanone122
Cyclopentanone210
Cyclohexanone166

Note: These values are sourced from various chemical data repositories and may vary slightly between different sources.

Protocol: Melting Point Determination

Accurate melting point determination requires a pure, dry sample and a calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry, recrystallized nonan-5-one semicarbazone.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Apparatus: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating Rate: Heat the sample rapidly to about 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will have a sharp melting range of 1-2 °C.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of a synthesized compound:

  • Purity: Impurities typically depress and broaden the melting point range.

  • Crystal Lattice Structure: The efficiency of crystal packing influences the energy required to break the lattice, thus affecting the melting point.

  • Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point reading.

  • Sample Packing: A loosely packed sample may heat unevenly.

Melting_Point_Factors Melting_Point Melting_Point Purity Purity Melting_Point->Purity Influenced by Crystal_Lattice Crystal_Lattice Melting_Point->Crystal_Lattice Influenced by Heating_Rate Heating_Rate Melting_Point->Heating_Rate Affected by Sample_Packing Sample_Packing Melting_Point->Sample_Packing Affected by Impurities Impurities Purity->Impurities Presence of Molecular_Symmetry Molecular_Symmetry Crystal_Lattice->Molecular_Symmetry Determined by Intermolecular_Forces Intermolecular_Forces Crystal_Lattice->Intermolecular_Forces Determined by Apparatus_Calibration Apparatus_Calibration Heating_Rate->Apparatus_Calibration Dependent on

Caption: Factors influencing the experimental melting point determination.

IV. Conclusion

V. References

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and Characterization of Semicarbozone. Retrieved February 9, 2026, from [Link].

  • Oxford University Press. (n.d.). Semicarbazones. Oxford Reference. Retrieved February 9, 2026, from [Link].

Sources

An In-Depth Technical Guide to 5-Nonanone Semicarbazone and Thiosemicarbazone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparative analysis of 5-nonanone semicarbazone and its sulfur-containing analogue, 5-nonanone thiosemicarbazone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their synthesis, physicochemical properties, and functional implications, moving beyond a general overview to offer actionable insights for experimental design and interpretation.

Foundational Principles: The Semicarbazone and Thiosemicarbazone Moieties

Semicarbazones and thiosemicarbazones are classes of compounds formed through the condensation reaction between an aldehyde or a ketone and semicarbazide or thiosemicarbazide, respectively.[1][2] This reaction results in the formation of a characteristic azomethine (C=N) bond, linking the carbonyl carbon to a hydrazinyl group. The fundamental difference between these two classes lies in the chalcogen atom at the terminal end of the carbazide moiety: an oxygen atom in semicarbazones and a sulfur atom in thiosemicarbazones.[3] This seemingly subtle substitution has profound effects on the molecule's electronic properties, stereochemistry, and biological activity.

Thiosemicarbazones, in particular, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] This broad spectrum of activity is often attributed to the ability of the thiosemicarbazone moiety to act as a chelating agent for transition metal ions.[3]

Synthesis and Reaction Mechanisms

The synthesis of both 5-nonanone semicarbazone and 5-nonanone thiosemicarbazone follows the general principle of condensation. The reaction involves the nucleophilic attack of the terminal primary amine of the (thio)semicarbazide on the electrophilic carbonyl carbon of 5-nonanone. This is typically followed by dehydration to yield the final product.

G ketone 5-Nonanone (C9H18O) product 5-Nonanone (Thio)semicarbazone ketone->product Condensation (e.g., Ethanol, reflux) reagent Semicarbazide (X=O) or Thiosemicarbazide (X=S) reagent->product

Figure 1: General synthesis scheme for 5-nonanone semicarbazone and thiosemicarbazone.

While the overarching reaction is similar, the choice of solvent and catalyst can influence reaction rates and yields. For instance, the synthesis of thiosemicarbazones is often carried out in ethanol, and the reaction can be catalyzed by the addition of a small amount of acid.[5]

Self-Validating Synthesis Protocols

A robust synthesis protocol should include in-process controls to validate the reaction's progress and the purity of the final product.

Experimental Protocol: Synthesis of 5-Nonanone Thiosemicarbazone

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide (1.0 equivalent) in ethanol.

  • Initiation: Add 5-nonanone (1.0 equivalent) to the solution. A catalytic amount of a weak acid, such as a few drops of acetic acid, can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.[6]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be a crystalline solid.[7] The structure and purity should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point determination.

Experimental Protocol: Synthesis of 5-Nonanone Semicarbazone

The protocol for the synthesis of 5-nonanone semicarbazone is analogous to that of the thiosemicarbazone, with semicarbazide hydrochloride often being used as the starting material. In such cases, a base like sodium acetate is added to neutralize the hydrochloride and generate the free semicarbazide in situ.

Structural and Physicochemical Divergence

The substitution of oxygen with sulfur induces significant changes in the physicochemical properties of the resulting molecule.

G cluster_0 5-Nonanone Semicarbazone cluster_1 5-Nonanone Thiosemicarbazone Semicarbazone Structure: C4H9-C(=N-NH-C(=O)-NH2)-C4H9 Properties Comparative Properties Thiosemicarbazone Structure: C4H9-C(=N-NH-C(=S)-NH2)-C4H9 Properties->Semicarbazone Higher Polarity Lower Lipophilicity Properties->Thiosemicarbazone Lower Polarity Higher Lipophilicity

Figure 2: Structural and property differences.

Table 1: Comparative Physicochemical Properties

Property5-Nonanone Semicarbazone5-Nonanone ThiosemicarbazoneRationale for Difference
Molecular Formula C₁₀H₂₁N₃OC₁₀H₂₁N₃SIsosteric replacement of O with S.
Molecular Weight 199.29 g/mol 215.35 g/mol Sulfur is heavier than oxygen.
Melting Point Generally lower than thiosemicarbazonesGenerally higher than semicarbazonesStronger intermolecular interactions (e.g., hydrogen bonding involving the thioamide group) in the solid state.
Polarity More polarLess polarOxygen is more electronegative than sulfur, leading to a more polar C=O bond compared to the C=S bond.
Lipophilicity (logP) LowerHigherThe increased size and lower polarity of the sulfur atom contribute to greater lipophilicity.[8]
Hydrogen Bonding Acts as a hydrogen bond acceptor (C=O) and donor (N-H).Acts as a weaker hydrogen bond acceptor (C=S) but a stronger donor (N-H).The thioamide proton is more acidic than the amide proton.
Metal Chelation Can chelate metals, but generally weaker than thiosemicarbazones.Strong chelating agent, particularly for soft metal ions, through the sulfur and azomethine nitrogen atoms.The soft sulfur atom has a higher affinity for soft metal ions.
Spectroscopic Signatures

The structural differences between 5-nonanone semicarbazone and thiosemicarbazone are clearly reflected in their spectroscopic data.

Infrared (IR) Spectroscopy:

  • 5-Nonanone Semicarbazone: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1680-1640 cm⁻¹. The N-H stretching vibrations will appear as bands in the 3500-3200 cm⁻¹ region.

  • 5-Nonanone Thiosemicarbazone: The C=O band will be absent. Instead, a band corresponding to the C=S stretching vibration will be present, typically in the range of 850-600 cm⁻¹. The N-H stretching vibrations will also be observed in the 3500-3200 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the N-H protons will differ between the two compounds. The thioamide N-H proton in the thiosemicarbazone is generally more deshielded (appears at a higher ppm value) compared to the amide N-H proton in the semicarbazone due to the anisotropic effect of the C=S bond and the greater acidity of the proton.

  • ¹³C NMR: The most significant difference will be the chemical shift of the carbonyl/thiocarbonyl carbon. The C=O carbon of the semicarbazone will typically appear in the range of 150-160 ppm, while the C=S carbon of the thiosemicarbazone is significantly deshielded and will appear further downfield, often in the range of 170-180 ppm.[10]

Mass Spectrometry (MS):

The molecular ion peak in the mass spectrum will differ by 16 mass units, corresponding to the mass difference between sulfur and oxygen. The fragmentation patterns may also show variations due to the different bond strengths and stabilities of the fragments.

Functional Divergence: Biological Activity and Applications

The substitution of oxygen with sulfur is not merely a structural change but a critical determinant of biological function.

G cluster_activity Biological Activity Semicarbazone 5-Nonanone Semicarbazone Antimicrobial Antimicrobial Semicarbazone->Antimicrobial Moderate Antifungal Antifungal Semicarbazone->Antifungal Moderate Anticancer Anticancer Semicarbazone->Anticancer Limited Chelation Metal Chelation Semicarbazone->Chelation Weaker Thiosemicarbazone 5-Nonanone Thiosemicarbazone Thiosemicarbazone->Antimicrobial Potent Thiosemicarbazone->Antifungal Potent Thiosemicarbazone->Anticancer Significant Thiosemicarbazone->Chelation Stronger

Figure 3: Comparative biological activities.

Studies have consistently shown that thiosemicarbazones exhibit a broader and more potent range of biological activities compared to their semicarbazone counterparts.[1][11] For instance, a study comparing the antimicrobial activity of lapachol and its derivatives found that the thiosemicarbazone and semicarbazone derivatives showed activity against certain bacteria and fungi.[2]

The enhanced activity of thiosemicarbazones is often linked to their superior ability to chelate metal ions, which can lead to the inhibition of key enzymes or the generation of reactive oxygen species. The increased lipophilicity of thiosemicarbazones may also contribute to their enhanced biological activity by facilitating their transport across cell membranes.[8]

Conclusion and Future Directions

The conversion of a semicarbazone to a thiosemicarbazone is a powerful strategy in medicinal chemistry to enhance and diversify biological activity. The substitution of oxygen with sulfur fundamentally alters the electronic and steric properties of the molecule, leading to significant differences in physicochemical characteristics and biological function. For researchers in drug development, understanding these differences is paramount for the rational design of new therapeutic agents.

Future research should focus on the direct comparative evaluation of the biological activities of 5-nonanone semicarbazone and thiosemicarbazone against a panel of microbial and cancer cell lines. Furthermore, the investigation of their metal complexes could unveil novel compounds with enhanced therapeutic potential.

References

  • Semicarbazone – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Available from: [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]

  • 5-Nonanone. NIST WebBook. Available from: [Link]

  • The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives. PMC. Available from: [Link]

  • Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm (RSC Publishing). Available from: [Link]

  • Thiosemicarbazone. Wikipedia. Available from: [Link]

  • Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open Archives. Available from: [Link]

  • Semicarbazones. Oxford Reference. Available from: [Link]

  • Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. ResearchGate. Available from: [Link]

  • Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Available from: [Link]

  • Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open. Available from: [Link]

  • Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2. PMC. Available from: [Link]

  • Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. Available from: [Link]

  • Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. Available from: [Link]

  • Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity. Nanotechnology Perceptions. Available from: [Link]

  • Synthesis and Characterization of Thiosemicarbazone Metal Complexes. ResearchGate. Available from: [Link]

  • Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available from: [Link]

  • Chemical Properties of 5-Nonanone (CAS 502-56-7). Cheméo. Available from: [Link]

  • Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Nonanone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing 5-nonanone semicarbazone, a crystalline derivative of the symmetrical ketone 5-nonanone (dibutyl ketone). While often used for qualitative identification due to its sharp melting point (90°C), this reaction also serves as a model for studying nucleophilic additions to sterically hindered, mid-chain lipophilic ketones. This guide addresses specific challenges associated with C9 ketones, such as "oiling out" during crystallization and solubility management in aqueous-ethanolic media.

Scientific Foundation: Mechanism & Reaction Dynamics

The Chemistry of Semicarbazone Formation

The conversion of 5-nonanone to its semicarbazone is an acid-catalyzed nucleophilic addition-elimination reaction. The reaction involves the attack of the nucleophilic hydrazine nitrogen of semicarbazide (


) on the electrophilic carbonyl carbon of 5-nonanone.

Critical Parameter: pH Control The reaction rate is pH-dependent and exhibits a bell-shaped curve, optimal between pH 4.5 and 5.0.

  • Low pH (< 3): The nucleophilic amine is protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 6): The carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity and slowing the initial attack.

We utilize a buffer system of Semicarbazide Hydrochloride and Sodium Acetate to maintain this optimal pH window naturally.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and intermediate states.

ReactionMechanism cluster_pH pH Control System Reactants 5-Nonanone + Semicarbazide Activation Protonation of Carbonyl (Acid Catalysis) Reactants->Activation pH ~4.5 Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack R-NH2 Attack Elimination Dehydration (-H2O) Attack->Elimination Proton Transfer Product 5-Nonanone Semicarbazone (Crystalline Solid) Elimination->Product Irreversible Buffer NaOAc + HCl Buffer Zone Buffer->Activation Maintains H+

Figure 1: Mechanistic pathway for the acid-catalyzed formation of 5-nonanone semicarbazone.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
5-Nonanone >98%SubstrateSymmetrical ketone; lipophilic.[1]
Semicarbazide HCl ReagentNucleophile SourceToxic; handle with gloves.
Sodium Acetate (Trihydrate) ACSBuffer/BaseNeutralizes HCl to release free amine.
Ethanol (95%) ACSCo-solventEssential for dissolving the lipophilic ketone.
Water (Distilled) -SolventDissolves the ionic reagents.
Equipment
  • 50 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Water bath or heating mantle

  • Hirsch or Buchner funnel

  • Melting point apparatus

Experimental Protocol

Phase 1: Preparation of Reagents

Expert Insight: Unlike small aldehydes, 5-nonanone is not water-soluble. A single-phase solvent system is critical to ensure the ketone contacts the semicarbazide.

  • Prepare the Aqueous Phase: In the 50 mL RBF, dissolve 1.0 g of Semicarbazide Hydrochloride and 1.5 g of Sodium Acetate Trihydrate in 5 mL of distilled water .

    • Checkpoint: Ensure complete dissolution.[2] The solution should be clear.

  • Prepare the Organic Phase: In a separate vial, dissolve 1.0 mL (approx. 0.82 g) of 5-nonanone in 10 mL of 95% Ethanol .

Phase 2: Reaction & Reflux[3]
  • Mixing: Add the ethanolic ketone solution to the aqueous semicarbazide solution.

    • Observation: The mixture may turn cloudy initially but should clear upon heating as solubility increases.

  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (approx. 80°C) for 45–60 minutes .

    • Why Reflux? Ketones are sterically hindered compared to aldehydes. 5-nonanone, with two butyl chains flanking the carbonyl, requires thermal energy to overcome the activation barrier.

  • Monitoring: The solution should remain homogeneous during reflux. If layers separate, add minimal ethanol (1-2 mL) to restore a single phase.

Phase 3: Isolation & Crystallization[2]
  • Cooling: Remove the flask from heat and allow it to cool to room temperature slowly.

  • Inducing Crystallization:

    • Place the flask in an ice-water bath.

    • Critical Step: If the product "oils out" (forms a liquid layer at the bottom) rather than crystallizing, scratch the inner wall of the flask with a glass rod at the interface of the liquid. This provides nucleation sites.

  • Filtration: Collect the white crystalline precipitate via vacuum filtration using a Hirsch funnel.

  • Washing: Wash the crystals with cold 50% ethanol-water (2 x 2 mL) to remove unreacted ketone and inorganic salts.

Phase 4: Purification (Recrystallization)

Crude semicarbazones often trap ionic impurities.

  • Dissolve the crude solid in a minimum amount of hot ethanol (approx. 3-5 mL).

  • Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then ice.

  • Filter and dry the pure crystals.

Workflow Visualization

ProtocolWorkflow Start Start: Reagent Prep Mix Mix: Aqueous Semicarbazide + Ethanolic 5-Nonanone Start->Mix Reflux Reflux at 80°C (45-60 mins) Mix->Reflux Cool Cool to RT Then Ice Bath Reflux->Cool Check Crystals formed? Cool->Check Scratch Scratch Glass / Add Seed Crystal Check->Scratch No (Oiling out) Filter Vacuum Filtration Check->Filter Yes Scratch->Cool Recryst Recrystallize (EtOH/Water) Filter->Recryst Final Pure 5-Nonanone Semicarbazone Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Data Analysis

Physical Properties
PropertyExpected ValueNotes
Appearance White crystalline solidNeedles or plates
Melting Point 90°C [1]Distinct from 5-nonanone (-4°C)
Solubility Soluble in hot EtOH; Insoluble in water
Spectral Validation
  • IR Spectroscopy:

    • Absence: The strong ketone C=O stretch at ~1715 cm⁻¹ should disappear or diminish significantly.

    • Presence: Look for the C=N stretch (approx. 1640–1660 cm⁻¹) and amide/amine N-H stretches (3200–3450 cm⁻¹).

  • H-NMR (CDCl3):

    • The

      
      -protons (adjacent to the functional group) will shift upfield slightly compared to the ketone precursor due to the change in anisotropy of the C=N bond vs C=O.
      
    • A broad singlet for the -NH proton (exchangeable with D2O) will appear, typically downfield (8.0–9.0 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product MP is low; Solvent too rich in ethanol.Reheat to dissolve, add slightly more water, and cool very slowly. Scratch glass vigorously.
No Precipitate Solution too dilute or too acidic.Concentrate by evaporation (rotovap) or add solid Sodium Acetate to adjust pH.
Low Yield Incomplete reaction (steric hindrance).Increase reflux time to 90 mins. Ensure ethanol concentration is high enough to solubilize the ketone.
Broad MP Range Impurities (inorganic salts).Ensure thorough washing with cold water during filtration. Recrystallize.

References

  • Macmillan Learning. Tables of Unknowns and Derivatives - Organic Qualitative Analysis.[3]Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol reference for semicarbazone synthesis).
  • National Institute of Standards and Technology (NIST). 5-Nonanone Properties.[4]Link

Sources

Application Note: Optimized Synthesis of Dibutyl Ketone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the condensation of dibutyl ketone (5-nonanone) with semicarbazide hydrochloride to form dibutyl ketone semicarbazone. Unlike simple methyl ketones (e.g., acetone), dibutyl ketone presents specific challenges due to the steric hindrance of its two


-butyl chains and its high lipophilicity. This guide addresses these challenges by modifying the standard Vogel protocol to utilize a high-ethanol solvent system and extended reflux times, ensuring complete conversion and high purity.

Chemical Background & Mechanistic Rationale[1][2][3]

The Challenge of Steric Hindrance

Dibutyl ketone (5-nonanone) is a symmetrical aliphatic ketone. The carbonyl carbon is flanked by two


-butyl groups. While less hindered than tert-butyl groups, these chains possess significant conformational freedom, creating a "floppy" steric shield around the electrophilic carbonyl center. Consequently, nucleophilic attack by semicarbazide is kinetically slower compared to unhindered substrates like acetone or cyclohexanone.
The Role of pH Control

The formation of semicarbazones is a classic example of a pH-dependent reversible reaction.

  • Low pH (< 3): The amine group of semicarbazide is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 6): The acid-catalyzed dehydration of the tetrahedral intermediate (carbinolamine) becomes the rate-limiting step, slowing down product formation.

  • Optimal pH (4.5 – 5.0): This window balances the concentration of free nucleophilic semicarbazide with sufficient acid concentration to catalyze the dehydration step.

Experimental Solution: We utilize Sodium Acetate in conjunction with Semicarbazide Hydrochloride . This generates the free semicarbazide base in situ while forming a buffer system (acetic acid/acetate) that naturally maintains the reaction mixture within the optimal pH 4.5–5.0 range.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The terminal nitrogen of semicarbazide attacks the carbonyl carbon.

  • Proton Transfer: Formation of the neutral tetrahedral carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: Protonation of the hydroxyl group facilitates the elimination of water, yielding the imine (semicarbazone).

Mechanism Reactants Dibutyl Ketone + Semicarbazide Inter1 Tetrahedral Intermediate (Carbinolamine) Reactants->Inter1 Nucleophilic Attack (pH ~5) Transition Acid-Catalyzed Dehydration (-H₂O) Inter1->Transition Protonation Product Dibutyl Ketone Semicarbazone (Imine) Transition->Product Elimination

Figure 1: Mechanistic pathway of semicarbazone formation highlighting the critical dehydration step.

Materials & Stoichiometry

Safety Note: Semicarbazide hydrochloride is toxic if swallowed. Dibutyl ketone is an irritant. Wear standard PPE (gloves, goggles, lab coat).

ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Semicarbazide HCl 111.531.21.11 gNucleophile Source
Sodium Acetate (anhydrous) 82.031.51.23 gBuffer / Base
Dibutyl Ketone (5-Nonanone) 142.241.01.42 g (~1.7 mL)Substrate
Ethanol (95% or Absolute) 46.07Solvent~15-20 mLSolubilizing Agent
Distilled Water 18.02Solvent~2-3 mLSolubilizing Salts

Note: A slight excess of semicarbazide (1.2 equiv) drives the equilibrium toward the product.

Experimental Protocol

Phase 1: Preparation of Reagent Solution
  • In a 50 mL round-bottom flask (RBF), dissolve 1.11 g Semicarbazide Hydrochloride and 1.23 g Sodium Acetate in 3 mL of distilled water .

    • Why? These salts are insoluble in pure ethanol. Dissolving them in a minimum amount of water first ensures a homogeneous reaction environment.

  • Add 15 mL of Ethanol to the aqueous solution.

    • Observation: A transient precipitate (NaCl) may form; this is normal. The active reagents remain in solution.

Phase 2: Reaction (Condensation)
  • Add 1.42 g (approx. 1.7 mL) of Dibutyl Ketone to the flask.

    • Solubility Check: Shake the flask. If the solution is turbid or oily droplets persist, add more ethanol in 2 mL increments until the ketone is fully dissolved. Homogeneity is critical for the reaction to proceed.

  • Attach a reflux condenser.

  • Heat to reflux in a water bath (approx. 80-85°C) for 45–60 minutes .

    • Modification: Unlike acetone (which reacts instantly at RT), dibutyl ketone requires thermal energy to overcome the steric barrier of the butyl chains.

Phase 3: Isolation and Purification
  • Remove the flask from heat and allow it to cool to room temperature.

  • Crystallization:

    • If crystals form upon cooling: Cool further in an ice bath for 15 minutes.

    • If no crystals form (common with lipophilic ketones): Add distilled water dropwise to the mixture until a faint permanent cloudiness appears. Cool in an ice bath and scratch the side of the flask with a glass rod to induce nucleation.

  • Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the solid with cold 30% ethanol/water .

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add water dropwise until turbidity is just observed.

    • Cool slowly to room temperature, then to 4°C.

    • Filter and dry the purified crystals in a desiccator or air-dry on filter paper.

Workflow Start Dissolve Salts (Semicarbazide HCl + NaOAc) in min. Water AddSolvent Add Ethanol + Dibutyl Ketone Start->AddSolvent Check Is solution homogeneous? AddSolvent->Check AddMoreEtOH Add Ethanol Check->AddMoreEtOH No Reflux Reflux 60 min (85°C) Check->Reflux Yes AddMoreEtOH->Check Cool Cool to RT -> Ice Bath (Add water if needed) Reflux->Cool Filter Vacuum Filtration & Recrystallize Cool->Filter

Figure 2: Experimental workflow for the synthesis and isolation of dibutyl ketone semicarbazone.

Quality Control & Validation

To ensure the protocol was successful, validate the product using the following parameters:

ParameterExpected ValueMethodNotes
Appearance White crystalline solidVisualCrude may be off-white; recrystallized should be pure white.[1]
Melting Point 89°C – 90°C Capillary MP ApparatusSharp melting point (< 2°C range) indicates high purity [1, 2].[1]
Solubility Soluble in hot EtOH; Insoluble in waterSolubility TestConfirms lipophilic nature of the derivative.[1]
TLC Single spot (Rf different from ketone)Silica Gel (Hexane/EtOAc 8:[1]2)Use iodine vapor or UV (if conjugated impurities exist) to visualize.[1]

Troubleshooting:

  • Oiling Out: If the product separates as an oil rather than a solid, the solution is likely too concentrated with alcohol or cooled too quickly. Re-heat to dissolve, add a small amount of water, and cool very slowly with vigorous stirring.

  • Low Yield: Ensure the reflux period was sufficient. Sterically hindered ketones cannot be rushed.

References

  • Vogel, A. I., et al. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.

  • Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. Retrieved from (Confirming MP of 5-nonanone semicarbazone at 90°C).

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[4] Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • NIST Chemistry WebBook. (2023). 5-Nonanone. National Institute of Standards and Technology. [Link]

Sources

Application Note: Purification of 5-Nonanone Semicarbazone via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and analytical chemists requiring a high-purity standard of 5-nonanone semicarbazone. It addresses the specific solubility challenges posed by the lipophilic dibutyl chain of the 5-nonanone parent molecule.

Abstract & Chemical Context

The derivatization of ketones to semicarbazones is a standard method for the isolation and identification of liquid ketones. While semicarbazones are generally high-melting solids, the derivative of 5-nonanone (dibutyl ketone) presents a unique purification challenge.

Unlike methyl ketones (e.g., 2-propanone), 5-nonanone possesses two substantial butyl chains (


), imparting significant lipophilicity  to the molecule. This non-polar character competes with the polar semicarbazide moiety (

). Consequently, standard single-solvent recrystallization (e.g., using only water or only ethanol) often fails:
  • Water: The compound is virtually insoluble due to the hydrophobic alkyl tails.

  • Ethanol/Methanol: The compound is often too soluble even at room temperature, leading to poor recovery yields.

The Solution: This protocol utilizes a Two-Solvent (Solvent-Pair) System employing Ethanol as the solvent and Water as the anti-solvent to balance polarity and maximize yield.

Solvent System Selection

The optimal solvent system for 5-nonanone semicarbazone is Aqueous Ethanol .

ComponentRoleMechanism of Action
Ethanol (95% or Absolute) Solvent Dissolves the lipophilic butyl chains and the polar amide group at elevated temperatures.
Deionized Water Anti-Solvent Increases the dielectric constant of the mixture, decreasing the solubility of the organic semicarbazone and forcing nucleation upon cooling.
Theoretical Solubility Profile
  • High Temp (70-75°C): High solubility in Ethanol; Moderate solubility in Ethanol/Water mix.

  • Low Temp (0-4°C): High solubility in pure Ethanol (Poor Yield); Low solubility in Ethanol/Water mix (High Yield).

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Crude 5-nonanone semicarbazone (dried)

  • Ethanol (95% or Absolute)[1]

  • Deionized Water (warm, ~50°C)

  • Hot plate/Stirrer

  • Erlenmeyer flasks (125 mL)

  • Hirsch or Buchner funnel

Step-by-Step Methodology
Phase 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling ethanol required to just dissolve the solid.

    • Technique Tip: Add ethanol in small portions (1-2 mL). Keep the mixture at a gentle boil.

    • Observation: The solution should be clear. If colored impurities persist, consider an activated charcoal treatment (filter hot before proceeding).

Phase 2: The Cloud Point (Nucleation Setup)
  • Remove the flask from the heat source but keep it warm.

  • Using a Pasteur pipette, slowly add warm water dropwise to the hot ethanolic solution.

  • Swirl continuously.

  • Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Add one or two drops of hot ethanol to just clear the turbidity. The solution should now be saturated at the boiling point of the mixture.

Phase 3: Crystallization
  • Allow the flask to cool slowly to room temperature on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop; rapid cooling may cause "oiling out" (separation of the product as a liquid oil rather than crystals).

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 15-20 minutes to complete crystallization.

Phase 4: Isolation
  • Collect the crystals via vacuum filtration using a Buchner or Hirsch funnel.

  • Wash the filter cake with a small volume of ice-cold 50% aqueous ethanol .

  • Dry the crystals in air or a vacuum desiccator.

Visualization: Workflow & Troubleshooting

Figure 1: The Solvent-Pair Recrystallization Workflow

RecrystallizationWorkflow Start Crude 5-Nonanone Semicarbazone Dissolve Dissolve in Min. Hot Ethanol Start->Dissolve AddWater Add Warm Water (Anti-Solvent) Dissolve->AddWater CheckCloud Turbidity Persists? AddWater->CheckCloud CheckCloud->AddWater No ClearCloud Add 1-2 Drops Hot Ethanol CheckCloud->ClearCloud Yes CoolSlow Slow Cool to RT (Avoid Shock) ClearCloud->CoolSlow IceBath Ice Bath (0-4°C) CoolSlow->IceBath Filter Vacuum Filtration & Wash IceBath->Filter

Caption: Logical flow for the mixed-solvent purification of semicarbazones.

Troubleshooting: "Oiling Out"

Because 5-nonanone is aliphatic, the semicarbazone has a lower melting point than aromatic analogs. It may separate as an oil if the water concentration is too high or the temperature drops too fast.

Decision Tree for Oiling Out:

OilingOut Problem Product separates as Oil droplets Reheat Reheat to Dissolve Problem->Reheat AddEthanol Add more Ethanol (Increase Solubility) Reheat->AddEthanol Seed Add Seed Crystal AddEthanol->Seed Scratch Scratch Glass with Rod AddEthanol->Scratch

Caption: Remediation steps if the product separates as a liquid oil.

Characterization & Validation

Upon isolation, the purity of the 5-nonanone semicarbazone must be validated.

  • Melting Point Determination:

    • Expected Range: Semicarbazones of symmetric aliphatic ketones typically melt between 100°C and 125°C , though specific literature values for 5-nonanone semicarbazone are rare in standard compilations.

    • Validation: A sharp melting range (e.g., within 1-2°C) indicates high purity. A broad range (>3°C) indicates wet solvent or impurities (likely unreacted semicarbazide).

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light (254 nm) or Iodine vapor. The semicarbazone should appear as a single distinct spot, separated from the starting ketone (high

      
      ) and semicarbazide (baseline).
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

  • Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C. The Systematic Identification of Organic Compounds, 8th Ed.; Wiley: New York, 2003.

  • Williamson, K. L.; Masters, K. M. Macroscale and Microscale Organic Experiments, 7th Ed.; Cengage Learning, 2016. (Chapter on Crystallization).

  • National Institute of Standards and Technology (NIST). 5-Nonanone Properties. NIST WebBook.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Nonanone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Semicarbazones are a class of organic compounds with significant importance in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The synthesis of these molecules, traditionally achieved through conventional heating methods, can be time-consuming and often results in moderate yields.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[5][6] Microwave heating dramatically reduces reaction times, frequently from hours to mere minutes, while often improving product yields and purity.[2][7][8] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction, leading to rapid and uniform temperature increases.[6][9][10]

This application note provides a comprehensive guide to the rapid and efficient synthesis of 5-nonanone semicarbazone using microwave irradiation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss the key advantages of this modern synthetic approach. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to leverage the benefits of microwave chemistry in their synthetic workflows.

Reaction Mechanism: The Formation of a Semicarbazone

The synthesis of a semicarbazone is a classic condensation reaction between a carbonyl compound (in this case, 5-nonanone, an aliphatic ketone) and semicarbazide. The reaction proceeds in two main stages: nucleophilic addition followed by dehydration.

  • Nucleophilic Addition: The terminal primary amine group of semicarbazide, being the most nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of 5-nonanone. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the semicarbazone. This dehydration step is typically the rate-determining step and is often catalyzed by the presence of a weak acid.[3][11] In this protocol, the use of semicarbazide hydrochloride provides the necessary acidic environment to facilitate this step.

The overall reaction is an equilibrium process. The use of microwave irradiation can efficiently drive the reaction towards the product side by rapidly removing the water molecule as it forms, thus shifting the equilibrium.

Below is a diagram illustrating the reaction mechanism:

reaction_mechanism 5-Nonanone 5-Nonanone (C9H18O) Carbinolamine Intermediate Carbinolamine Intermediate 5-Nonanone->Carbinolamine Intermediate + Semicarbazide (Nucleophilic Addition) Semicarbazide Semicarbazide (CH5N3O) Semicarbazide->Carbinolamine Intermediate 5-Nonanone Semicarbazone 5-Nonanone Semicarbazone (C10H21N3O) Carbinolamine Intermediate->5-Nonanone Semicarbazone - H2O (Dehydration) H2O H2O Carbinolamine Intermediate->H2O

Caption: Reaction mechanism for the formation of 5-nonanone semicarbazone.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Nonanone Semicarbazone

This protocol is designed for a dedicated microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Instrumentation
Reagent/Material Grade Supplier Notes
5-NonanoneReagent Grade (≥98%)e.g., Sigma-AldrichCAS: 502-56-7, MW: 142.24 g/mol [12][13]
Semicarbazide HydrochlorideReagent Grade (≥99%)e.g., Sigma-AldrichCAS: 563-41-7, MW: 111.53 g/mol
Sodium Acetate, AnhydrousReagent Grade (≥99%)e.g., Sigma-AldrichCAS: 127-09-3, MW: 82.03 g/mol
Ethanol (95%)ACS Gradee.g., Fisher ScientificSolvent
Deionized WaterHigh PurityIn-house supplySolvent
Microwave SynthesizerN/Ae.g., CEM, Anton PaarWith temperature and pressure control
Glass Microwave Reaction Vial10 mLWith snap-on cap and stir bar
Thin Layer Chromatography (TLC)Silica gel plates with F254For reaction monitoring
Reaction Setup and Procedure

The following workflow diagram outlines the key steps of the synthesis:

experimental_workflow A 1. Reagent Preparation B 2. Microwave Irradiation A->B Load into Microwave Vial C 3. Reaction Quenching & Product Isolation B->C Cooling D 4. Purification C->D Crude Product E 5. Characterization D->E Pure Product

Sources

Application Note: Advanced TLC Visualization Protocols for Aliphatic Semicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Challenge Definition

Aliphatic semicarbazones (


) present a distinct visualization challenge in Thin Layer Chromatography (TLC). Unlike their aromatic counterparts, which possess strong 

transitions visible under UV light (254 nm), aliphatic semicarbazones lack significant conjugation. Their UV absorption is often limited to a weak end-absorption (

nm) arising from the imine-urea conjugation, which is frequently obscured by solvent cutoffs or insufficient to trigger the

fluorescent indicator on standard silica plates.

Consequently, relying solely on UV visualization leads to false negatives or gross underestimation of impurities. This guide details three tiered protocols for the robust detection of these compounds, leveraging their specific chemical handles: the oxidizable hydrazine-like linkage and the urea backbone.

Chemical Handles for Visualization[1][2][3][4][5][6][7][8][9]
  • Redox Potential: The

    
     linkage is susceptible to oxidation.
    
  • Urea Moiety: The terminal

    
     group reacts with specific nitroprusside-based reagents.
    
  • Lewis Basicity: The nitrogen lone pairs allow for complexation with iodine.

Decision Logic & Workflow

The following decision tree illustrates the selection process for the appropriate visualization reagent based on the analytical goal (sensitivity vs. specificity).

TLC_Workflow Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Is_Visible Spots Visible? UV_Check->Is_Visible Mark_Spots Mark Spots (Pencil) Is_Visible->Mark_Spots Yes Decision Select Chemical Stain Is_Visible->Decision No / Weak Mark_Spots->Decision Protocol_A Protocol A: General/Reversible (Iodine Vapor) Decision->Protocol_A Non-Destructive Protocol_B Protocol B: High Sensitivity (KMnO4 / CAM) Decision->Protocol_B Trace Impurities Protocol_C Protocol C: Functional Specificity (Grote's / Nitroprusside) Decision->Protocol_C Confirm Identity Analysis Analysis & Documentation Protocol_A->Analysis Protocol_B->Analysis Protocol_C->Analysis

Figure 1: Strategic workflow for selecting the optimal visualization method for aliphatic semicarbazones.

Experimental Protocols

Protocol A: Iodine Vapor (General, Semi-Destructive)

Mechanism: Iodine (


) physically adsorbs to the organic molecule, forming a reversible charge-transfer complex with the lone pairs on the semicarbazone nitrogens.
Best For:  Quick initial checks; recovering the compound (reversible).
  • Chamber Prep: Place 5–10 crystals of solid Iodine into a glass TLC chamber containing 10g of silica gel (to increase surface area). Close the lid and allow vapor to saturate for 15 minutes.

  • Exposure: Place the dried TLC plate into the chamber using forceps.[1]

  • Visualization: Observe immediately. Semicarbazones appear as yellow/brown spots on a white background.

  • Documentation: Circle spots immediately with a pencil; the color will fade as iodine sublimates off the plate outside the chamber.[1]

Protocol B: Potassium Permanganate (High Sensitivity, Oxidative)

Mechanism: The permanganate ion (


) oxidizes the hydrazine linkage (

) and the alkene (if present). The purple

is reduced to brown

dioxide. Best For: High-sensitivity detection of aliphatic chains; permanent record.

Reagent Preparation:

  • Dissolve 1.5 g

    
     and 10 g 
    
    
    
    in 200 mL distilled water.
  • Add 1.25 mL of 10% NaOH.[2]

  • Shelf Life: 3 months (store in amber bottle).

Procedure:

  • Dip: Hold the plate with forceps and dip quickly (1-2 seconds) into the reagent. Do not soak.

  • Drain: Touch the edge of the plate to a paper towel to remove excess liquid.

  • Develop: No heating is usually required for semicarbazones; spots often appear instantly. If slow, gently heat with a heat gun (100°C) for 30 seconds.

  • Result: Yellow/Brown spots on a bright purple background.

Protocol C: Ferricyanide-Nitroprusside (Specific for Urea/Nitrogen)

Mechanism: Modified Weber’s reagent. The nitroprusside complex reacts with the urea portion of the semicarbazone under alkaline conditions to form a colored complex. Best For: Distinguishing semicarbazones from other aliphatic impurities (like starting aldehydes).

Reagent Preparation:

  • Solution A: 10% Sodium Hydroxide (NaOH) in water.[3][2]

  • Solution B: 10% Sodium Nitroprusside in water.[3]

  • Solution C: 10% Potassium Hexacyanoferrate(III) (Potassium Ferricyanide) in water.

  • Mix: Combine equal volumes of A, B, and C with 3 volumes of water immediately before use.[3]

Procedure:

  • Spray: This reagent is best applied via a fine mist sprayer rather than dipping to prevent streakiness.

  • Wait: Allow the plate to sit at room temperature for 10–20 minutes.

  • Result: Semicarbazones typically appear as orange to red/purple spots .

Comparative Analysis of Reagents

ReagentSensitivitySpecificityColorStabilityNotes
UV (254 nm) LowLowDark SpotN/AFails for short-chain aliphatics.
Iodine (

)
MediumLowYellow/BrownReversibleGood first step; non-destructive.

High MediumYellow on PurplePermanentExcellent for trace impurity profiling.
Hanessian's (CAM) Very High LowBlue on WhitePermanentRequires vigorous heating; detects "everything".
Nitroprusside MediumHigh Orange/RedSemi-Permspecific to the urea backbone.

Troubleshooting & Optimization

"The spots are streaking or tailing."
  • Cause: Semicarbazones are polar and can hydrogen bond with the silica.

  • Fix: Add 1% Triethylamine (TEA) or Ammonia to your elution solvent system to deprotonate the silica silanols and sharpen the spots.

"The plate turned completely brown with KMnO4."
  • Cause: Residual elution solvent (especially alcohols or amines) reacting with the stain.

  • Fix: Ensure the plate is completely dried (use a heat gun or vacuum) before dipping.

"No spots visible despite expected product."
  • Cause: Hydrolysis of the semicarbazone on the plate.

  • Fix: Avoid acidic stains (like Vanillin/H2SO4) which can hydrolyze the imine bond during the heating step. Stick to basic/neutral stains like KMnO4 or Iodine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Merck Millipore. "TLC Visualization Reagents." Sigma-Aldrich Resource Center.

  • Sherma, J., & Fried, B.Handbook of Thin-Layer Chromatography, 3rd Ed. Marcel Dekker, Inc., 2003. (Comprehensive review of staining mechanisms).
  • Touchstone, J. C.Practice of Thin Layer Chromatography, 3rd Ed. Wiley-Interscience, 1992. (Protocols for specific nitrogenous compounds).

Sources

Application Note: 5-Nonanone Semicarbazone as a Robust Model for Investigating Imine Formation Kinetics and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of an imine (Schiff base) via the condensation of a carbonyl compound and a primary amine is a cornerstone reaction in both synthetic chemistry and biology. Understanding its mechanism and kinetics is critical for researchers in drug development, particularly in the design of covalent inhibitors and the study of metabolic pathways. This guide details the use of 5-nonanone and semicarbazide as a model system to form 5-nonanone semicarbazone. We provide an in-depth look at the reaction mechanism, a validated, step-by-step protocol for synthesis and kinetic monitoring, and methods for product characterization, establishing a reliable and instructive framework for studying imine formation.

Introduction: The Significance of a Model System

Imines, characterized by a carbon-nitrogen double bond (C=N), are integral to numerous biological processes, including enzymatic catalysis and vision (retinal). In medicinal chemistry, the targeted formation of imines is a key strategy for developing covalent drugs that can form stable, irreversible bonds with their protein targets.

However, studying these reactions with complex biological molecules can be challenging. A model system simplifies the chemical environment, allowing for precise control and monitoring of reaction parameters. The reaction between 5-nonanone and semicarbazide offers an ideal model for several reasons:

  • Simplicity and Stability: 5-nonanone is a symmetric, non-volatile liquid ketone, while semicarbazide is a stable primary amine derivative.

  • Crystalline Product: The resulting 5-nonanone semicarbazone is a stable, crystalline solid, which simplifies isolation, purification, and characterization.[1]

  • Favorable Kinetics: The reaction proceeds at a measurable rate under mild, physiologically relevant conditions.

  • Spectroscopic Tractability: The formation of the C=N chromophore can be easily monitored using UV-Vis spectrophotometry, making it excellent for kinetic studies.

This application note serves as a comprehensive guide for utilizing this system to explore the fundamental principles of imine formation.

The Two-Step Mechanism of Semicarbazone Formation

The formation of a semicarbazone from a ketone and semicarbazide is a classic example of nucleophilic addition-elimination.[2] The reaction proceeds in two main, reversible steps, and its overall rate is highly dependent on the pH of the medium.[3][4]

  • Step 1: Nucleophilic Attack and Carbinolamine Formation. The reaction initiates with the nucleophilic attack of the terminal primary amine of semicarbazide on the electrophilic carbonyl carbon of 5-nonanone. This forms a tetrahedral intermediate known as a carbinolamine. This step is favored at neutral to slightly basic pH, where the amine is deprotonated and thus a potent nucleophile.[5]

  • Step 2: Acid-Catalyzed Dehydration. The carbinolamine intermediate is then dehydrated to form the final imine product. This elimination of a water molecule is the rate-determining step under most conditions and is catalyzed by acid.[6] The hydroxyl group of the carbinolamine is protonated by an acid catalyst (e.g., H₃O⁺), converting it into a good leaving group (H₂O).

The Critical Role of pH

The reaction rate exhibits a characteristic bell-shaped dependence on pH, typically peaking around pH 4-5.[6][7][8]

  • At low pH (pH < 3): The semicarbazide nucleophile becomes fully protonated (H₃N⁺NHCONH₂), rendering it non-nucleophilic and halting the initial attack on the carbonyl.[5][7]

  • At high pH (pH > 7): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing the rate-limiting second step.[5][7]

Therefore, careful pH control using a buffer system is essential for achieving an optimal reaction rate and for conducting reproducible kinetic experiments.

Semicarbazone Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acid-Catalyzed Dehydration ketone 5-Nonanone (C=O) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + Semicarbazide semicarbazide Semicarbazide (H₂N-NHCONH₂) protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ semicarbazone 5-Nonanone Semicarbazone (C=N) protonated_carbinolamine->semicarbazone - H₂O - H⁺ water H₂O

Caption: Mechanism of Semicarbazone Formation.

Experimental Protocols

This section provides a self-validating protocol for the synthesis, kinetic monitoring, and characterization of 5-nonanone semicarbazone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Nonanone≥98%Sigma-Aldrich-
Semicarbazide Hydrochloride≥99%Sigma-AldrichCarcinogenic, handle with gloves.[9]
Sodium Acetate TrihydrateACS ReagentFisher ScientificFor buffer preparation.
Acetic Acid, GlacialACS ReagentFisher ScientificFor buffer preparation.
Ethanol, 95%Reagent Grade-Solvent.
Deionized Water---
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Protocol 1: Synthesis of 5-Nonanone Semicarbazone

This procedure is adapted from standard methods for semicarbazone synthesis.[9][10][11]

  • Prepare the Semicarbazide Solution: In a 50 mL Erlenmeyer flask, dissolve 0.56 g (5.0 mmol) of semicarbazide hydrochloride and 0.82 g (10.0 mmol) of sodium acetate trihydrate in 10 mL of deionized water. Swirl to dissolve. The sodium acetate acts as a base to free the semicarbazide from its hydrochloride salt and creates an acetate buffer.

  • Prepare the Ketone Solution: In a separate test tube, dissolve 0.71 g (0.50 mmol) of 5-nonanone in 8 mL of 95% ethanol.

  • Initiate Reaction: Add the ethanolic ketone solution to the aqueous semicarbazide solution. Swirl the flask to ensure thorough mixing. The solution may appear cloudy initially.

  • Crystallization: Allow the reaction mixture to stand at room temperature. The formation of white, crystalline precipitate of 5-nonanone semicarbazone should begin within 10-20 minutes. For complete precipitation, the flask can be cooled in an ice bath after initial crystal formation is observed.

  • Isolate the Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with two small portions (5 mL each) of cold deionized water to remove any unreacted salts. Allow the product to air dry on the filter paper or in a desiccator.

  • Determine Yield and Melting Point: Weigh the dried product to calculate the percent yield. Determine the melting point and compare it to the literature value (approx. 110-112 °C).

Synthesis Workflow A Prepare Semicarbazide Solution (aq) C Mix Solutions (Initiate Reaction) A->C B Prepare 5-Nonanone Solution (EtOH) B->C D Allow for Crystallization (Room Temperature) C->D E Isolate Product (Vacuum Filtration) D->E F Wash with Cold H₂O E->F G Dry and Weigh Product F->G

Caption: Experimental Workflow for Synthesis.

Protocol 2: Kinetic Monitoring by UV-Vis Spectrophotometry

The formation of the C=N bond in the semicarbazone product results in a new UV absorbance peak (λₘₐₓ ≈ 225-230 nm), which allows for real-time monitoring of the reaction.

  • Prepare Stock Solutions:

    • Buffer: Prepare a 0.1 M acetate buffer at the desired pH (e.g., pH 4.5).

    • 5-Nonanone: Prepare a 10 mM stock solution in 95% ethanol.

    • Semicarbazide HCl: Prepare a 100 mM stock solution in the 0.1 M acetate buffer.

  • Set up the Spectrophotometer: Set the instrument to collect absorbance data at the λₘₐₓ of the semicarbazone product over a period of 20-30 minutes. Use the acetate buffer as the blank.

  • Run the Reaction: In a quartz cuvette, combine 2.7 mL of the semicarbazide solution and 0.3 mL of the 5-nonanone stock solution to achieve final concentrations of 90 mM semicarbazide and 1 mM 5-nonanone.

  • Data Acquisition: Immediately after mixing, place the cuvette in the spectrophotometer and begin data collection.

  • Data Analysis: Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the linear portion of this curve. By running the experiment under pseudo-first-order conditions (large excess of semicarbazide), the rate constant can be calculated.[12]

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 5-nonanone semicarbazone is crucial.

Infrared (IR) Spectroscopy

Analysis by IR spectroscopy provides definitive evidence of the chemical transformation.

Reactant/ProductKey IR Peak (cm⁻¹)VibrationSignificance
5-Nonanone~1715C=O StretchDisappearance confirms consumption of starting material.[13]
5-Nonanone Semicarbazone~1650-1680C=N StretchAppearance confirms formation of the imine bond.
5-Nonanone Semicarbazone~3200-3450N-H StretchPresence of N-H bonds from the semicarbazide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural confirmation.

  • ¹H NMR (CDCl₃): The spectrum of 5-nonanone shows a characteristic triplet at ~2.4 ppm for the protons alpha to the carbonyl group (–CH₂–C=O).[14] In the semicarbazone product, this signal will shift, and new broad signals for the N-H protons will appear.

  • ¹³C NMR (CDCl₃): The most significant change is the disappearance of the ketone carbonyl peak at ~211 ppm and the appearance of a new C=N carbon signal around 150-160 ppm.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No product precipitates Incorrect pH (too low or too high). Insufficient reaction time. Reactants are too dilute.Check the pH of the semicarbazide solution. Allow the reaction to proceed for a longer period. Gently warming the solution may help.
Low product yield Incomplete reaction. Product is too soluble in the reaction mixture. Loss during filtration.Add a small amount of acid to catalyze the reaction. Ensure the mixture is well-cooled before filtration to minimize solubility.
Product has a low/broad melting point Product is impure or still wet.Recrystallize the product from an ethanol/water mixture. Ensure the product is completely dry before measuring the melting point.

Conclusion

The formation of 5-nonanone semicarbazone serves as an exemplary model for studying the mechanism and kinetics of imine formation. The protocols outlined in this note provide a reliable and robust framework for synthesis, monitoring, and characterization. By manipulating variables such as pH and reactant concentration, researchers can gain fundamental, field-proven insights into this vital chemical transformation, with direct applications in enzymology, covalent drug design, and broader synthetic chemistry.

References

  • Oxford University Press. Semicarbazones. Oxford Reference. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). EFFICIENT SYNTHESIS AND DEPROTECTION OF SEMICARBAZONES UNDER SOLVENT-FREE CONDITIONS. Oriental Journal of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. Semicarbazone – Knowledge and References. Retrieved from [Link]

  • Shafi, S., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • KINETICS OF THE REACTION OF SEMICARBAZIDE. Indian Journal of Chemistry. Retrieved from [Link]

  • Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc. Retrieved from [Link]

  • General procedure for synthesis of semicarbazones. bioRxiv. (2023). Retrieved from [Link]

  • Buckley, G. D., & Heath, R. L. aminoacetone semicarbazone hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Zengin, G., & Huffman, J. W. (2006). Synthesis of n-Alkylnaphthalenes via Semicarbazones. TÜBİTAK Academic Journals. Retrieved from [Link]

  • THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS. University of Glasgow. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR. Retrieved from [Link]

  • Lumen Learning. 21.4. Imine formation. Organic Chemistry II. Retrieved from [Link]

  • Kinetic and Thermodynamic Control of a Reaction. Odinity. (2018). Retrieved from [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Retrieved from [Link]

  • synthesis and characterization of semicarbozone. SATHYABAMA. Retrieved from [Link]

  • ResearchGate. What is the influence of the pH on imine formation in a water solution?. (2015). Retrieved from [Link]

  • National Institute of Standards and Technology. 5-Nonanone. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

  • Science Learning Center. Experiment: Kinetic vs. Thermodynamic Control of Organic Reactions. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2022). Facile Conversion of the Quinone-Semicarbazone Chromophore of Naftazone into a Fluorescent Quinol-Semicarbazide: Kinetic Study and Analysis of Naftazone in Pharmaceuticals and Human Serum. MDPI. Retrieved from [Link]

Sources

Application Note: Green Chemistry Methods for Dibutyl Ketone Semicarbazone Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details scientifically validated, environmentally benign protocols for the synthesis of dibutyl ketone semicarbazone (5-nonanone semicarbazone, CAS: 1669-37-0). Moving away from traditional methods that utilize volatile organic compounds (VOCs) and corrosive mineral acids, this guide presents three "Green Chemistry" methodologies: Mechanochemical Grinding (Solvent-Free) , Aqueous "On-Water" Synthesis , and Bio-Catalytic (Fruit Juice) Mediated Synthesis . These methods are evaluated based on atom economy, reaction efficiency, and environmental impact factor (E-factor), providing a robust framework for sustainable laboratory practices.

Introduction & Scientific Rationale

The Target Molecule

Dibutyl ketone (5-nonanone) is a symmetrical, lipophilic aliphatic ketone. Its conversion to a semicarbazone derivative is a standard characterization and derivatization technique. The resulting semicarbazone is a crystalline solid, facilitating isolation and identification.

  • Substrate: 5-Nonanone (CAS: 502-56-7)[1][2][3][4]

  • Product: 5-Nonanone Semicarbazone (CAS: 1669-37-0)[5]

  • Reaction Type: Condensation (Schiff Base Formation)

The Green Chemistry Imperative

Traditional semicarbazone synthesis involves refluxing the ketone with semicarbazide hydrochloride and sodium acetate in ethanol or pyridine. While effective, these methods generate significant solvent waste and require thermal energy. The protocols below align with the 12 Principles of Green Chemistry , specifically:

  • Prevention of Waste: Minimizing solvent use.

  • Safer Solvents: Using water or no solvent.

  • Energy Efficiency: Ambient temperature or short reaction times.

Reaction Mechanism

The formation of the semicarbazone proceeds via a nucleophilic addition-elimination mechanism. The terminal amino group of the semicarbazide attacks the electrophilic carbonyl carbon of the ketone. This step is acid-catalyzed (traditionally HCl, here replaced by solid-state interactions or bio-acids).

Pathway Visualization

ReactionMechanism cluster_Green Green Catalysis Environment Ketone 5-Nonanone (Lipophilic Electrophile) Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack (Acid Cat.) Semicarbazide Semicarbazide (Nucleophile) Semicarbazide->Intermediate Product Semicarbazone (Crystalline Solid) Intermediate->Product Dehydration (-H2O) Water H2O (By-product) Intermediate->Water

Figure 1: Mechanism of semicarbazone formation highlighting the dehydration step where green catalysts operate.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Solvent-Free)

Principle: This method utilizes mechanical energy (grinding) to overcome activation barriers, bringing reactants into molecular proximity without a solvent matrix.[6] It is ideal for lipophilic ketones like 5-nonanone as it avoids solubility issues.

Materials:

  • 5-Nonanone (1.0 mmol, ~142 mg)[1]

  • Semicarbazide Hydrochloride (1.1 mmol, ~123 mg)

  • Sodium Acetate (anhydrous, 1.1 mmol, ~90 mg)

  • Agate Mortar and Pestle (or Ball Mill)

Procedure:

  • Preparation: Weigh Semicarbazide HCl and Sodium Acetate into the mortar.

  • Activation: Grind the salts together for 1-2 minutes until a fine, uniform powder is formed. Note: You may smell a faint acetic acid odor; this indicates the release of the free semicarbazide base.

  • Addition: Add 5-Nonanone dropwise to the powder while continuing to grind.

  • Reaction: Grind the paste vigorously for 15–20 minutes. The mixture will transition from a paste to a dry solid as the reaction proceeds and water is adsorbed/evaporated.

  • Work-up: Transfer the solid to a beaker and add 10 mL of ice-cold distilled water. Stir well to dissolve the NaCl byproduct and unreacted salts.

  • Isolation: Filter the precipitate using vacuum filtration. Wash with cold water (2 x 5 mL).

  • Drying: Dry the product in a desiccator or air-dry.

Validation:

  • Yield: Typically 85-95%.

  • Advantage: Zero organic solvent waste (E-factor approaches zero).

Protocol B: Aqueous "On-Water" Synthesis

Principle: Hydrophobic effects accelerate organic reactions at the water-organic interface. 5-Nonanone, being insoluble in water, forms an emulsion where the reaction kinetics are enhanced ("On-Water" effect).

Materials:

  • 5-Nonanone (1.0 mmol)

  • Semicarbazide Hydrochloride (1.1 mmol)

  • Sodium Acetate (1.1 mmol)

  • Distilled Water (5 mL)

Procedure:

  • Solution Prep: Dissolve Semicarbazide HCl and Sodium Acetate in 5 mL of distilled water in a 25 mL round-bottom flask.

  • Addition: Add 5-Nonanone directly to the aqueous solution. It will form a biphasic layer.

  • Reaction: Stir vigorously (magnetic stirring >700 rpm) at room temperature for 30–60 minutes. The vigorous stirring creates an emulsion, maximizing interfacial surface area.

  • Observation: The oily ketone layer will gradually disappear, replaced by a white solid precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry.

Validation:

  • Yield: Typically 80-90%.

  • Advantage: Uses water as the only solvent; safe and non-flammable.

Protocol C: Fruit Juice Mediated Synthesis (Bio-Catalysis)

Principle: Natural fruit juices (e.g., lemon, lime, pineapple) contain organic acids (citric, ascorbic) that can replace mineral acids/sodium acetate systems. This is a "benign by design" approach.

Materials:

  • 5-Nonanone (1.0 mmol)

  • Semicarbazide (Free base or HCl salt)

  • Fresh Lemon Juice (filtered, 2 mL)

Procedure:

  • Catalyst Prep: Squeeze fresh lemon juice and filter through cotton to remove pulp.

  • Mixing: In a beaker, combine Semicarbazide (1.0 mmol) and 5-Nonanone (1.0 mmol).

  • Catalysis: Add 2 mL of lemon juice.

  • Reaction: Stir the mixture at room temperature. If the ketone is highly immiscible, a minimal amount (0.5 mL) of ethanol can be added only if necessary to initiate phase contact, though vigorous stirring usually suffices.

  • Completion: Stir for 45-60 minutes. A solid precipitate indicates product formation.

  • Work-up: Dilute with 5 mL cold water, filter, and wash.

Validation:

  • Yield: 75-85%.[1]

  • Advantage: Uses renewable, non-toxic catalytic media.[7]

Characterization & Data Analysis

Identification

The synthesized 5-nonanone semicarbazone must be validated using the following markers:

  • Melting Point: The melting point of 5-nonanone semicarbazone is distinct from the liquid ketone (MP -50°C). While specific literature values for this lipophilic derivative vary, it typically falls in the range of 85°C – 110°C (experimentally determined values should be compared against a standard synthesized via Protocol A).

  • IR Spectroscopy (ATR):

    • C=N Stretch: ~1590–1620 cm⁻¹ (Confirming Schiff base).

    • C=O (Amide): ~1650–1690 cm⁻¹.

    • N-H Stretch: 3200–3400 cm⁻¹ (Broad/Doublet).

  • TLC: Silica gel, Mobile phase Hexane:Ethyl Acetate (7:3). Product will have a lower Rf than the starting ketone.

Method Comparison
MetricTraditional (Ethanol Reflux)Mechanochemical (Protocol A)Aqueous "On-Water" (Protocol B)[8]Bio-Catalytic (Protocol C)
Reaction Time 1-2 Hours15-20 Minutes30-60 Minutes45-60 Minutes
Yield 70-80%85-95% 80-90%75-85%
Energy Input High (Reflux)Low (Ambient/Friction)Low (Ambient)Low (Ambient)
Solvent Waste High (Organic)None (Solid State) Low (Aqueous)Low (Biodegradable)
Scalability HighMedium (Batch)HighMedium

Workflow Decision Guide

Use the following logic tree to select the appropriate protocol for your specific constraints.

DecisionTree Start Select Synthesis Method IsSolventAllowed Is organic solvent use restricted? Start->IsSolventAllowed StrictGreen Strict 'Zero Waste' Goal? IsSolventAllowed->StrictGreen Yes (Strict) MethodB Protocol B: Aqueous 'On-Water' (Best Scalability) IsSolventAllowed->MethodB No (Water allowed) BioAvailable Are bio-reagents (Juice) available? StrictGreen->BioAvailable No MethodA Protocol A: Mechanochemical (Best E-Factor) StrictGreen->MethodA Yes BioAvailable->MethodB No MethodC Protocol C: Bio-Catalytic (Most Benign) BioAvailable->MethodC Yes

Figure 2: Decision matrix for selecting the optimal green synthesis protocol.

References

  • Green Synthesis of Semicarbazones (General Protocol)

    • Source: SUNY Geneseo/Oneonta Research. "Green synthesis of semicarbazones: A comparison of two green solvents."
    • URL:[Link] (General repository for Green Chemistry protocols).

  • Mechanochemical Synthesis (Solvent-Free)

    • Title: "Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions."
    • Source: Iran. J. Chem. Chem. Eng. Vol. 31, No. 2, 2012.
    • URL:[Link]

  • Fruit Juice Catalysis

    • Title: "Fruit juice mediated multicomponent reactions for synthesis of substituted imidazoles."[7] (Demonstrates acidic catalytic capability).

    • Source: ResearchGate / Intern
    • URL:[Link]

  • 5-Nonanone Properties

    • Title: "5-Nonanone - Substance Information."[2][5]

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: "Microwave Assisted Synthesis and Characteriz
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for MW protocols).

Sources

Troubleshooting & Optimization

5-Nonanone semicarbazone oiling out during recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Subject: Troubleshooting 5-Nonanone Semicarbazone Oiling Out (Liquid-Liquid Phase Separation) Ticket ID: REC-5NON-SC-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The "oiling out" of 5-nonanone semicarbazone during recrystallization is a classic manifestation of Liquid-Liquid Phase Separation (LLPS) . This occurs because the melting point of the pure semicarbazone (~89–90°C) is relatively low, and the presence of impurities (specifically unreacted 5-nonanone) can depress this melting point further, often below the boiling point of the solvent system.

When the limit of solubility is exceeded at a temperature above the melting point of the solute, the compound separates as a solute-rich oil rather than a solid crystal.[1][2] This guide provides a thermodynamic explanation, a diagnostic workflow, and a validated protocol to resolve this issue.

Part 1: Diagnostic Workflow (Decision Tree)

Before altering your solvent system, use this flowchart to diagnose the specific cause of the oiling out.

Recrystallization_Logic Start Observation: Solution is Cooling CheckState What forms first? Start->CheckState Crystals Solid Crystals CheckState->Crystals Ideal Oil Oily Droplets (LLPS) CheckState->Oil Problem Action_Reheat Action: Reheat to Reflux Oil->Action_Reheat Check_Solvent Check Solvent Composition Action_Reheat->Check_Solvent Too_Much_Water Diagnosis: Too much water (Anti-solvent) Check_Solvent->Too_Much_Water If oil forms >60°C Impurity Diagnosis: High Impurity Load Check_Solvent->Impurity If oil forms <50°C Fix_Ethanol Fix: Add Ethanol (Good Solvent) in 0.5 mL increments Too_Much_Water->Fix_Ethanol Fix_Seed Fix: Cool to 25°C, Seed, and Triturate Impurity->Fix_Seed Fix_Ethanol->Start Retry Cooling Fix_Seed->Start Induce Nucleation

Figure 1: Diagnostic logic for distinguishing between solvent imbalance and impurity-driven oiling out.

Part 2: The Thermodynamics of Oiling Out

To prevent this, you must understand the mechanism. You are observing a metastable liquid phase .

  • The "Oiling Out" Boundary: In your phase diagram, the liquid-liquid coexistence curve (binodal) lies above the solid-liquid solubility curve.

  • The Cause: 5-Nonanone has two lipophilic butyl chains. While the semicarbazone moiety is polar, the molecule remains amphiphilic. In highly aqueous solvents, the hydrophobic effect drives the butyl chains together into oil droplets before the molecules can align into a crystal lattice.

  • The Impurity Factor: Unreacted 5-nonanone (a liquid at room temperature) acts as a solvent for your product. Even 5% unreacted ketone can lower the effective melting point of your semicarbazone from 90°C to 60°C, making oiling out almost guaranteed.

Part 3: Troubleshooting Q&A

Q1: The solution turns cloudy and deposits oil immediately upon removing from heat. Why? A: Your solvent composition is too "poor" (too much water).

  • Explanation: The saturation temperature of your solute in this specific ethanol/water ratio is higher than the "oiling out" temperature (the liquid-liquid phase separation temperature).

  • Fix: Reheat the mixture to a clear boil. Add 95% Ethanol in 1 mL increments until the solution is perfectly clear. This shifts the solubility curve so that saturation occurs at a lower temperature, ideally below the oiling out point but above room temperature.

Q2: I have cooled it slowly, but I still get a viscous oil at the bottom. Scratching the glass doesn't help. A: This is likely "supersaturation stabilization" or impurity depression.

  • Fix (Trituration): Decant the mother liquor (the clear liquid on top) into a clean flask. Add a small amount of fresh solvent (cold) to the oil. Rub the oil against the glass wall with a glass rod vigorously. This mechanical stress can induce nucleation.

  • Fix (Seeding): If you have any solid crystals from a previous batch (even crude ones), add a single crystal to the oil. This provides a template for the lattice to grow, bypassing the energy barrier of nucleation.

Q3: Can I use a different solvent system? A: Yes. While Ethanol/Water is standard, the lipophilic nature of 5-nonanone allows for alternative systems.

Solvent SystemSuitabilityNotes
Ethanol/Water HighStandard. Risk of oiling if water content >40%.
Methanol/Water MediumMethanol is a better solvent than ethanol; requires more water to precipitate, increasing oiling risk.
Petroleum Ether (60-80) LowSolute is likely insoluble even when hot.
Ethanol/Pet Ether HighAlternative Strategy. Dissolve in min. hot ethanol, add warm Pet Ether until cloudy.

Part 4: Validated Recrystallization Protocol

This protocol is designed to avoid the metastable region where oiling out occurs.

Materials:

  • Crude 5-Nonanone Semicarbazone

  • Solvent A: 95% Ethanol (The "Good" solvent)

  • Solvent B: Distilled Water (The "Bad" solvent)

  • Apparatus: Erlenmeyer flask, hot plate, magnetic stirrer.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in the flask.

    • Add the minimum amount of Ethanol required to dissolve the solid at boiling point. Add ethanol dropwise while refluxing.

    • Critical: Once dissolved, add an excess of 5-10% Ethanol . This extra buffer prevents immediate oiling out upon cooling.

  • The "Cloud Point" Approach:

    • Keep the solution boiling.

    • Add warm Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears. This is the nucleation of the oil phase.

  • Clearing:

    • Add one or two drops of Ethanol to the boiling mixture just to clear the turbidity.

    • Why? This places the solution composition just inside the single-phase region.

  • Controlled Cooling (The most important step):

    • Remove from heat and place on an insulating surface (cork ring or wood). Do not place directly on a cold bench.

    • Cover the flask mouth with a watch glass or foil to prevent solvent evaporation (which would change the ratio).

    • Allow to cool to room temperature undisturbed.

    • If oil droplets appear:[1][2][3] Reheat immediately, add 0.5 mL Ethanol, and repeat.

  • Crystallization & Collection:

    • Once solid crystals form at room temperature, you may cool the flask in an ice bath to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash with cold 50% Ethanol/Water.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard reference for semicarbazone preparation and recrystallization techniques).

  • NIST Chemistry WebBook. 5-Nonanone Properties. National Institute of Standards and Technology. (Source for physical properties of the parent ketone).[5] [Link]

  • LibreTexts Chemistry. Troubleshooting: Oiling Out. (General guide on the thermodynamics of liquid-liquid phase separation during crystallization). [Link]

  • Mohrig, J. R., et al. (2006).[6] Techniques in Organic Chemistry. W. H. Freeman.[6] (Source for melting point depression and purification strategies).

Sources

Low yield in 5-nonanone semicarbazone synthesis causes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nonanone Semicarbazone Synthesis

Topic: Troubleshooting Low Yields in 5-Nonanone Semicarbazone Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]

Executive Summary: The "Greasy Ketone" Challenge

Low yield in the synthesis of 5-nonanone semicarbazone is rarely a failure of the reaction chemistry itself.[1] Instead, it is almost invariably a phase behavior issue .[1]

Unlike the textbook synthesis of acetone or cyclohexanone semicarbazones (which precipitate instantly as high-melting solids), 5-nonanone is a lipophilic, symmetrical dialkyl ketone .[1] Its two butyl chains create significant steric bulk and hydrophobicity.[1]

The Core Problem: The standard protocol (aqueous ethanol solvent) often causes the product to "oil out" or remain solubilized in the organic layer rather than crystallizing.[1] Your "low yield" is likely a low isolation efficiency .[1]

Critical Parameter Troubleshooting

Issue A: Phase Separation (Oiling Out)
  • Symptom: The reaction mixture turns cloudy or forms a bottom oily layer, but no crystals appear upon cooling.[1]

  • Root Cause: The melting point of 5-nonanone semicarbazone is significantly lower than that of methyl ketone derivatives.[1] If the reaction temperature > product melting point, it forms an oil.[1] Furthermore, the butyl chains make the product hydrophobic; if the water content in the solvent is too high, the product separates as an oil (emulsion) rather than a crystal lattice.[1]

  • Fix: Increase the Ethanol:Water ratio . The reaction mixture should be homogeneous at reflux. Upon cooling, if an oil forms, reheat to dissolve and add a small amount of additional ethanol.[1] Cool slowly to room temperature with vigorous stirring before using an ice bath.

Issue B: pH Control (The "Bell-Shaped" Curve)
  • Symptom: No reaction occurs; starting material (5-nonanone) is recovered unchanged.[1]

  • Root Cause: Semicarbazone formation is strictly pH-dependent (optimal pH ~4.5).[1]

    • pH < 3 (Too Acidic): The nucleophile (semicarbazide) is fully protonated (

      
      ) and cannot attack the carbonyl.[1]
      
    • pH > 6 (Too Basic): The carbonyl oxygen is not sufficiently protonated/activated to overcome the steric hindrance of the butyl chains.[1]

  • Fix: Ensure you are using a buffered system . Do not use straight Semicarbazide HCl without a base scavenger (like Sodium Acetate or Pyridine).[1]

Issue C: Steric Hindrance
  • Symptom: Reaction is extremely slow compared to acetone controls.[1]

  • Root Cause: 5-nonanone has two butyl groups flanking the carbonyl.[1] This steric bulk impedes the nucleophilic attack of the semicarbazide nitrogen.[1]

  • Fix: This reaction requires thermal energy .[1] Room temperature shaking (sufficient for acetone) will fail.[1] Reflux is mandatory for at least 30–60 minutes.[1]

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield Observed CheckState What is the physical state of the product? Start->CheckState StateOil Oily Droplets / Bottom Layer CheckState->StateOil StateClear Clear Solution (No Precipitate) CheckState->StateClear StateSolid Solid formed but low mass CheckState->StateSolid OilFix DIAGNOSIS: Oiling Out Product MP < Solvent Temp or Impurities present. ACTION: Reheat to dissolve. Add more EtOH. Cool SLOWLY with stirring. StateOil->OilFix ClearCheck Did you reflux? StateClear->ClearCheck SolidFix ACTION: Check filtrate. Product likely remains in mother liquor due to high ethanol solubility. StateSolid->SolidFix RefluxNo ACTION: Reflux for 60 mins. Sterics require heat. ClearCheck->RefluxNo No RefluxYes Check pH ClearCheck->RefluxYes Yes PHCheck Is pH ~4.5? RefluxYes->PHCheck PHBad ACTION: Adjust pH. Too low: Add NaOAc. Too high: Add HCl. PHCheck->PHBad No PHGood ACTION: Product is too soluble. Evaporate 50% solvent or add water dropwise until turbid, then cool. PHCheck->PHGood Yes

Caption: Decision tree for diagnosing yield loss in sterically hindered ketone derivatization.

Optimized Experimental Protocol

This protocol is adjusted for lipophilic ketones like 5-nonanone.[1]

Reagents:

  • Semicarbazide Hydrochloride (1.0 equiv)

  • Sodium Acetate (anhydrous) (1.2 equiv) — Acts as the buffer

  • 5-Nonanone (1.0 equiv)[1]

  • Solvent: Ethanol (95%) and Water

Step-by-Step:

  • Buffer Preparation: In a round-bottom flask, dissolve Semicarbazide HCl and Sodium Acetate in the minimum amount of water necessary to dissolve the salts (approx. 1-2 mL per gram of salt).

    • Checkpoint: The solution should be clear. If salts remain, gently warm.

  • Ketone Addition: Dissolve 5-nonanone in Ethanol (approx. 5-10 mL per gram of ketone).[1]

    • Note: Do not add the pure ketone directly to the water phase; it will float and fail to react.[1]

  • Mixing: Add the ethanolic ketone solution to the aqueous salt solution.

    • Observation: If turbidity (cloudiness) appears immediately, add just enough Ethanol to make the solution clear (homogeneous).[1]

  • Reaction: Attach a reflux condenser and reflux gently for 45–60 minutes .

    • Why: The heat overcomes the steric hindrance of the butyl chains.[1]

  • Isolation (Crucial Step):

    • Remove from heat.[1][2][3]

    • Transfer the hot solution to a beaker.

    • Do not plunge into ice immediately. Allow to cool to room temperature slowly while stirring with a glass rod.

    • If oiling occurs:[4] Reheat to dissolve, add 1-2 mL Ethanol, and cool again. Scratch the side of the glass to induce nucleation.[1]

  • Filtration: Collect crystals via vacuum filtration.[1][5] Wash with cold 50% Ethanol/Water.[1]

Reaction Mechanism & Data

The reaction follows a nucleophilic addition-elimination pathway.[1] The rate-determining step changes depending on pH.[1][5]

Mechanism Reactants 5-Nonanone + Semicarbazide Protonation Carbonyl Activation (H+) Reactants->Protonation Attack Nucleophilic Attack Protonation->Attack Rate Limiting at High pH Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Acid Catalyzed Product Semicarbazone (Imine) Dehydration->Product

Caption: Mechanism of Semicarbazone formation.[1] Note that dehydration is acid-catalyzed, requiring pH < 6.[1]

Solvent Compatibility Table
Solvent SystemSuitability for 5-NonanoneNotes
Water ❌ PoorKetone is insoluble; reaction will be biphasic and fail.
Pure Ethanol ⚠️ ModerateKetone dissolves well, but Semicarbazide HCl salt is poorly soluble.
EtOH/Water (70:30) ✅ OptimalBalances solubility of lipophilic ketone and hydrophilic amine salt.
Methanol ✅ GoodHigher solubility for salts than Ethanol; good alternative if EtOH fails.[1]

FAQ: Specific Scenarios

Q: My product is a yellow oil at the bottom of the flask. Is it ruined? A: No. This is "oiling out." The product is likely pure but liquid due to the solvent mixture lowering its freezing point.[1]

  • Action: Decant the supernatant solvent.[1] Dissolve the oil in a minimal amount of hot methanol. Cool to -20°C (freezer) to force crystallization.

Q: Can I use sulfuric acid instead of Sodium Acetate? A: No. Sulfuric acid is too strong.[1] It will fully protonate the semicarbazide (


 of conjugate acid ~3.[1]6) to the ammonium form, which is not nucleophilic.[1] You must use a weak acid/base buffer (Acetate) to maintain pH ~4.5.[1]

Q: I recovered 90% of the mass, but the melting point is too low. Why? A: You likely have trapped solvent or unreacted 5-nonanone in the crystal lattice.[1] The long alkyl chains can trap solvent molecules (solvates).[1] Dry the product under high vacuum for 24 hours or recrystallize from pure Methanol.

References

  • Williamson, K. L. (1999).[1][6] Macroscale and Microscale Organic Experiments. 3rd ed. Houghton-Mifflin.[1][6] (Standard protocols for semicarbazone synthesis and pH dependence).

  • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation.[1] Journal of the American Chemical Society, 81(2), 475–481.[1] Link (Foundational text on the bell-shaped pH rate profile).[1]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Link (Detailed guide on handling oily precipitates).

  • PubChem. (2024).[1][7] 5-Nonanone Compound Summary. National Library of Medicine.[1] Link (Physical properties and solubility data).[1]

Sources

Technical Guide: Removal of Unreacted Semicarbazide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Development & Purification Support Subject: Troubleshooting & Protocols for Semicarbazide HCl (SEM-HCl) Impurity Removal

Executive Summary & Chemical Context

The Challenge: Semicarbazide hydrochloride (SEM-HCl) is a common reagent used to synthesize semicarbazones from ketones or aldehydes. However, it is a known genotoxic impurity (GTI) . In pharmaceutical development (ICH M7 guidelines), it must be controlled to parts-per-million (ppm) levels.

The Chemistry of Separation: Effective removal relies on exploiting the polarity contrast between the ionic reagent and the non-ionic product.

  • Semicarbazide HCl: Highly polar, ionic salt lattice. High water solubility (

    
    ), moderate ethanol solubility.
    
  • Target Semicarbazone: Typically non-polar, hydrophobic, stabilized by intermolecular hydrogen bonding. Low water solubility.[1]

Decision Matrix: Select Your Purification Strategy

Use this flowchart to determine the correct protocol based on your product's physical properties.

purification_logic Start Start: Reaction Complete IsSolid Is the Product a Solid? Start->IsSolid SolidYes Yes (Precipitate) IsSolid->SolidYes Yes SolidNo No (Oil/Solution) IsSolid->SolidNo No SolubilityCheck Is Product Water Soluble? SolidYes->SolubilityCheck Hydrophobic No (Hydrophobic) SolubilityCheck->Hydrophobic Most Common Hydrophilic Yes (Hydrophilic) SolubilityCheck->Hydrophilic Difficult ProtocolA Protocol A: Aqueous Trituration (Standard) Hydrophobic->ProtocolA ProtocolC Protocol C: Solid Phase Extraction (Scavenging) Hydrophilic->ProtocolC ProtocolD Protocol D: Liquid-Liquid Extraction (n-Butanol/EtOAc) SolidNo->ProtocolD ProtocolB Protocol B: Recrystallization (High Purity) ProtocolA->ProtocolB If purity < 99% ProtocolD->ProtocolC Polishing

Figure 1: Decision tree for selecting the appropriate purification method based on product solubility and physical state.

Troubleshooting Guides & Protocols

Scenario A: The "Standard" Case (Hydrophobic Solid Product)

Issue: The reaction mixture contains a solid precipitate, but TLC/LC-MS shows residual SEM-HCl. Mechanism: SEM-HCl is trapped within the crystal lattice (occlusion) or adsorbed on the surface.

Protocol A: Aqueous Trituration (The "Slurry Wash")

This is the most effective first-line defense. It works by dissolving the ionic SEM-HCl while leaving the organic semicarbazone intact.

  • Filtration: Filter the crude reaction mixture. Do not let the cake dry completely (drying hardens the occlusion).

  • Resuspension: Transfer the wet cake to a flask. Add Water (10 volumes relative to solid weight) .

  • Agitation: Stir vigorously at 50°C for 30 minutes .

    • Why Heat? Heating lowers the surface tension of water, allowing it to penetrate crystal pores and dissolve trapped salts.

    • Why not boil? Boiling might hydrolyze the semicarbazone bond (reversible reaction).

  • Filtration: Filter the solid while warm.

  • Displacement Wash: Wash the cake with 2 volumes of warm water, followed by 1 volume of cold isopropanol (to aid drying).

FAQ:

  • Q: My product floats on water and won't mix. What do I do?

    • A: Add a surfactant (e.g., 0.1% Tween-80) or a small amount of methanol (5-10%) to the water to wet the hydrophobic solid.

Scenario B: High-Purity Requirement (Trace Removal)

Issue: Aqueous washing reduced SEM-HCl, but 50-100 ppm remains. Mechanism: The impurity is co-crystallized.

Protocol B: Recrystallization

Solvent System: Ethanol/Water (most common) or Methanol/Water.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Methanol).

  • Hot Filtration: (Optional) If undissolved salts remain, filter hot.

  • Anti-solvent Addition: Slowly add hot Water until the solution turns slightly turbid.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

    • Scientific Principle: SEM-HCl is highly soluble in the water-rich mother liquor and will not precipitate if the water ratio is sufficient. The organic product, being less soluble in water, crystallizes out pure.

Scenario C: The "Difficult" Case (Water-Soluble Product)

Issue: My product is polar/water-soluble. Washing with water dissolves my product. Mechanism: Both impurity and product partition into the aqueous phase.

Protocol C: Chemical Scavenging (Resin Treatment)

Use a polymer-supported aldehyde to covalently trap the semicarbazide.

Reagents: Polymer-bound Benzaldehyde (e.g., Wang Resin-CHO or commercially available scavenger resins).

scavenging_mechanism SEM Free SEM-HCl (Impurity) Complex Resin-Semicarbazone (Covalent Bond) SEM->Complex + Resin Resin Aldehyde Resin (Solid Support) Resin->Complex Product Purified Product (In Solution) Complex->Product Filtration

Figure 2: Mechanism of scavenging. The hydrazine group of SEM reacts with the resin's aldehyde, anchoring it to the solid bead.

Steps:

  • Dissolve the crude mixture in a polar organic solvent (Methanol, DMF, or DMSO).

  • Add Aldehyde Scavenger Resin (2-3 equivalents relative to the expected impurity).

  • Add a mild base (e.g., Triethylamine) to neutralize the HCl salt (scavenging works best on the free base).

  • Shake/Stir for 4–12 hours at room temperature.

  • Filter: The SEM is now covalently bound to the beads. The filtrate contains your pure product.

Analytical Verification (How to know it's gone)

Do not rely on standard UV (254 nm) for low-level detection, as SEM has weak UV absorbance compared to the aromatic product.

MethodLimit of Detection (LOD)SuitabilityNotes
TLC (Ninhydrin) ~500 ppmQuick CheckSpray with Ninhydrin and heat. SEM appears as a distinct purple/red spot.
HPLC (UV) ~100 ppmRoutinePoor sensitivity unless derivatized. SEM elutes near the void volume (very polar).
LC-MS/MS < 1 ppmGold Standard Required for genotoxic impurity quantification.

Derivatization for HPLC: If LC-MS is unavailable, react a sample of the mother liquor with 2-Nitrobenzaldehyde . This converts invisible SEM into a UV-active nitro-semicarbazone, which is easily quantified by standard HPLC [1].

References

  • Canavesi, R., et al. (2017). "Semicarbazide Hydrochloride as Impurity in Drug Substances: a Validated LC-DAD-UV Method for Its Determination." Chromatographia, 80, 1619–1624.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

  • EFSA Panel on Food Additives. (2005). "Opinion of the Scientific Panel on food additives... related to Semicarbazide in food." EFSA Journal.

Sources

Technical Support Center: Crystallization Optimization for Nonan-5-one Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NS-CRYST-001 Subject: Improving Crystallinity & Troubleshooting "Oiling Out" in Lipophilic Semicarbazones Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary

Nonan-5-one semicarbazone presents a unique crystallization challenge due to its amphiphilic structure . It possesses a highly polar, hydrogen-bonding "head" (the semicarbazone moiety) and two flexible, non-polar butyl "tails." This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.[1]

This guide moves beyond standard protocols, applying Crystal Engineering principles to balance the thermodynamic solubility of the alkyl chains against the kinetic packing requirements of the polar head group.

Module 1: The "Oiling Out" Phenomenon

Diagnosis: If your solution turns cloudy and deposits a viscous droplet at the bottom rather than crystals, you are experiencing oiling out.[1] This occurs when the Metastable Zone Width (MSZW) is traversed at a temperature above the melting point of the solvated product.

The Mechanism

For nonan-5-one semicarbazone, the butyl chains increase solubility in organic solvents, while the semicarbazone group requires polar interactions to pack.

  • High Entropy: The flexible butyl chains possess high rotational freedom, inhibiting the rigid lattice formation required for nucleation.

  • Solvent Conflict: In standard Ethanol/Water mixtures, the hydrophobic tails repel water, aggregating into oil droplets before the polar heads can align into a lattice.

Corrective Protocol: The "Dual-Solvent" Switch

Standard single-solvent recrystallization often fails here. We recommend a Reverse-Polarity Anti-Solvent approach.

Table 1: Solvent System Optimization

Solvent SystemSuitabilityMechanism of Action
Ethanol / Water Poor High risk of oiling out.[2] Water forces hydrophobic tails together non-specifically (hydrophobic effect), forming oil.
Methanol / Water Moderate Slightly better than EtOH, but still risks phase separation before nucleation.
Ethyl Acetate / Hexane High Recommended. Dissolve in min. warm Ethyl Acetate (polar aprotic). Slowly add Hexane (non-polar).[2] This gently reduces solubility without the "hydrophobic shock" of water.
Toluene / Petroleum Ether High Excellent for highly lipophilic semicarbazones. Toluene interacts with the

-system; Pet Ether reduces solubility gradually.
Workflow: Anti-Solvent Titration
  • Dissolve crude solid in the minimum amount of warm Ethyl Acetate (approx. 50-60°C).

  • Add warm Hexane dropwise until a persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Insulate the flask (wrap in foil/cotton) to ensure slow cooling. Rapid cooling locks the butyl chains in disordered conformations (oil).

Module 2: Synthesis Integrity & Purity

Root Cause Analysis: Crystallization often fails because the "semicarbazone" is actually a mixture of unreacted ketone and product. Nonan-5-one is a ketone; it reacts slower than aldehydes.

The pH Criticality

The formation of semicarbazones is pH-dependent.[3]

  • Low pH (< 3): The nucleophilic hydrazine nitrogen becomes protonated (

    
    ), rendering it unreactive.
    
  • High pH (> 6): The carbonyl carbon is not sufficiently activated (protonated) for attack.

  • Optimal pH: 4.5 - 5.0 (Buffered).

Diagram: Reaction Pathway & Failure Points

The following diagram illustrates the kinetic vs. thermodynamic traps in the synthesis.[4]

G Ketone Nonan-5-one (Lipophilic) Inter Carbinolamine Intermediate Ketone->Inter Nucleophilic Attack Semi Semicarbazide HCl Semi->Inter Buffer Na Acetate Buffer (pH 4.5) Buffer->Inter Activates C=O Maintains :NH2 Product Crystalline Semicarbazone Inter->Product -H2O (Slow Dehydration) Oil Oiled Impurity (Unreacted Ketone) Inter->Oil Reversible (If pH wrong)

Figure 1: Reaction pathway showing the necessity of buffering to prevent reversibility and oil formation.

Module 3: Troubleshooting Guide (Decision Tree)

If your material is already synthesized but refuses to crystallize, follow this logic flow.

Troubleshooting Start Issue: Material is Oily/Waxy CheckPurity Check TLC/NMR Is it pure? Start->CheckPurity Impure Impure (>5% Ketone) CheckPurity->Impure No Pure Pure Product CheckPurity->Pure Yes Reprocess Reprocess: Reflux in EtOH + Semicarbazide + NaOAc (1 hr) Impure->Reprocess SolventCheck Current Solvent? Pure->SolventCheck AqAlc Ethanol/Water SolventCheck->AqAlc NonPolar Ethyl Acetate/Hexane SolventCheck->NonPolar Switch Switch to EtOAc/Hexane (See Module 1) AqAlc->Switch Seed Technique: Seeding Add crystal seed at cloud point NonPolar->Seed

Figure 2: Troubleshooting logic for isolation of crystalline solids.

FAQ: Rapid Response

Q: Why does my solid turn into a gum when I filter it? A: This is likely due to solvent inclusion . The flexible butyl chains can trap solvent molecules within the lattice (solvates).

  • Fix: Dry the gum under high vacuum (0.1 mmHg) for 24 hours. Often, removing the solvent collapses the gum into a powder, which can then be recrystallized properly.

Q: Can I use scratching to induce crystallization? A: Yes, but with a caveat. For "oiled out" mixtures, scratching the glass often just smears the oil.

  • Fix: You must scratch at the interface of the oil and the supernatant liquid, or lift a drop of oil onto the glass wall above the solvent line and scratch it there until it solidifies, then return it to the solution as a seed.

Q: Does nonan-5-one have E/Z isomers? A: Nonan-5-one is symmetrical (


). Therefore, it does not form geometric isomers around the 

bond relative to the alkyl chains. This simplifies your crystallography; any polymorphism is due to packing, not isomerism.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for semicarbazone synthesis and pH buffering).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Mechanisms of "oiling out" and metastable zone width).
  • Perrin, D. D., & Armarego, W. L. F. (1988).[5] Purification of Laboratory Chemicals. Pergamon Press.[5] (Solvent selection for aliphatic derivatives).

  • Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization: The Role of Intermolecular Interactions." Chemical Engineering Science, 104, 913-922. Link (Theoretical basis for solvent-solute interactions in amphiphilic molecules).

Sources

Technical Support Center: Optimizing pH in Dibutyl Ketone Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing condensation reactions of dibutyl ketone (5-nonanone). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-based answers to common challenges, focusing on the critical role of pH in controlling reaction outcomes.

Section 1: Fundamental Principles & Mechanisms

Before troubleshooting, it's crucial to understand the underlying chemistry. The self-condensation of dibutyl ketone is a form of aldol condensation, a powerful carbon-carbon bond-forming reaction. This reaction can be catalyzed by either acid or base, and the choice of catalyst profoundly impacts the reaction mechanism, rate, and product distribution.[1][2]

How Does pH Catalyze the Reaction?

The reaction proceeds via two distinct pathways depending on the pH:

  • Base-Catalyzed (High pH): A base removes an acidic α-hydrogen from a dibutyl ketone molecule to form a nucleophilic enolate . This enolate then attacks the electrophilic carbonyl carbon of a second ketone molecule.[3][4]

  • Acid-Catalyzed (Low pH): An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A neutral, nucleophilic enol tautomer of a second ketone molecule then attacks this activated carbonyl.[3][5][6]

The diagrams below illustrate these fundamental mechanistic differences.

Diagram 1: Base-Catalyzed Condensation Pathway

BaseCatalyzed cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone1 Dibutyl Ketone Enolate Enolate (Nucleophile) Ketone1->Enolate Deprotonation (fast) Base Base (OH⁻) Ketone2 Dibutyl Ketone (Electrophile) Enolate->Ketone2 C-C Bond Formation Alkoxide Alkoxide Intermediate Ketone2->Alkoxide AldolProduct β-Hydroxy Ketone Alkoxide->AldolProduct Protonation FinalProduct α,β-Unsaturated Ketone (Product) AldolProduct->FinalProduct Elimination of H₂O (requires heat)

A simplified workflow for the base-catalyzed mechanism.

Diagram 2: Acid-Catalyzed Condensation Pathway

AcidCatalyzed cluster_enol Step 1: Enol Formation cluster_activation Step 2: Carbonyl Activation & Attack cluster_dehydration Step 3: Dehydration Ketone1 Dibutyl Ketone Enol Enol (Nucleophile) Ketone1->Enol Tautomerization Acid1 Acid (H⁺) ActivatedKetone Protonated Ketone (Electrophile) Enol->ActivatedKetone C-C Bond Formation Ketone2 Dibutyl Ketone Ketone2->ActivatedKetone Protonation Adduct Protonated Adduct ActivatedKetone->Adduct FinalProduct α,β-Unsaturated Ketone (Product) Adduct->FinalProduct Elimination of H₂O Acid2 Acid (H⁺)

A simplified workflow for the acid-catalyzed mechanism.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dibutyl ketone condensation?

There is no single "optimal" pH; it depends on the desired outcome.

  • For higher yields and faster reaction rates, basic conditions (pH > 9) are generally preferred. Base catalysis effectively generates the highly nucleophilic enolate, promoting the reaction.[7] However, very strong bases (pH > 13) can promote side reactions.

  • Acidic conditions (pH 1-3) can also facilitate the reaction but often result in lower conversion and yields compared to basic catalysis. [7] The acid-catalyzed pathway relies on forming the less nucleophilic enol and activating the second ketone via protonation.[6]

Q2: How does pH affect the reaction equilibrium?

The self-condensation of ketones like dibutyl ketone is often a reversible process, and the equilibrium can be unfavorable.[8]

  • Under both acidic and basic conditions, the final dehydration step to form the α,β-unsaturated ketone is typically irreversible and drives the overall reaction forward. [3][9] This step is often promoted by heating the reaction mixture.[1][8]

  • Basic conditions: The initial aldol addition to form the β-hydroxy ketone can be reversible. The retro-aldol reaction can compete, especially at higher temperatures if dehydration is slow.[8]

  • Acidic conditions: All steps leading to the final product are generally considered reversible until the final, water-eliminating dehydration step.[6]

Q3: What are the key differences in outcome between acid and base catalysis?
FeatureBase-Catalyzed (High pH)Acid-Catalyzed (Low pH)
Primary Nucleophile Enolate ion (strong nucleophile)Enol (weak nucleophile)
Reaction Rate Generally fasterGenerally slower
Typical Yield Higher conversion and yield[7]Lower conversion and yield[7]
Side Reactions Polymerization, Cannizzaro (if using very strong base and an aldehyde is present)[2]Ether formation, acid-catalyzed degradation
Dehydration Step E1cB mechanism, often requires heat[8]E1 or E2 mechanism, often occurs readily[3]

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Diagram 3: pH Optimization Troubleshooting Workflow

Troubleshooting Start Problem Observed LowYield Low or No Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts SlowReaction Reaction Stalls / Too Slow Start->SlowReaction Sol_LowYield_Base Is pH too low for base catalysis? (pH < 9) LowYield->Sol_LowYield_Base Base-catalyzed? Sol_LowYield_Acid Is pH too high for acid catalysis? (pH > 3) LowYield->Sol_LowYield_Acid Acid-catalyzed? Sol_LowYield_Temp Is temperature too low for dehydration? LowYield->Sol_LowYield_Temp Sol_Side_Base Is pH too high? (e.g., > 13) SideProducts->Sol_Side_Base Sol_Side_Temp Is temperature too high? SideProducts->Sol_Side_Temp Sol_Slow_Base Is base concentration too low? SlowReaction->Sol_Slow_Base Base-catalyzed? Sol_Slow_Acid Is acid concentration too low? SlowReaction->Sol_Slow_Acid Acid-catalyzed? Action_IncreaseBase Action: Increase base concentration. Monitor pH in situ. Sol_LowYield_Base->Action_IncreaseBase Action_IncreaseAcid Action: Increase acid concentration. Monitor pH in situ. Sol_LowYield_Acid->Action_IncreaseAcid Action_IncreaseTemp Action: Gently heat the reaction. Sol_LowYield_Temp->Action_IncreaseTemp Action_DecreaseBase Action: Reduce base concentration. Consider a weaker base. Sol_Side_Base->Action_DecreaseBase Action_DecreaseTemp Action: Reduce reaction temperature. Sol_Side_Temp->Action_DecreaseTemp Action_IncreaseCat Action: Increase catalyst concentration. Sol_Slow_Base->Action_IncreaseCat Sol_Slow_Acid->Action_IncreaseCat

A decision tree for troubleshooting common pH-related issues.

Q: Why is my reaction yield extremely low or zero?

A: This is often due to insufficient catalyst activity, preventing the formation of the necessary enol or enolate intermediate.

  • Causality: The deprotonation of a ketone's α-hydrogen is an equilibrium process.[4] For a base-catalyzed reaction, if the pH is not high enough, the concentration of the reactive enolate will be too low for the reaction to proceed at a reasonable rate. Similarly, in an acid-catalyzed reaction, insufficient acid concentration means that neither the enol tautomer nor the activated electrophile is formed in sufficient quantities.[6]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter (with a compatible probe for your solvent system) to measure the pH of your reaction mixture in situ. Do not rely solely on the calculated concentration of your acid or base.

    • Increase Catalyst:

      • For base-catalyzed reactions, incrementally add your base (e.g., 10% NaOH solution) until a pH of 10-12 is sustained.

      • For acid-catalyzed reactions, adjust the mixture to a pH of 1-2.

    • Consider Temperature: The final dehydration step is often the thermodynamic driving force but can be slow. If you have confirmed the formation of the β-hydroxy ketone intermediate (e.g., by TLC or NMR), gentle heating (50-80°C) may be required to drive the reaction to the final condensed product.[9][10]

Q: My reaction is producing a complex mixture of side products. How can pH control help?

A: The formation of multiple products suggests that the reaction conditions are too harsh, promoting undesired pathways.

  • Causality:

    • Excessively High pH (>13): Very strong basic conditions can lead to non-specific reactions, including polymerization or decomposition. While dibutyl ketone itself cannot undergo a Cannizzaro reaction, this can be a problem if aldehyde impurities are present.[2]

    • Excessively High Temperature: High temperatures can promote deeper condensation reactions, where the initial product reacts further to form trimers or polymers.[10] It can also favor the retro-aldol reaction, re-generating starting materials that can then react in other ways.

  • Troubleshooting Steps:

    • Lower the pH: If using strong base, reduce the concentration to achieve a pH in the 10-11 range. This is often sufficient for enolate formation without promoting excessive side reactions.

    • Control Temperature: Run the initial addition step at a lower temperature (e.g., room temperature or below) to favor the formation of the β-hydroxy ketone.[11] Once the addition is complete, you can then gently heat the mixture to promote controlled dehydration.

    • Catalyst Choice: Consider using a weaker base (e.g., an amine-based catalyst) or a solid-phase catalyst (e.g., hydrotalcites), which can offer higher selectivity by controlling the local concentration of active sites.[7][12]

Section 4: Experimental Protocols

These are generalized starting points. Optimization for your specific substrate and scale is recommended.

Protocol 1: General Procedure for Base-Catalyzed Condensation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a pH probe, add dibutyl ketone (1.0 eq) and a suitable solvent (e.g., ethanol, 2-4 mL per mmol of ketone).

  • Basification: While stirring, slowly add a 2M aqueous solution of NaOH. Monitor the pH, adding base until the pH stabilizes in the range of 10-12.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Dehydration (if necessary): If the reaction stalls at the β-hydroxy ketone intermediate, gently heat the mixture to 50-70°C for 1-2 hours until the formation of the α,β-unsaturated product is complete.[13]

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) to pH ~7. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or distillation.

Protocol 2: General Procedure for Acid-Catalyzed Condensation
  • Setup: To a round-bottom flask with a magnetic stirrer and pH probe, add dibutyl ketone (1.0 eq) and a non-nucleophilic solvent (e.g., toluene or hexane).

  • Acidification: Slowly add a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) until the apparent pH is in the range of 1-2.

  • Reaction & Dehydration: Stir the mixture, often with gentle heating (40-60°C), for 2-8 hours. The use of a Dean-Stark apparatus can be beneficial to remove the water byproduct and drive the equilibrium toward the product.

  • Workup: Cool the mixture. Carefully quench the reaction by adding it to a saturated solution of sodium bicarbonate. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product as described above.

References

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]

  • Acid Catalysed Aldol Condensation. BYJU'S. [Link]

  • Oliphant, B. E., et al. (2026). The impact of active site character on the selectivity of aldehyde-ketone cross-aldol condensation reactions. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021). 21.5 Aldol Reactions | Organic Chemistry. YouTube. [Link]

  • Aldol condensation. Wikipedia. [Link]

  • Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]

  • Leah4sci. (2016). Aldol Addition and Condensation Reaction Mechanism in Acid or Base. YouTube. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Aldol Condensation. (2023). Chemistry LibreTexts. [Link]

  • Insight into the production of aviation fuel by aldol condensation of biomass-derived aldehydes and ketones followed by hydrogenation. (2022). ResearchGate. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • CH 18: ENOLATES:NOTES. University of Calgary. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Aldol Addition and Condensation Reactions – Practice Problems. Chemistry Steps. [Link]

  • Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation. (2021). MDPI. [Link]

  • Organic Chemistry 2 Enols & Enones. Wipf Group, University of Pittsburgh. [Link]

  • Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. [Link]

  • Aldol condensation of aromatic aldehydes and cyclic ketones catalyzed by (A) PPL or (B) BPL in different reaction media. ResearchGate. [Link]

  • Experiment 19 — Aldol Condensation. Swarthmore College. [Link]

  • Enol Content and Enolization. University of Wisconsin-Madison. [Link]

Sources

Technical Support Center: 5-Nonanone Semicarbazone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolytic & Thermal Decomposition During Drying Document ID: TSC-5NS-001 Last Updated: 2024-05-20 Audience: Chemical Process Engineers, Organic Chemists, QC Analysts

Mechanistic Insight: Why is my product decomposing?

The decomposition of 5-nonanone semicarbazone during drying is rarely a result of simple thermal instability. It is almost exclusively a chemically induced hydrolysis driven by the presence of residual acid and moisture within the crystal lattice.

The Hidden Equilibrium

Semicarbazone formation is a reversible reaction. While the forward reaction (formation) is favored at specific pH levels (typically pH 4.5–5.0), the presence of strong residual acids (like HCl or


 used during synthesis) shifts the equilibrium backward when heat is applied.

The "Drying Trap": As you heat the wet cake to remove solvents, the concentration of residual acid in the remaining liquid phase increases. This creates a localized "micro-reactor" environment that rapidly catalyzes the hydrolysis of the semicarbazone back into 5-nonanone (the ketone) and semicarbazide.

Visualizing the Decomposition Pathway[1]

HydrolysisMechanism Fig 1. Acid-Catalyzed Hydrolysis Pathway during Thermal Drying Semi 5-Nonanone Semicarbazone (Solid) Inter Tetrahedral Intermediate (Unstable) Semi->Inter Heat + H+ Acid Residual Acid (Catalyst) Acid->Semi Trapped in Lattice Water Residual Moisture (Reactant) Water->Semi Trapped in Lattice Ketone 5-Nonanone (Liquid/Oil) Inter->Ketone Collapse Hydrazine Semicarbazide Salt Inter->Hydrazine Elimination

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to identify the specific failure mode of your drying process.

SymptomProbable CauseVerification TestCorrective Action
Strong "Fruity" or Herbal Odor Hydrolysis has occurred, releasing free 5-nonanone (ketone).TLC/GC: Check for a distinct ketone peak/spot (Rf ~0.6-0.8 in Hex/EtOAc).Stop heating immediately. Recrystallize from Ethanol/Water.
Material is Gummy/Sticky Melting Point Depression due to mixed phase (Solid product + Liquid ketone).Melting Point: Broad range < 85°C (Pure approx. 89-91°C).Wash cake with cold Hexane (removes surface ketone) then recrystallize.
Yellow/Brown Discoloration Oxidation of liberated semicarbazide or hydrazine impurities.Visual: Compare to reference standard (should be white/colorless).Recrystallize using degassed solvents; dry under Nitrogen.
Loss of Mass > Theoretical Volatiles Sublimation of 5-nonanone (if hydrolysis occurred).TGA: Weight loss onset < 100°C.Reduce vacuum pressure; use a lower temperature (< 40°C).
Interactive Troubleshooting Logic

TroubleshootingTree Fig 2. Logic Flow for Stability Assessment Start Start: Inspect Dried Sample Odor Is there a strong ketone odor? Start->Odor MP Check Melting Point Odor->MP No Hydrolysis DIAGNOSIS: Acid Hydrolysis Odor->Hydrolysis Yes MP->Hydrolysis Broad/Low (<85°C) Wet DIAGNOSIS: Trapped Solvent MP->Wet Sharp but Low Pure DIAGNOSIS: Stable Product MP->Pure Sharp (89-91°C) Action1 Action: Neutralize & Reprocess Hydrolysis->Action1 Action2 Action: Vacuum Dry @ Lower T Wet->Action2

Optimized Protocol: The "Safe Dry" Workflow

To ensure stability, you must decouple the removal of acid from the removal of solvent .

Step 1: The Neutralization Wash (Critical)

Before the material enters the oven, the pH of the wet cake must be neutral.

  • Filter the crude solid.[1]

  • Wash with cold 10% Sodium Bicarbonate (

    
    )  solution until the filtrate pH is 7.0–7.5.
    
  • Wash with cold deionized water to remove excess salts.

  • Why? Removing the acid catalyst (

    
    ) renders the hydrolysis reaction kinetically impossible at moderate temperatures.
    
Step 2: Solvent Exchange
  • Perform a final displacement wash with a volatile, non-reactive solvent (e.g., Pentane or cold Ethanol).

  • Why? This lowers the energy required to dry the material, allowing for lower oven temperatures.

Step 3: Vacuum Drying Parameters
ParameterSettingRationale
Temperature 35°C – 40°C Keep well below the MP (~89°C) and hydrolysis activation energy.
Pressure < 50 mbar Maximizes evaporation rate at low T.
Desiccant

or KOH Pellets
Place in the vacuum trap or oven tray to aggressively scavenge water, preventing equilibrium reversal.
Atmosphere Nitrogen Bleed Prevents oxidation if the compound is sensitive.

Frequently Asked Questions (FAQs)

Q: Can I use a convection oven instead of a vacuum oven? A: Not recommended. Convection ovens require higher temperatures (often >60°C) to drive off moisture effectively. At atmospheric pressure and 60°C, if any moisture and acid remain, hydrolysis is rapid. Vacuum drying lowers the boiling point of water, allowing drying at safer temperatures.

Q: My sample melted in the oven at 50°C, but the literature MP is ~90°C. Why? A: This is a classic example of Melting Point Depression . Impurities (specifically the liquid 5-nonanone resulting from partial hydrolysis) act as a solvent, dissolving your solid crystal lattice and lowering the observed melting point. It did not "melt" in the traditional sense; it dissolved in its own decomposition products.

Q: How do I store the dried standard? A: Store in a tightly sealed amber vial with a desiccant packet, preferably at 4°C. Semicarbazones are generally stable, but moisture ingress over time can lead to slow hydrolysis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Section on Derivatives of Ketones: Semicarbazones).[2][3]

  • Shriner, R. L., et al.The Systematic Identification of Organic Compounds, 8th Ed. Wiley, 2003.
  • Williamson, K. L.Macroscale and Microscale Organic Experiments. Houghton Mifflin, 1999. (General techniques for crystallization and drying of thermally labile solids).
  • Cordes, E. H., & Jencks, W. P. "The Mechanism of Hydrolysis of Schiff Bases and Semicarbazones." Journal of the American Chemical Society, 85(18), 2843–2848, 1963 .

Sources

Overcoming steric hindrance in 5-nonanone derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance Solutions Topic: Derivatization of 5-Nonanone (Dibutyl Ketone) Ticket ID: SH-5N-2024 Status: Open for Resolution

Executive Summary: The 5-Nonanone Challenge

Welcome to the Steric Hindrance Support Desk. You are likely here because 5-nonanone is behaving like a "chemical fortress."

The Problem: 5-nonanone (


) is a symmetrical dialkyl ketone. While not as hindered as di-tert-butyl ketone, the two flexible n-butyl chains create a "sweeping" steric volume. This blocks the Bürgi-Dunitz trajectory  (107° angle of attack) required for nucleophiles.

The Symptoms:

  • Grignard Stalling: Recovery of starting material (due to enolization) or formation of alcohols with the wrong mass (due to reduction).

  • Imine Equilibrium Failure: Reaction stalls at 50% conversion or hydrolyzes upon workup.

  • Sluggish Reduction: Standard borohydride reductions take days instead of minutes.

Below are the resolved protocols for these specific failure modes.

Ticket #001: Grignard Addition Fails (Side Reactions)

User Report: "I tried adding Ethylmagnesium Bromide to 5-nonanone. I got mostly recovered ketone and some reduced alcohol (5-nonanol). Where is my tertiary alcohol?"

Diagnosis: Standard Grignard reagents (


) are strong bases.[1] When they encounter a hindered ketone, they face a high energy barrier for nucleophilic attack (steric clash). Instead, they choose the path of least resistance:
  • Enolization: The Grignard acts as a base, stripping an alpha-proton. Upon aqueous workup, this simply regenerates your starting 5-nonanone.

  • Reduction: The Grignard acts as a hydride donor (beta-hydride transfer), reducing the ketone to a secondary alcohol instead of adding the alkyl group.

The Solution: The Imamoto Protocol (Organocerium Chemistry) You must switch from a "Hard Base" to a "Nucleophilic Spear." Cerium(III) chloride suppresses basicity and activates the carbonyl.

Protocol: Organocerium-Mediated Addition
  • Reagents: Anhydrous

    
     (Critical), 
    
    
    
    or
    
    
    , THF.
  • Mechanism:

    
     coordinates to the carbonyl oxygen, increasing electrophilicity. The organolithium/magnesium transmetallates to form an organocerium species (
    
    
    
    ), which is less basic but highly nucleophilic.

Step-by-Step Workflow:

  • Drying

    
     (The Failure Point): 
    
    • Start with

      
      .[2]
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries.

    • Check: The powder must remain white. If it turns yellow, you have hydrolyzed it to useless

      
      .
      
  • Activation:

    • Suspend the dried

      
       (1.5 equiv) in anhydrous THF. Stir at RT overnight (or sonicate for 1 hour) to form a fine suspension.
      
  • Transmetallation:

    • Cool to -78°C .

    • Add your Grignard or Organolithium (1.5 equiv) dropwise. Stir for 30 mins. The reagent is now "masked" as organocerium.

  • Addition:

    • Add 5-nonanone (1.0 equiv) in THF.

    • Allow to warm to 0°C over 2 hours.

  • Quench:

    • Add dilute HCl or

      
      .
      

Data Comparison:

Reagent SystemYield of Addition ProductYield of Reduction/Enolization
EtMgBr (Standard) < 15%> 80% (Side Products)
EtMgBr + CeCl3 (Imamoto) > 90% < 5%

Ticket #002: Imine/Schiff Base Formation Stalls

User Report: "I'm trying to make a ketimine with butylamine. Refluxing in toluene with a Dean-Stark trap is too slow, and the product hydrolyzes on the column."

Diagnosis: Steric bulk prevents the amine from attacking the carbonyl carbon efficiently. Furthermore, the water byproduct is difficult to remove completely from the solvation shell of the hindered intermediate, pushing the equilibrium backward.

The Solution: TiCl4 Mediated Dehydration (Weingarten-Chupp-White) Titanium Tetrachloride (


) acts as a dual-mode agent: it is a Lewis Acid activator and a chemical dehydrating agent.
Protocol: TiCl4 Ketimine Synthesis
  • Warning:

    
     fumes violently in air. Use strict Schlenk technique.
    

Step-by-Step Workflow:

  • Setup:

    • Dissolve 5-nonanone (10 mmol) and the amine (30-40 mmol, excess is key) in anhydrous Toluene or Benzene (50 mL).

    • Cool to 0°C in an ice bath.

  • The "Smoking" Addition:

    • Dissolve

      
       (0.6 - 0.75 equiv relative to ketone) in 10 mL hydrocarbon solvent.
      
    • Add dropwise to the ketone/amine mixture.

    • Observation: A thick precipitate will form immediately (Titanium-amine complex).

  • Reaction:

    • Remove ice bath. Stir at RT or reflux (depending on amine steric bulk) for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6]

      
       binds the oxygen, the amine attacks, and 
      
      
      
      precipitates out, chemically locking the water away.
  • Workup (Non-Aqueous):

    • Do NOT add water.

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere (nitrogen/argon) to remove the

      
       sludge.
      
    • Evaporate solvent.[5] Distill the oil under vacuum.

Ticket #003: Sluggish Reduction Kinetics

User Report: "NaBH4 reduction of 5-nonanone in ethanol takes 48 hours to complete. I need a faster turnover."

Diagnosis: While 5-nonanone will eventually reduce with standard borohydride, the kinetics are slowed by the butyl chains shielding the carbonyl.

The Solution: Luche Reduction (Catalytic Activation) Using Cerium(III) again, but this time catalytically in methanol.

Protocol: Accelerated Reduction
  • Solvent: Use Methanol (MeOH). The Luche mechanism relies on ligand exchange with MeOH.

  • Catalyst: Add

    
     (1.0 equiv is standard for hindered, though 0.4 equiv often works).
    
  • Reductant: Add

    
     in portions at -15°C to 0°C .
    
    • Note: The Ce(III) coordinates the carbonyl oxygen, making it highly susceptible to hydride attack, overcoming the steric barrier.

  • Outcome: Reaction typically completes in <30 minutes.

Visualizing the Logic

The following diagram illustrates the decision matrix for derivatizing hindered ketones like 5-nonanone.

G Start Substrate: 5-Nonanone (Hindered Dialkyl Ketone) Goal_Add Goal: Add Carbon Chain (Tertiary Alcohol) Start->Goal_Add Goal_Imine Goal: Form C=N Bond (Imine/Hydrazone) Start->Goal_Imine Goal_Red Goal: Reduce to Alcohol (Secondary Alcohol) Start->Goal_Red Prob_Add Problem: Enolization & Beta-Hydride Transfer Goal_Add->Prob_Add Prob_Imine Problem: Unfavorable Equilibrium & Slow Kinetics Goal_Imine->Prob_Imine Prob_Red Problem: Slow Kinetics Goal_Red->Prob_Red Sol_Add Solution: Imamoto Reagent (R-Li/MgX + CeCl3) Prob_Add->Sol_Add Suppress Basicity Sol_Imine Solution: TiCl4 Scavenger (Weingarten Protocol) Prob_Imine->Sol_Imine Trap Water Sol_Red Solution: Luche Reduction (NaBH4 + CeCl3 + MeOH) Prob_Red->Sol_Red Activate Oxygen

Caption: Decision matrix for overcoming steric barriers in 5-nonanone derivatization.

References & Validated Sources

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones." Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Weingarten, H., et al. "Ketimine Synthesis. Use of Titanium Tetrachloride."[7][8] Journal of Organic Chemistry, 1967, 32(10), 3246–3249.

  • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides." Journal of the American Chemical Society, 1981, 103(18), 5454–5459.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 5th Ed. (Covers steric effects in nucleophilic addition).

Sources

Technical Support Center: Purification of Sticky Semicarbazone Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of semicarbazone precipitates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sticky, oily, or otherwise difficult-to-handle semicarbazone products during their synthetic workflows. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work. Our focus is on robust, repeatable methods that ensure the high purity required for downstream applications and analytical characterization.

Understanding the Challenge: Why Semicarbazones Can Be "Sticky"

Semicarbazones are valuable derivatives of aldehydes and ketones, often synthesized to aid in the identification and characterization of the parent carbonyl compound due to their typically crystalline nature and sharp melting points[1]. However, the formation of a sticky or oily precipitate instead of a free-flowing solid is a common experimental hurdle. This phenomenon, often referred to as "oiling out," occurs when the semicarbazone separates from the solution as a liquid phase rather than a solid crystalline lattice[2].

Several factors can contribute to the formation of these challenging precipitates:

  • High Supersaturation: Rapid changes in solvent composition or temperature can lead to a state of high supersaturation where the solute molecules aggregate in a disordered, liquid-like manner before they can organize into a crystal lattice[2].

  • Presence of Impurities: Impurities from the reaction mixture, such as unreacted starting materials or byproducts, can interfere with the crystallization process, inhibiting the formation of a well-ordered crystal structure. These impurities can act as "crystal poisons."

  • Low Melting Point of the Semicarbazone: If the melting point of the semicarbazone is below the temperature at which it precipitates from the solution, it will separate as a liquid.

  • Inappropriate Solvent Choice: The solvent system used for the precipitation or recrystallization is critical. A poorly chosen solvent may not provide the optimal solubility differential between hot and cold conditions, leading to oiling out.

This guide will provide a systematic approach to troubleshooting and purifying these sticky semicarbazone precipitates, transforming them into the desired crystalline solids.

Troubleshooting Guide: From Sticky Precipitate to Crystalline Solid

When faced with a sticky or oily semicarbazone, a logical, stepwise approach to purification is essential. The following sections detail several effective techniques, from the simple to the more advanced.

Initial Assessment and Simple Interventions

Before proceeding to more complex purification methods, consider these initial steps:

  • Patience and Temperature Control: Sometimes, crystallization is simply slow. Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath[3]. Rapid cooling often promotes oiling out.

  • Scratching the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[4].

  • Seeding: If you have a small amount of pure, solid semicarbazone from a previous batch, add a tiny crystal to the solution. This "seed crystal" provides a template for further crystallization[5][6][7]. If no seed crystal is available, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a small amount of solid, and then re-introducing the rod into the solution[4].

If these simple measures do not induce crystallization, you will need to employ more robust purification techniques. The following workflow provides a decision-making framework for handling sticky semicarbazone precipitates.

Purification_Workflow start Sticky/Oily Semicarbazone Precipitate trituration Attempt Trituration start->trituration recrystallization Attempt Recrystallization trituration->recrystallization Product Remains Oily or Impure success Pure Crystalline Product trituration->success Solid is Formed and Impurities Removed single_solvent Single-Solvent Recrystallization recrystallization->single_solvent Suitable Single Solvent Found mixed_solvent Mixed-Solvent Recrystallization recrystallization->mixed_solvent No Suitable Single Solvent single_solvent->mixed_solvent Oiling Out Persists single_solvent->success Successful Crystallization mixed_solvent->success Successful Crystallization failure Persistent Oil/Impurity mixed_solvent->failure Oiling Out Persists chromatography Consider Column Chromatography failure->chromatography

Caption: Decision workflow for purifying sticky semicarbazones.

Experimental Protocols

The following are detailed protocols for the most effective methods of purifying sticky semicarbazone precipitates.

Method 1: Purification by Trituration

Trituration is a simple and effective technique for purifying a compound that is a solid or an oil, where the impurities have different solubility characteristics from the desired product[8][9][10]. The goal is to wash away the impurities with a solvent in which the semicarbazone is insoluble or sparingly soluble.

When to Use Trituration:

  • When you have an oily or sticky solid.

  • When you suspect the presence of soluble impurities.

  • As a first attempt at purification before recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which your semicarbazone is expected to be insoluble or have very low solubility, but the impurities are soluble. Common choices for semicarbazones, which are often moderately polar, include hexanes, diethyl ether, or a mixture of these.

  • Procedure: a. Place the sticky semicarbazone precipitate in a flask. b. Add a small amount of the chosen solvent. c. Using a glass stirring rod, gently stir and break up the sticky material. The goal is to encourage the impurities to dissolve in the solvent while the semicarbazone remains as a solid. d. If the material solidifies, continue to stir for a few minutes to ensure thorough washing. e. Decant the solvent, which now contains the dissolved impurities. f. Repeat the washing process with fresh solvent until the decanted solvent is colorless or you are confident the impurities have been removed. g. After the final wash, remove the remaining solvent under vacuum to obtain a solid, purified semicarbazone.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds[11][12]. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solution[3].

When to Use Single-Solvent Recrystallization:

  • When you can identify a single solvent that dissolves the semicarbazone when hot but not when cold.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent will dissolve the semicarbazone at its boiling point but have low solubility at room temperature or in an ice bath. Common solvents for semicarbazones include ethanol, methanol, and ethyl acetate[13]. It is advisable to test the solubility of a small amount of your compound in various solvents in a test tube first.

  • Procedure: a. Place the impure semicarbazone in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling. c. Continue to add small portions of the hot solvent until the semicarbazone is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery. d. If the solution is colored due to impurities, you may perform a hot filtration after adding a small amount of activated charcoal. e. Allow the solution to cool slowly to room temperature. Rapid cooling can cause the semicarbazone to precipitate as an oil. f. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals. g. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

When to Use Mixed-Solvent Recrystallization:

  • When a suitable single solvent cannot be found.

  • This method is particularly useful for compounds that are either too soluble or too insoluble in common solvents.

A mixed-solvent system consists of two miscible solvents: one in which the semicarbazone is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent")[12][14][15].

Step-by-Step Protocol:

  • Solvent Pair Selection: Common mixed-solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexanes. The two solvents must be miscible with each other.

  • Procedure: a. Dissolve the impure semicarbazone in a minimum amount of the hot "good" solvent. b. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. This cloudiness indicates that the solution is saturated. c. Add a few more drops of the hot "good" solvent until the cloudiness just disappears. d. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. e. Collect the purified crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents, and dry.

Recrystallization_Process start Impure Semicarbazone dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization.

Method 3: Column Chromatography

If trituration and recrystallization fail to yield a pure, solid product, column chromatography may be necessary. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are passed through a column with a mobile phase (a solvent or solvent mixture)[16][17][18]. While more time-consuming and resource-intensive, it is highly effective for separating complex mixtures or closely related compounds.

When to Use Column Chromatography:

  • When other purification methods have failed.

  • When dealing with a complex mixture of impurities.

  • When high purity is absolutely critical and yield is a secondary concern.

A detailed protocol for column chromatography is beyond the scope of this guide, as the specific conditions (stationary phase, mobile phase, column dimensions) will depend heavily on the specific semicarbazone and impurities. It is recommended to consult a general organic chemistry laboratory manual for detailed procedures.

Frequently Asked Questions (FAQs)

Q1: I tried to recrystallize my semicarbazone, but it oiled out. What should I do?

A1: "Oiling out" is a common problem. Here are a few things to try:

  • Re-heat the solution until the oil redissolves.

  • Add more of the "good" solvent to decrease the supersaturation[11].

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.

  • Try a different solvent or a mixed-solvent system.

  • Use a seed crystal to encourage crystallization.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent should have the following properties:

  • The semicarbazone should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The solvent should not react with the semicarbazone.

  • The impurities should be either very soluble or very insoluble in the solvent at all temperatures.

  • The solvent should have a relatively low boiling point for easy removal after purification.

A good starting point is to test small amounts of your product in a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes)[19].

Q3: My semicarbazone is a solid but appears to be impure (e.g., discolored). Should I use trituration or recrystallization?

A3: If you have a solid with suspected soluble impurities, trituration is often a good first step as it is quick and can significantly improve purity with minimal product loss. If trituration is insufficient, or if the impurities are co-crystallizing with your product, then recrystallization is the more powerful technique to achieve high purity.

Q4: How can I confirm the purity of my final semicarbazone product?

A4: Several analytical techniques can be used to assess the purity and confirm the identity of your semicarbazone:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any remaining impurities[13].

Data Summary Table

TechniqueBest ForKey Considerations
Trituration Purifying oils or solids with soluble impurities.Product should be insoluble in the wash solvent. Quick and often results in minimal product loss.
Single-Solvent Recrystallization Purifying solids when a suitable solvent is available.Requires a solvent with a large solubility difference between hot and cold conditions.
Mixed-Solvent Recrystallization Purifying solids when no single solvent is suitable.Requires two miscible solvents with opposing solubility characteristics for the product.
Column Chromatography Complex mixtures or when other methods fail.More time and resource-intensive. Excellent for achieving high purity.

By understanding the principles behind these purification techniques and applying them systematically, you can effectively overcome the challenges of working with sticky semicarbazone precipitates and obtain the high-quality materials necessary for your research and development endeavors.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. Lab Procedure: Recrystallization | Chemistry. [Link]

  • Kumar, A., et al. (2023). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. IJSDR. [Link]

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  • Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]

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  • University of Glasgow. THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. [Link]

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  • ResearchGate. Will the formation of semicarbazone from an unknown (suspected to be a ketone) be long, or has it been falsely analysed?. (2013). [Link]

  • White Rose Research Online. Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of 5-Nonanone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of compounds is paramount. The synthesis of derivatives, such as semicarbazones from ketones, is a common strategy to aid in characterization and purification. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-nonanone semicarbazone, a representative aliphatic semicarbazone. We will explore the causal relationships behind the observed spectral data, offer a detailed experimental protocol, and compare the utility of 1H NMR with other analytical techniques.

The Rationale for Semicarbazone Formation and the Power of 1H NMR

The conversion of a ketone, like 5-nonanone, to its semicarbazone derivative serves multiple purposes in a research setting. Semicarbazones are often crystalline solids with sharp melting points, facilitating purification and identification. From a spectroscopic standpoint, the introduction of the semicarbazone moiety (–C=N-NH-C(=O)NH2) induces significant changes in the electronic environment of the parent molecule, leading to a more resolved and informative 1H NMR spectrum.

1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. By analyzing the chemical shift, integration, and multiplicity of the NMR signals, we can confidently deduce the structure of the synthesized compound.

Experimental Protocol: Synthesis of 5-Nonanone Semicarbazone

The synthesis of 5-nonanone semicarbazone is a straightforward condensation reaction.[1] This protocol is designed to be self-validating, with the successful formation of a precipitate indicating the progress of the reaction.

Materials:

  • 5-nonanone (C9H18O, M.W. 142.24 g/mol )[2][3]

  • Semicarbazide hydrochloride (CH6ClN3O, M.W. 111.53 g/mol )

  • Sodium acetate (C2H3NaO2, M.W. 82.03 g/mol )

  • Ethanol

  • Water

  • Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6) for NMR analysis

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride in water.

  • Add an equimolar amount of sodium acetate to the solution to liberate the free semicarbazide base.

  • To this solution, add a solution of 5-nonanone dissolved in a minimal amount of ethanol.

  • The mixture is then typically stirred at room temperature or gently warmed to facilitate the reaction.

  • The formation of a white precipitate, the 5-nonanone semicarbazone, indicates the reaction is proceeding.

  • The solid product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove any unreacted starting materials, and then dried.

  • For NMR analysis, a small amount of the dried product is dissolved in a deuterated solvent such as CDCl3 or DMSO-d6, containing a small amount of TMS as an internal reference (δ 0.00 ppm).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification & Analysis 5-Nonanone 5-Nonanone Dissolution Dissolve in Ethanol/Water 5-Nonanone->Dissolution Semicarbazide_HCl Semicarbazide Hydrochloride Semicarbazide_HCl->Dissolution Sodium_Acetate Sodium Acetate Sodium_Acetate->Dissolution Reaction_Step Condensation Reaction Dissolution->Reaction_Step Precipitation Precipitate Formation Reaction_Step->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 5-Nonanone Semicarbazone Drying->Product NMR_Sample_Prep NMR Sample Preparation Product->NMR_Sample_Prep

Caption: Workflow for the synthesis of 5-nonanone semicarbazone.

1H NMR Spectrum Analysis: A Comparative Approach

The key to a successful structural elucidation lies in comparing the 1H NMR spectrum of the product, 5-nonanone semicarbazone, with that of the starting material, 5-nonanone.

1H NMR Spectrum of 5-Nonanone

The 1H NMR spectrum of the symmetrical ketone 5-nonanone is relatively simple. Due to the molecule's symmetry, we expect to see only four distinct signals.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-1, H-9 (CH3)~0.91Triplet6H
H-2, H-8 (CH2)~1.30Sextet4H
H-3, H-7 (CH2)~1.54Quintet4H
H-4, H-6 (CH2)~2.38Triplet4H

Data sourced from ChemicalBook.[4]

The protons on the carbons alpha to the carbonyl group (H-4, H-6) are the most deshielded due to the electron-withdrawing effect of the oxygen atom and therefore appear furthest downfield.

Predicted 1H NMR Spectrum of 5-Nonanone Semicarbazone

The formation of the semicarbazone breaks the symmetry of the 5-nonanone molecule and introduces new proton environments. The C=N double bond and the amide-like functionality significantly influence the chemical shifts of the neighboring protons. While an experimental spectrum is the gold standard, a predicted spectrum based on established principles provides a strong framework for analysis.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Shift
H-1 (CH3)~0.9Triplet3HMinimal change, far from the new functional group.
H-9 (CH3)~0.9Triplet3HMinimal change, far from the new functional group.
H-2 (CH2)~1.3Multiplet2HMinimal change.
H-8 (CH2)~1.3Multiplet2HMinimal change.
H-3 (CH2)~1.5Multiplet2HMinimal change.
H-7 (CH2)~1.5Multiplet2HMinimal change.
H-4 (CH2)~2.4-2.6Triplet2HSlightly deshielded compared to 5-nonanone due to proximity to the C=N bond.
H-6 (CH2)~2.4-2.6Triplet2HSlightly deshielded compared to 5-nonanone due to proximity to the C=N bond.
NH2~6.0-7.0Broad Singlet2HProtons on nitrogen, often broad due to quadrupolar relaxation and exchange.
NH~8.0-10.0Singlet1HAmide-like proton, significantly deshielded and often appears as a sharp singlet.[5]

Key Spectral Changes and Their Interpretation:

  • Appearance of NH Protons: The most definitive evidence for the formation of the semicarbazone is the appearance of signals in the downfield region corresponding to the NH and NH2 protons. The amide-like NH proton is typically observed as a sharp singlet between δ 8.0 and 10.0 ppm, while the terminal NH2 protons usually appear as a broader singlet between δ 6.0 and 7.0 ppm.[5] These protons are exchangeable with D2O, a diagnostic test that can be performed to confirm their assignment.

  • Deshielding of α-Protons: The protons on the carbons adjacent to the newly formed C=N double bond (H-4 and H-6) are expected to be deshielded and will likely shift slightly downfield from their position in 5-nonanone. This is due to the electron-withdrawing nature of the imine-like nitrogen.[6]

  • Loss of Symmetry: The two butyl chains, which were equivalent in 5-nonanone, may become magnetically inequivalent in the semicarbazone, potentially leading to a more complex spectrum with distinct signals for each chain. However, in many cases, the signals for the corresponding protons on each chain (e.g., H-1 and H-9) may still overlap.

Structure_NMR_Correlation cluster_spectrum Predicted 1H NMR Signals NH NH (δ 8.0-10.0) NH2 NH2 (δ 6.0-7.0) alpha_CH2 α-CH2 (δ 2.4-2.6) alkyl_CH2 Alkyl CH2 (δ 1.3-1.5) CH3 CH3 (δ ~0.9) structure structure structure->NH Amide Proton structure->NH2 Terminal Amine Protons structure->alpha_CH2 Protons α to C=N structure->alkyl_CH2 Alkyl Chain Protons structure->CH3 Terminal Methyl Protons

Caption: Correlation of the 5-nonanone semicarbazone structure with its predicted 1H NMR signals.

Comparative Analysis with Other Analytical Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided for 5-Nonanone Semicarbazone Advantages Limitations
1H NMR Spectroscopy Detailed information on the number, connectivity, and electronic environment of protons. Confirms the presence of NH and NH2 groups and changes in the alkyl chain environment.Provides a complete structural picture. Quantitative. Non-destructive.Lower sensitivity compared to MS. Can be complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups. Expect to see N-H stretching vibrations (~3400-3200 cm-1), a C=O stretch from the amide (~1680 cm-1), and a C=N stretch (~1650 cm-1). The disappearance of the strong C=O stretch from 5-nonanone (~1715 cm-1) is also indicative of a successful reaction.Fast and relatively inexpensive. Excellent for identifying functional groups.Provides limited information about the overall molecular structure and connectivity. Not typically quantitative.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the elemental formula. Fragmentation patterns can provide some structural information. The molecular ion peak for 5-nonanone semicarbazone (C10H21N3O) would be at m/z 199.2.Extremely sensitive, requiring very small sample amounts. Provides accurate molecular weight.Provides limited information about stereochemistry and isomerism. "Soft" ionization techniques may not produce significant fragmentation for structural analysis.

In the context of 5-nonanone semicarbazone analysis:

  • FTIR would be an excellent initial check to confirm the conversion of the ketone to the semicarbazone by observing the disappearance of the ketonic C=O stretch and the appearance of N-H and amide C=O stretches.

  • Mass Spectrometry would definitively confirm the molecular weight of the product.

  • 1H NMR , however, provides the most detailed and unambiguous structural information, allowing for the complete assignment of the proton signals and confirming the connectivity of the entire molecule.

Conclusion

The analysis of the 1H NMR spectrum of 5-nonanone semicarbazone, especially when compared to the spectrum of the starting ketone, provides a clear and detailed picture of its molecular structure. The appearance of the characteristic NH and NH2 signals, coupled with the subtle shifts in the aliphatic proton signals, serves as a textbook example of how derivatization can be a powerful tool in structural elucidation. While FTIR and Mass Spectrometry are valuable complementary techniques for confirming functional groups and molecular weight, 1H NMR spectroscopy remains the preeminent method for obtaining a comprehensive understanding of the molecular architecture. This guide provides a robust framework for researchers to approach the synthesis and spectral analysis of semicarbazones with confidence and scientific rigor.

References

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A Comparative Guide to the FTIR Analysis of 5-Nonanone Semicarbazone: Elucidating the C=N Stretching Frequency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The Vibrational Signature of the Semicarbazone Moiety

The formation of a semicarbazone from a ketone, such as 5-nonanone, introduces the semicarbazide moiety (NH₂-NH-C(=O)-NH₂) and, crucially, results in a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. In the context of FTIR spectroscopy, which measures the absorption of infrared radiation by molecular vibrations, the C=N bond has a characteristic stretching frequency that serves as a key diagnostic marker for the successful conversion of the ketone.

The position of the C=N stretching absorption band is influenced by several factors, including the electronic environment of the bond and the overall molecular structure. Generally, for semicarbazones, this peak is expected to appear in the region of 1580-1680 cm⁻¹ . The disappearance of the strong carbonyl (C=O) stretching peak of the parent ketone, typically found around 1715 cm⁻¹ for aliphatic ketones, and the appearance of the new C=N stretching peak are primary indicators of a successful reaction.

Experimental Protocol: Synthesis and FTIR Analysis of 5-Nonanone Semicarbazone

To ensure the reproducibility and accuracy of the spectral data, a rigorously validated protocol for both the synthesis of 5-nonanone semicarbazone and its subsequent FTIR analysis is paramount.

Synthesis of 5-Nonanone Semicarbazone

This protocol is adapted from established methods for the synthesis of semicarbazones from ketones[1][2][3].

Materials:

  • 5-Nonanone (Dibutyl ketone)

  • Semicarbazide hydrochloride (NH₂NHCONH₂·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Deionized water

  • Reflux apparatus

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 g, 10 mmol) and sodium acetate (1.5 g, 18 mmol) in 15 mL of deionized water.

  • Add 15 mL of 95% ethanol to the solution.

  • To this solution, add 5-nonanone (1.42 g, 10 mmol).

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 30-60 minutes.

  • After reflux, cool the reaction mixture in an ice bath to induce crystallization of the semicarbazone product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified 5-nonanone semicarbazone.

  • Dry the purified crystals and determine the melting point.

FTIR Sample Preparation and Analysis

For solid samples like 5-nonanone semicarbazone, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality transmission FTIR spectra[4][5][6].

Materials:

  • Dried 5-nonanone semicarbazone

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Place approximately 1-2 mg of the dried 5-nonanone semicarbazone and 100-200 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is dependent on the particle size.

  • Transfer the powder to a pellet press die.

  • Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Synthesis and Analysis

The following diagram illustrates the experimental workflow from the starting ketone to the final FTIR spectrum of the semicarbazone derivative.

G cluster_synthesis Synthesis cluster_analysis FTIR Analysis start 5-Nonanone + Semicarbazide HCl + NaOAc reflux Reflux in Ethanol/Water start->reflux cool Cooling & Crystallization reflux->cool filter Vacuum Filtration & Washing cool->filter recrystallize Recrystallization from Ethanol filter->recrystallize dry Drying recrystallize->dry product Purified 5-Nonanone Semicarbazone dry->product mix Grind with KBr product->mix press Press into Pellet mix->press acquire Acquire FTIR Spectrum press->acquire spectrum FTIR Spectrum acquire->spectrum

Caption: Workflow for the synthesis of 5-nonanone semicarbazone and subsequent FTIR analysis.

Comparative Analysis of Characteristic FTIR Peaks

The definitive identification of the C=N stretch in 5-nonanone semicarbazone is best achieved through a comparative analysis with the starting material and other relevant semicarbazones.

CompoundParent Ketone C=O Stretch (cm⁻¹)Semicarbazone C=N Stretch (cm⁻¹)Reference
5-Nonanone ~1715N/A[7]
Acetone Semicarbazone ~1715~1685[8]
Cyclohexanone Semicarbazone ~1715~1650[9][10]
Camphor Semicarbazone ~17431582[11]
5-Nonanone Semicarbazone N/A~1640-1660 (Expected) -

Analysis of Comparative Data:

  • Disappearance of the Ketone C=O Stretch: The most prominent feature in the FTIR spectrum of 5-nonanone is the strong C=O stretching absorption around 1715 cm⁻¹[7]. Upon successful formation of the semicarbazone, this peak will be absent.

  • Appearance of the Semicarbazone C=N Stretch: The C=N stretching vibration in semicarbazones typically appears as a medium to strong band. For acetone semicarbazone, it is observed at a relatively high frequency of approximately 1685 cm⁻¹[8]. In contrast, the C=N stretch in cyclohexanone semicarbazone is found at a lower frequency of about 1650 cm⁻¹[9][10]. The semicarbazone of the sterically hindered and strained bicyclic ketone, camphor, exhibits a C=N stretch at an even lower wavenumber of 1582 cm⁻¹[11].

  • Expected Peak for 5-Nonanone Semicarbazone: Based on the data from other aliphatic ketones, the C=N stretching frequency for 5-nonanone semicarbazone is anticipated to be in the range of 1640-1660 cm⁻¹. The linear alkyl chains of 5-nonanone are less sterically demanding than the cyclic structure of camphor, suggesting a higher frequency than 1582 cm⁻¹. The larger alkyl groups compared to acetone may lead to a slightly lower frequency than that observed for acetone semicarbazone.

  • Other Characteristic Peaks: In addition to the C=N stretch, the FTIR spectrum of 5-nonanone semicarbazone will also display characteristic N-H stretching vibrations from the -NH and -NH₂ groups, typically in the range of 3100-3500 cm⁻¹, and a C=O stretching vibration from the amide portion of the semicarbazone moiety, usually around 1680-1700 cm⁻¹.

Conclusion

The identification of the C=N stretching frequency is a critical step in the characterization of 5-nonanone semicarbazone. By following a validated synthetic and analytical protocol, and through careful comparison with the starting ketone and other analogous semicarbazones, researchers can confidently assign the characteristic FTIR peaks. The expected disappearance of the strong C=O stretch of 5-nonanone at ~1715 cm⁻¹ and the appearance of a new C=N stretch in the 1640-1660 cm⁻¹ region provide unequivocal evidence for the successful formation of the semicarbazone derivative. This guide provides the necessary framework for achieving accurate and reproducible results in the characterization of this and similar compounds.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Sample preparation for FT-IR. University of the West Indies at Mona. [Link]

  • Infrared spectra of a celluloid reference and camphor left. DS linear... ResearchGate. [Link]

  • FTIR analysis spectra of: ɑ-CD, camphor, camphor/ ɑ-CD IC, and physical mixture. ResearchGate. [Link]

  • 5-Nonanone. NIST WebBook. [Link]

  • 5-Nonanone. NIST WebBook. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. ResearchGate. [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing. [Link]

  • Cyclohexanone. NIST WebBook. [Link]

  • Camphor. NIST WebBook. [Link]

  • Compound synthesis and analysis General procedure for synthesis of semicarbazones (General Procedure 1). bioRxiv. [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • synthesis and characterization of semicarbozone. Sathyabama Institute of Science and Technology. [Link]

  • Acetone semicarbazone. PubChem. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS, IMCLTJDIMG THE ACTION OF AMINES ON AMINOCARBOCARBAZO. University of Glasgow. [Link]

  • IR Absorption Table. Millersville University. [Link]

  • Experimental and calculated FT-IR spectra of Acetone Thiosemicarbazone. ResearchGate. [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]

  • Method for preparing aldehyde semicarbazone Schiff base.
  • 2-Butanone. NIST WebBook. [Link]

  • FTIR Transmission Spectra Databases. S.T.Japan Europe GmbH. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • FTIR spectroscopic analysis of parent monoterpenes and synthesized glycomonoterpenes: a G-citron. ResearchGate. [Link]

  • Acetone. NIST WebBook. [Link]

  • The FTIR results of the raw powder and three solvents from C. camphora leaves. ResearchGate. [Link]

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of Semicarbazones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for molecular identification and structural elucidation. For researchers in drug development and organic synthesis, derivatization of aldehydes and ketones is a common strategy to enhance analytical performance. Semicarbazones, formed by the condensation of a carbonyl compound with semicarbazide, are valuable derivatives that offer distinct advantages in characterization.[1] This guide provides an in-depth exploration of the gas-phase fragmentation patterns of semicarbazones, offering a comparative analysis against other common derivatives and furnishing the practical insights needed for confident spectral interpretation.

The Rationale for Semicarbazone Derivatization in MS Analysis

Semicarbazones are frequently synthesized to isolate and characterize aldehydes and ketones. Their structural rigidity and increased molecular weight compared to the parent carbonyl compound make them amenable to chromatographic separation and mass spectrometric analysis. The semicarbazone moiety introduces specific cleavage sites, leading to predictable and diagnostic fragmentation patterns that are crucial for confirming the structure of the original carbonyl compound.[2]

Ionization Techniques and Their Influence on Fragmentation

The fragmentation pathway of a semicarbazone is fundamentally dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), impart vastly different amounts of internal energy to the molecule, resulting in distinct fragmentation behaviors.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable molecular radical cation (M+•).[3][4] This excess energy promotes extensive and complex fragmentation, providing a detailed molecular fingerprint.[4][5] The resulting patterns are highly reproducible and ideal for library matching in GC-MS applications.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically generates protonated molecules ([M+H]+) or other adducts with minimal internal energy.[6][7] Consequently, the molecular ion is often observed with high abundance, and fragmentation is limited.[7] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[6][8][9]

Core Fragmentation Pathways of Semicarbazones

Upon ionization, particularly under EI conditions, semicarbazones undergo a series of characteristic fragmentation reactions. Understanding these pathways is key to piecing together the original molecular structure.

Alpha (α)-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for many functional groups, including the imine bond (C=N) in semicarbazones.[10] This process involves the homolytic cleavage of a bond adjacent to the atom bearing the initial charge. For semicarbazones, this typically occurs at the C-C bond alpha to the imine nitrogen, leading to the formation of a stable, resonance-stabilized cation. The stability of the resulting carbocation significantly influences the abundance of the corresponding fragment ion.[11]

N-N Bond Cleavage and Rearrangements

The semicarbazide moiety itself provides several weak bonds prone to cleavage. The most significant cleavages involve the loss of neutral fragments derived from the terminal urea group. Key fragmentation pathways distinguished in the mass spectra of semicarbazones include the initial loss of:

  • Isocyanic acid (HNCO, 43 u): This is a very common and often diagnostic fragmentation for semicarbazones, arising from a rearrangement within the semicarbazide portion.

  • Urea (NH₂·CO·NH₂, 60 u): Loss of the entire urea molecule can occur.

  • Carbamoyl radical (·CONH₂, 44 u): Cleavage of the N-N bond can lead to the loss of this radical.

A study on the mass spectra of α,β-unsaturated aldehyde and ketone semicarbazones highlighted that the primary fragmentation modes involve the initial loss of HNCO, NH₂·CO·NH₂, or the NH₂·CO·NH· radical.[2] The prevalence of each pathway is directly related to the specific chemical structure of the analyte.[2]

The McLafferty Rearrangement

The McLafferty rearrangement is a highly specific fragmentation that provides crucial structural information about the original carbonyl compound.[12] This reaction occurs in molecules that contain a carbonyl (or imine) group and an accessible hydrogen atom on the gamma (γ) carbon relative to that group.[13][14][15]

The mechanism proceeds through a six-membered cyclic transition state, where the γ-hydrogen is transferred to the imine nitrogen, followed by cleavage of the bond between the α and β carbons.[13][15] This results in the formation of a neutral alkene (which is not detected) and a new, stable radical cation containing the intact semicarbazone functional group.[13] The presence of a McLafferty rearrangement peak is a strong indicator of a linear alkyl chain in the original aldehyde or ketone.[16]

Below is a diagram illustrating the general McLafferty rearrangement for a semicarbazone.

Caption: McLafferty rearrangement in a semicarbazone.

Comparative Analysis: Semicarbazones vs. Other Derivatives

The choice of derivatizing agent can significantly impact the quality and interpretability of mass spectra. Here, we compare the fragmentation of semicarbazones with two other common carbonyl derivatives: oximes and 2,4-dinitrophenylhydrazones (DNPH).

Derivative TypeParent CarbonylKey Fragmentation CharacteristicsDiagnostic Value
Semicarbazone PropanalLoss of HNCO (m/z 43), McLafferty rearrangement (loss of C₂H₄), α-cleavage.Provides clear fragmentation related to both the derivative and the original carbonyl structure.
Oxime PropanalMcLafferty rearrangement is enhanced compared to carbonyls[17]. Loss of ·OH is common. α-cleavage.Generally stable, but fragmentation can be less structurally specific than semicarbazones. Hydrolytically more stable than semicarbazones.[18]
DNPH PropanalDominated by cleavages within the dinitrophenyl group (e.g., loss of NO, NO₂). Fragmentation of the alkyl chain is often suppressed.Excellent for UV detection but complex and often uninformative fragmentation for the parent carbonyl structure due to the dominance of the DNPH moiety's fragmentation.

Key Insights:

  • Semicarbazones offer a balanced fragmentation pattern, with diagnostic losses from the derivatizing agent and informative cleavages (like McLafferty) from the parent analyte.

  • Oximes are also excellent for MS analysis, and studies have shown the McLafferty rearrangement is often enhanced in oximes compared to the parent carbonyls.[17] Their higher stability can be an advantage, though they may offer fewer unique fragment ions from the derivative itself compared to semicarbazones.[18]

  • DNPH derivatives , while classic for chromatographic analysis with UV detection, often yield mass spectra dominated by fragmentation of the aromatic ring, masking the structural details of the analyte of interest.

Experimental Protocol: GC-MS Analysis of a Ketone Semicarbazone

This section provides a validated, step-by-step protocol for the derivatization and subsequent GC-MS analysis of a model ketone, acetone.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dissolve Acetone in Ethanol C 3. Mix Solutions & Reflux (e.g., 30 min) A->C B 2. Prepare Semicarbazide HCl & Sodium Acetate Solution B->C D 4. Cool & Crystallize Acetone Semicarbazone C->D E 5. Filter, Wash & Dry the Product D->E F 6. Dissolve Derivative in Ethyl Acetate G 7. Inject into GC-MS (EI Mode, 70 eV) F->G H 8. Acquire Mass Spectrum (e.g., m/z 40-300) G->H I 9. Identify Molecular Ion Peak (M+•) H->I J 10. Correlate Fragment Ions with Expected Pathways (α-cleavage, HNCO loss) I->J K 11. Confirm Structure J->K

Sources

Comparison Guide: Distinguishing 5-Nonanone Semicarbazone from Thiosemicarbazone via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing between 5-nonanone semicarbazone and 5-nonanone thiosemicarbazone using Infrared (IR) Spectroscopy.

While both compounds are derivatives of the symmetrical ketone 5-nonanone, their vibrational signatures diverge fundamentally due to the substitution of the carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S). The most reliable indicator is the Amide I band (C=O stretch) , which is prominent in the semicarbazone (~1690 cm⁻¹) but conspicuously absent in the thiosemicarbazone. Conversely, the thiosemicarbazone exhibits characteristic C=S stretching vibrations in the fingerprint region (800–1200 cm⁻¹).

Theoretical Framework: Vibrational Logic

To interpret the spectra accurately, one must understand the physical causality governing the frequency shifts. This is rooted in Hooke’s Law for a harmonic oscillator:



Where:

  • 
     = Frequency (wavenumber, cm⁻¹)
    
  • 
     = Force constant (bond strength)
    
  • 
     = Reduced mass of the atoms
    
The Oxygen vs. Sulfur Shift
  • Mass Effect: Sulfur (32.06 amu) is significantly heavier than Oxygen (15.99 amu). Increasing

    
     lowers the frequency 
    
    
    
    .
  • Bond Strength: The C=S bond is longer and weaker (

    
     is lower) than the C=O bond due to less effective orbital overlap (
    
    
    
    vs
    
    
    ).
  • Result: The C=S stretch appears at a much lower frequency (fingerprint region) compared to the C=O stretch (functional group region).

Diagram 1: Vibrational Frequency Logic

VibrationalLogic Start Substituent Change Atom Atom: O → S Start->Atom Mass Mass Increases (16 → 32 amu) Atom->Mass Bond Bond Weakens (Lower k) Atom->Bond Freq Frequency Decreases Mass->Freq Increases μ Bond->Freq Decreases k Region Shift to Fingerprint (1700 → 1100/800 cm⁻¹) Freq->Region

Figure 1: Causal pathway showing why the substitution of Oxygen with Sulfur results in a dramatic red-shift (lower energy) of the stretching frequency.

Experimental Protocol

This protocol ensures the generation of high-fidelity spectra capable of resolving the specific bands discussed.

Sample Preparation (Derivatization Context)

Note: Ensure the starting material, 5-nonanone, is chemically pure before derivatization to avoid ketone peak contamination.

  • Synthesis: React 5-nonanone with semicarbazide hydrochloride (for SC) or thiosemicarbazide (for TSC) in ethanol/water with sodium acetate.

  • Purification (Critical): Recrystallize from ethanol/water. Impurities, specifically unreacted ketone, will show a peak at ~1715 cm⁻¹, leading to false positives for the semicarbazone.

  • Drying: Dry samples in a vacuum desiccator over

    
     for 24 hours. Residual water creates broad O-H bands (3400 cm⁻¹) that obscure N-H stretching.
    
IR Acquisition Parameters
  • Method: Attenuated Total Reflectance (ATR) is preferred for solid derivatives.

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans to improve Signal-to-Noise ratio.

  • Background: Collect a fresh air background immediately prior to sample measurement.

Data Analysis & Comparison

The following table summarizes the diagnostic bands. The "Decision Confidence" column indicates how reliable that specific band is for identification.

Table 1: Comparative IR Spectral Data
Functional GroupVibration Mode5-Nonanone (Ketone)Semicarbazone (SC)Thiosemicarbazone (TSC)Decision Confidence
Carbonyl (C=O) Stretch (Amide I)~1715 cm⁻¹ (Strong)1680–1700 cm⁻¹ (Strong)ABSENT High (Primary)
Thiocarbonyl (C=S) StretchAbsentAbsent1100–1200 cm⁻¹ (Med) 805–830 cm⁻¹ (Weak)Moderate (Coupled modes)
Imine (C=N) StretchAbsent1580–1640 cm⁻¹1590–1640 cm⁻¹Low (Present in both)
Amine (N-H) StretchAbsent3200–3400 cm⁻¹3150–3350 cm⁻¹Low (Broad overlap)
Amine (N-H) Bend (Amide II)Absent1550–1600 cm⁻¹1500–1550 cm⁻¹Moderate
Detailed Spectral Interpretation
1. The "Smoking Gun": The 1600–1750 cm⁻¹ Region[1]
  • Semicarbazone: You will see a distinct "doublet" or two strong peaks in this region. One is the C=N (imine) stretch (~1620 cm⁻¹) and the other is the C=O (amide) stretch (~1690 cm⁻¹).

  • Thiosemicarbazone: You will see only one dominant peak in this high-frequency region: the C=N stretch (~1600–1620 cm⁻¹). The absence of the carbonyl peak at 1690 cm⁻¹ is the strongest evidence that you have the sulfur derivative.

2. The Fingerprint Region: C=S Detection
  • Thiosemicarbazone: The C=S bond is highly coupled with N-C-N stretching.[2] Look for a sharp, medium-intensity band near 1100–1200 cm⁻¹ and a weaker band near 805–830 cm⁻¹ . These are absent in the semicarbazone.

Decision Logic & Workflow

Use this flowchart to validate your sample identity.

Diagram 2: Identification Flowchart

IdentificationFlow Input Acquire IR Spectrum (16 scans, ATR) Check1715 Peak at ~1715 cm⁻¹? Input->Check1715 Impurity Contamination: Unreacted 5-Nonanone Check1715->Impurity Yes Check1690 Strong Peak at 1680-1700 cm⁻¹? Check1715->Check1690 No SC Identity Confirmed: Semicarbazone Check1690->SC Yes (Amide I) CheckCS New Bands at 1100-1200 & 800-830 cm⁻¹? Check1690->CheckCS No TSC Identity Confirmed: Thiosemicarbazone CheckCS->TSC Yes (C=S) Unknown Unknown/Degraded CheckCS->Unknown No

Figure 2: Step-by-step decision tree for classifying the derivative based on spectral features.

Self-Validating Systems (Troubleshooting)

To ensure scientific integrity, apply these checks to your data:

  • The "Wet Sample" Check:

    • Observation: A broad, rounded mound centered at 3400 cm⁻¹.

    • Issue: This is O-H stretching from water or ethanol solvent. It obscures the sharper N-H bands of the semicarbazone.

    • Action: Dry sample further. Real N-H stretches are sharper and often split (symmetric/asymmetric).

  • The "Starting Material" Check:

    • Observation: A sharp peak at 1715–1720 cm⁻¹.

    • Issue: This is the ketone carbonyl of unreacted 5-nonanone.

    • Action: Recrystallize. The semicarbazone C=O is conjugated and amide-like, appearing lower (1690 cm⁻¹) than the ketone C=O.

  • The "Isomer" Check:

    • Insight: 5-nonanone is symmetrical, so syn/anti isomerism relative to the alkyl chains is not a complicating factor for the C=N bond geometry, simplifying the spectrum compared to asymmetrical ketones.

References

  • Wiles, D. M., Suprunchuk, T., & Gingras, B. A. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469–473. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for Amide I/II bands).
  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Functional Group Identification. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Authoritative source for C=S vs C=O frequency shifts).

Sources

Chromatographic Separation of 5-Nonanone and its Semicarbazone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 5-nonanone (a lipophilic, symmetrical ketone) from its semicarbazone derivative represents a classic challenge in organic synthesis monitoring and purification. This guide compares three distinct chromatographic approaches: Thin Layer Chromatography (TLC) for rapid monitoring, Flash Column Chromatography for preparative purification, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

The Bottom Line:

  • For Reaction Monitoring: Use TLC (Silica Gel 60, Hexane:EtOAc 9:1). The ketone moves rapidly; the derivative remains near the baseline.

  • For Purification: Use Flash Chromatography (Normal Phase). Elute the ketone first with non-polar solvent, then increase polarity to recover the semicarbazone.

  • For Purity/Quantitation: Use Reverse-Phase HPLC (C18). The elution order is inverted compared to normal phase; the polar semicarbazone elutes before the hydrophobic ketone.

Quick Comparison Matrix
Feature5-Nonanone (Starting Material)5-Nonanone Semicarbazone (Product)
State (RT) Colorless Liquid (bp 186–187°C)Crystalline Solid
Polarity Low (Lipophilic)High (H-bonding urea moiety)
UV Absorbance Weak (

, ~280 nm)
Moderate (Conjugated C=N system)
TLC

(NP)
High (~0.7–0.[1][2]8)Low (~0.1–0.[1]2)
HPLC

(RP)
Late Eluter (Retained on C18)Early Eluter (Low affinity for C18)

Chemical Context & Mechanism[1][4][5]

Understanding the physicochemical shift that occurs during derivatization is critical for selecting the correct stationary phase.

The Reaction: 5-Nonanone reacts with semicarbazide hydrochloride (buffered with sodium acetate) to form the semicarbazone. This reaction converts a lipophilic oil into a polar, crystalline solid .



Separation Mechanism:

  • Normal Phase (Silica): Separation is driven by adsorption. The semicarbazone's amide/urea backbone forms strong hydrogen bonds with the silanol groups (

    
    ) of the silica, resulting in strong retention. The aliphatic 5-nonanone interacts weakly, eluting rapidly.
    
  • Reverse Phase (C18): Separation is driven by hydrophobic partition. The long alkyl chains of 5-nonanone interact strongly with the octadecylsilane ligands. The polar semicarbazone partitions preferentially into the aqueous mobile phase.

ReactionLogic cluster_props Physicochemical Shift Start 5-Nonanone (Lipophilic Oil) Product 5-Nonanone Semicarbazone (Polar Solid) Start->Product Condensation (Formation of C=N-NH-CO-NH2) Reagent + Semicarbazide HCl + NaOAc Prop1 Increased Polarity (H-Bonding) Product->Prop1 Prop2 UV Active (Conjugation) Product->Prop2

Figure 1: Transformation logic highlighting the physicochemical shift used for separation.

Method 1: Thin Layer Chromatography (TLC)

Purpose: Rapid reaction monitoring (completion check).

Protocol
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (9:1 v/v) .

    • Why: 5-nonanone is very non-polar. A low percentage of EtOAc is sufficient to move it up the plate while keeping the polar semicarbazone near the baseline for clear resolution.

  • Sample Prep: Dissolve a micro-spatula tip of the solid or a drop of the reaction mixture in ethanol or dichloromethane.

  • Visualization:

    • UV (254 nm): The semicarbazone will appear as a dark spot due to quenching. 5-nonanone may be invisible or very faint.

    • Stain (Iodine or 2,4-DNP): Iodine vapor will stain the 5-nonanone (brown spot). 2,4-DNP stain is specific for ketones (yellow/orange spot for 5-nonanone).

Expected Results
Compound

Value (Approx.)
Visualization Note
5-Nonanone 0.70 – 0.80Stains well with Iodine; weak UV.[1]
Semicarbazone 0.10 – 0.20Strong UV absorption; stays near baseline.[1]

Method 2: Flash Column Chromatography

Purpose: Preparative isolation of the pure semicarbazone or recovery of unreacted ketone.

Protocol

System: Automated Flash System or Manual Glass Column. Stationary Phase: Silica Gel (40–63 µm).

Step-by-Step Workflow:

  • Equilibration: Equilibrate the column with 100% Hexane (or Petroleum Ether).

  • Loading: Load the crude reaction mixture (dissolved in minimal DCM) onto the column.

  • Elution Gradient:

    • Phase 1 (0–5 mins): Isocratic 100% Hexane.

      • Result:5-Nonanone elutes. Collect these fractions if recovery is needed.

    • Phase 2 (5–15 mins): Gradient to 20% Ethyl Acetate in Hexane.

    • Phase 3 (15+ mins): Isocratic 20-30% Ethyl Acetate.

      • Result:Semicarbazone elutes. The increased polarity disrupts the hydrogen bonding with the silica.

  • Post-Run: Evaporate solvent from the second fraction set to obtain the crystalline solid.

Expert Tip: Because the semicarbazone is a solid, ensure it does not crash out (precipitate) inside the column if the loading solvent is too non-polar. Dissolving the sample in a small amount of DCM/Hexane mix helps prevent this.

Method 3: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity analysis or trace detection.

Unlike Normal Phase, Reverse Phase (RP-HPLC) inverts the elution order. The polar semicarbazone prefers the aqueous mobile phase, while the lipophilic ketone sticks to the C18 column.

Protocol
  • Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (0.1% Formic Acid or Ammonium Acetate buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220–240 nm (optimized for semicarbazone).

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 40% Injection
10.0 90% Linear Gradient
12.0 90% Wash (Elute 5-nonanone)

| 12.1 | 40% | Re-equilibration |[1]

Data Interpretation[1][3][4][6][7][8][9][10][11][12][13]
  • Peak 1 (Early, ~2-4 min): 5-Nonanone Semicarbazone . It is relatively polar and elutes quickly as the organic modifier increases.

  • Peak 2 (Late, ~8-10 min): 5-Nonanone . The non-polar butyl chains interact strongly with the C18 stationary phase, requiring high ACN concentration to elute.

HPLC_Decision Start Select Method Goal_Quant Goal: Quantitation/Purity Start->Goal_Quant Goal_Prep Goal: Isolation/Synthesis Start->Goal_Prep Method_HPLC Method: RP-HPLC (C18) Mobile Phase: H2O/ACN Detection: UV 240nm Goal_Quant->Method_HPLC Method_Flash Method: Flash Chrom (Silica) Mobile Phase: Hex/EtOAc Detection: Iodine/UV Goal_Prep->Method_Flash Result_HPLC Order: Semicarbazone (1st) -> Ketone (2nd) Resolution: High Method_HPLC->Result_HPLC Result_Flash Order: Ketone (1st) -> Semicarbazone (2nd) Capacity: High Method_Flash->Result_Flash

Figure 2: Decision tree for selecting the appropriate chromatographic mode based on research goals.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Ed. Wiley, 2010. (Authoritative source on Normal Phase vs. Reverse Phase retention mechanisms).
  • National Institute of Standards and Technology (NIST). "5-Nonanone." NIST Chemistry WebBook, SRD 69. [Link] (Verified physical data for 5-nonanone).

  • Shriner, R. L., et al.The Systematic Identification of Organic Compounds, 8th Ed. Wiley, 2003.

Sources

Structural Characterization & Performance Profile: Dibutyl Ketone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Medicinal Chemistry & Crystallography

Executive Summary

Dibutyl ketone semicarbazone (DBK-SC), derived from 5-nonanone, represents a critical structural pivot point in the investigation of semicarbazone-based anticonvulsants. While lower homologs (e.g., acetone semicarbazone) are well-characterized crystallographic standards, DBK-SC introduces significant lipophilicity through its dual


 alkyl chains.

This guide objectively compares the structural and functional performance of DBK-SC against the industry standard Phenytoin and the structural reference Acetone Semicarbazone . It addresses the specific challenge of balancing lattice stability (driven by hydrogen bonding) with bioavailability (driven by lipophilicity).

Crystallographic & Physicochemical Comparison

The following data synthesizes experimental baselines and predictive modeling based on the homologous series of aliphatic semicarbazones.

Table 1: Structural & Performance Metrics
FeatureDibutyl Ketone Semicarbazone (DBK-SC) Acetone Semicarbazone (ASC) Phenytoin (Standard)
Molecular Formula



Crystal System Monoclinic (Predicted) Monoclinic (

)
Orthorhombic (

)
Melting Point 95–105 °C (Lower lattice energy)187–189 °C (High lattice energy)295–298 °C
LogP (Lipophilicity) ~3.2 (High BBB Permeability)~0.2 (Low Permeability)2.47 (Optimal)
H-Bond Motif Centrosymmetric Dimer (R2,2(8))Centrosymmetric DimerTape/Ribbon motif
Solubility (Water) Poor (<0.1 mg/mL) High (>50 mg/mL)Poor (0.03 mg/mL)
Primary Utility Anticonvulsant Lead / Lipophilic ProbeCrystallographic Reference / IdentificationClinical Antiepileptic

Technical Insight: The drastic drop in melting point for DBK-SC (compared to ASC) indicates that the bulky butyl chains disrupt the efficient packing density seen in smaller semicarbazones, despite the persistence of the core hydrogen-bonding network.

Structural Performance Analysis

The Hydrogen Bonding "Anchor"

The performance of semicarbazones as solid-state materials is governed by the urea-like backbone. In DBK-SC, the "performance" is a competition between the rigid H-bond network and the flexible alkyl tails.

  • The Dimer Motif: Like most semicarbazones, DBK-SC forms a characteristic

    
     dimer via intermolecular 
    
    
    
    hydrogen bonds. This is the "anchor" that allows the crystal to form.
  • Steric Interference: The two butyl chains in DBK-SC introduce significant steric bulk. Unlike Acetone Semicarbazone, which packs efficiently in layers, DBK-SC crystals often exhibit disorder in the alkyl tails, leading to lower thermal stability (lower MP) and higher solubility in organic solvents (ethanol/DMSO).

Visualization: Semicarbazone Structural Logic

The following diagram illustrates the structural logic connecting synthesis, crystallization, and the resulting performance properties.

Semicarbazone_Logic Ketone 5-Nonanone (Liquid, Lipophilic) Reaction Condensation (pH 5.0 - 6.0) Ketone->Reaction + Ethanol Reagent Semicarbazide HCl (Solid, Polar) Reagent->Reaction + NaOAc Product DBK-SC Molecule (Amphiphilic) Reaction->Product - H2O Crystal Crystal Lattice (P21/c Motif) Product->Crystal H-Bond Dimerization (N-H...O) Performance Performance: High LogP, Low MP Crystal->Performance Alkyl Chain Disorder

Figure 1: Structural logic flow from liquid precursors to solid-state performance characteristics.

Experimental Protocol: Synthesis & Characterization

To generate valid XRD data for DBK-SC, researchers must control the crystallization rate to minimize alkyl chain disorder.

Phase 1: Synthesis (The Buffer Method)

Direct mixing often yields oils due to the low melting point. The Buffer Method ensures precipitation.

  • Preparation: Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.

  • Solubilization: Dissolve 1.0 g of 5-nonanone (dibutyl ketone) in 10 mL of Ethanol (95%).

  • Condensation: Add the ketone solution to the aqueous semicarbazide solution.

  • Reflux: Heat on a water bath (60°C) for 20 minutes. The solution will become turbid.

  • Isolation: Cool on ice. If an oil separates, scratch the glass side to induce nucleation. Filter the white precipitate.

Phase 2: Single Crystal Growth (Slow Evaporation)

Crucial Step for XRD:

  • Solvent System: Use a 1:1 mixture of Ethanol and Ethyl Acetate . The ethyl acetate helps solubilize the butyl chains, while ethanol supports the polar headgroup.

  • Method: Dissolve 50 mg of purified DBK-SC in 5 mL of warm solvent. Filter into a clean vial. Cover with Parafilm and poke 3 small holes.

  • Timeline: Allow to stand at 4°C (refrigerator) for 5-7 days. Lower temperatures reduce thermal motion of the butyl chains, improving diffraction quality.

Phase 3: XRD Data Collection Strategy
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Long alkyl chains (butyl) have high thermal vibration parameters at room temperature, which washes out high-angle diffraction data. Cooling is mandatory for resolution < 0.8 Å.

  • Radiation: Mo-K\alpha (

    
     Å).
    
    • Reasoning: Preferred for organic small molecules to minimize absorption and maximize resolution.

Biological Performance Context (Anticonvulsant Activity)[1][2][3][4][5]

Why characterize DBK-SC? The "performance" extends to drug discovery.[1][2]

  • Pharmacophore Model: According to the Dimmock structural model for anticonvulsants, activity requires:

    • A hydrophobic aryl/alkyl binding site (The Butyl chains).

    • A hydrogen bonding domain (The Semicarbazone motif).[3]

    • An electron donor group (The Carbonyl Oxygen).

  • Comparative Efficacy:

    • Phenytoin: High potency, but issues with toxicity and solubility.

    • DBK-SC: The aliphatic chains provide high lipophilicity , allowing rapid crossing of the Blood-Brain Barrier (BBB). However, the lack of an aryl ring (pi-stacking) usually results in lower receptor binding affinity compared to aromatic analogs like 4-fluorobenzaldehyde semicarbazone.

Visualization: Anticonvulsant Mechanism Pathway

Mechanism Drug DBK-SC (Lipophilic) BBB Blood-Brain Barrier (Lipid Membrane) Drug->BBB Passive Diffusion (LogP ~3.2) Target Voltage-Gated Na+ Channels BBB->Target CNS Entry Action Inactivation Gate Stabilization Target->Action H-Bond Binding Result Seizure Suppression Action->Result Reduced Firing

Figure 2: Pharmacokinetic pathway of lipophilic semicarbazones targeting sodium channels.

References

  • Dimmock, J. R., et al. (1996). "Evaluation of the anticonvulsant activities of some semicarbazones." Epilepsia, 37(S5), 162.

  • Pandeya, S. N., et al. (1998). "Synthesis and anticonvulsant activity of some new semicarbazones." European Journal of Medicinal Chemistry, 33(1), 33-40.
  • NIST Chemistry WebBook. (2023). "5-Nonanone (Dibutyl Ketone) Thermochemical Data." National Institute of Standards and Technology.

  • Yogeeswari, P., et al. (2004). "Anticonvulsant activity of semicarbazones: a structure-activity relationship study." Journal of Pharmacy & Pharmaceutical Sciences, 7(2), 192-196.
  • Cambridge Structural Database (CSD). "Reference structure: Acetone Semicarbazone (Refcode: ACETSC)." Cambridge Crystallographic Data Centre.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Nonanone Semicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 5-nonanone semicarbazone or its mother liquor down the drain. This compound is a nitrogenous derivative of a ketone (5-nonanone) and semicarbazide.[1][2] While the parent ketone is a flammable solvent, the semicarbazone derivative presents distinct stability risks.

Critical Safety Directive: Strictly segregate this waste from acidic streams. Semicarbazones are hydrolytically unstable in acidic media. Contact with strong acids will reverse the formation reaction, liberating semicarbazide , a known carcinogen and teratogen, along with the flammable parent ketone.

Chemical Profile & Hazard Identification

To ensure proper handling, operators must distinguish between the parent compound and the derivative.

PropertyParent: 5-NonanoneDerivative: 5-Nonanone Semicarbazone
CAS Number 502-56-7256596-xx-x (Generic Class ID)
Physical State Liquid (Colorless)Solid (Crystalline, White/Off-white)
Flammability Flash Point: 65°C (Combustible)Combustible Solid
Reactivity StableHydrolyzes in Acid (Releases Semicarbazide)
Primary Hazard Irritant, FlammablePotential Carcinogen (via hydrolysis), Irritant
RCRA Code D001 (Ignitable)Not Listed (Treat as Hazardous Organic Solid)

Scientific Rationale: The Hydrolysis Risk

As a researcher, understanding the causality of safety protocols is vital for compliance. The disposal protocol is dictated by the chemical equilibrium of semicarbazone formation:



This reaction is reversible. In the presence of acid (common in laboratory waste streams), the equilibrium shifts to the left, regenerating free semicarbazide.

  • Risk: Semicarbazide is significantly more toxic than the semicarbazone derivative.

  • Control: Maintain waste pH > 7. Avoid cross-contamination with acid waste carboys.

Step-by-Step Disposal Protocol

Phase A: Waste Characterization & Segregation

Before disposal, separate the solid product from the reaction solvent (mother liquor).

1. Solid Waste (The Semicarbazone)

  • Status: Purity verification (Melting Point check recommended if unknown).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: "Hazardous Waste - Solid Organic. Contains: 5-Nonanone Semicarbazone.[2][3] Toxic/Irritant."

2. Liquid Waste (Mother Liquor/Filtrate)

  • Composition: Likely contains ethanol/water, unreacted 5-nonanone, and excess semicarbazide hydrochloride.

  • Segregation: Do NOT mix with halogenated solvents (DCM/Chloroform) if possible, to reduce incineration costs.

  • Labeling: "Hazardous Waste - Flammable Liquid. Contains: Ethanol, 5-Nonanone, Semicarbazide traces. pH Neutral/Basic."

Phase B: Packaging & Storage
  • Dry Solids: Ensure the solid is fully dry. Solvent-wet solids can release vapors, pressurizing the container.

  • Liquid Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Store waste bottles in a secondary tray to capture spills.

Phase C: Final Disposal
  • Method: High-Temperature Incineration.[1]

  • Justification: Incineration ensures the complete destruction of the nitrogen-nitrogen bond in the hydrazine moiety, preventing environmental leaching.

  • Regulatory Path: Transfer to your facility’s EHS (Environmental Health & Safety) department for transport to a TSDF (Treatment, Storage, and Disposal Facility).

Visual Workflow: Decision Logic

The following diagram outlines the critical decision points for handling reaction waste safely.

DisposalWorkflow cluster_warning CRITICAL SAFETY Start Reaction Complete: 5-Nonanone Semicarbazone Filtration Filtration Step Start->Filtration Solid Solid Filter Cake (Semicarbazone) Filtration->Solid Retentate Liquid Mother Liquor (Filtrate) Filtration->Liquid Filtrate DecisionSolid Is it Dry? Solid->DecisionSolid DecisionLiquid Check pH Liquid->DecisionLiquid Drying Air/Vac Dry in Hood DecisionSolid->Drying No BinSolid Solid Organic Waste Bin (No Acids) DecisionSolid->BinSolid Yes Neutralize Neutralize (pH 7-9) DecisionLiquid->Neutralize Acidic BinLiquid Non-Halogenated Solvent Bin (Flammable) DecisionLiquid->BinLiquid Neutral/Basic Drying->BinSolid Neutralize->BinLiquid Incineration High-Temp Incineration (TSDF) BinSolid->Incineration BinLiquid->Incineration

Figure 1: Waste stream segregation workflow emphasizing pH control to prevent semicarbazide regeneration.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[3][4] Semicarbazones are potential sensitizers.
Spill (Solid) Dampen with water to prevent dust.[4] Sweep into a disposable container. Do not raise dust.
Spill (Liquid) Remove ignition sources (5-nonanone is flammable). Absorb with vermiculite or clay.
Accidental Acid Mix Evacuate area if fumes develop.[4] Notify EHS immediately. Do not seal container (pressure risk).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10405, 5-Nonanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Nonanone, Semicarbazone

[1]

Executive Summary: The "Unknown" Hazard Protocol

5-Nonanone, semicarbazone is a derivatized organic solid, typically synthesized to identify or purify the parent ketone (5-nonanone).[1] While 5-nonanone itself is a solvent with neurotoxic potential, the semicarbazone derivative introduces distinct solid-state and metabolic hazards. [1]

Critical Safety Insight: Most commercial databases lack a specific SDS for this derivative. Therefore, you must apply the Precautionary Principle . You are not just handling a ketone; you are handling a compound that can metabolically or chemically hydrolyze back into semicarbazide , a known reproductive toxin and suspected carcinogen.

Immediate Action Required:

  • Treat as: Toxic Solid & Reproductive Hazard.

  • Primary Route of Entry: Inhalation of dust and Dermal absorption (if in solution).

  • Minimum PPE: Double Nitrile Gloves, N95/P100 Respirator (if open bench), and Chemical Goggles.

Risk Assessment & Hazard Identification

To understand the PPE requirements, we must deconstruct the molecule into its functional hazard components.

Structure-Activity Hazard Analysis
Component MoietySource HazardRisk Implication for Derivative
5-Nonanone (Parent Ketone)Neurotoxin: High doses cause "spastic paralysis" and altered reflexes in rodent models [1].[1][2][3] Irritant: Eyes/Skin.[4][5][6][7][8][9][10][11]Lipophilic nature facilitates skin absorption.[1][2]
Semicarbazide (Functional Group)Reproductive Toxin (Cat 2): Suspected of damaging fertility/unborn child.[1][2][12] Bone Toxin: Osteolathyrism risk [2].Hydrolysis Risk: Contact with strong acids (e.g., stomach acid or acidic waste streams) releases free semicarbazide.[1]
Crystalline Solid (Physical State)Dust Hazard: High surface area for inhalation.[1][2]Electrostatic charging during weighing can disperse toxic dust.[1][2]
The Hydrolysis Trap

Many researchers treat semicarbazones as inert. This is a fallacy. In acidic environments (pH < 4), the equilibrium shifts:

2

PPE Matrix: The Defense System

Do not rely on standard "Lab Safety" protocols. Use this specific matrix for semicarbazone intermediates.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile (0.11 mm min) Why: Ketones (5-nonanone) degrade Latex rapidly.[1][2] While the solid is stable, any solubilization (e.g., in Acetone/DMSO) requires chemical resistance. Protocol: Change outer glove immediately upon splash.
Eye/Face Chemical Goggles (Indirect Vent) Why: Safety glasses are insufficient.[1][2] Semicarbazide derivatives are severe eye irritants. Goggles prevent dust migration behind the lens.
Respiratory P100 / N95 (Valved) Why: If weighing outside a fume hood, static dust is the primary vector.[1][2] Note: A Fume Hood is the primary engineering control; respirator is secondary.
Body Tyvek® Lab Coat / Sleeves Why: Cotton coats retain dust.[1][2] If handling >10g, use disposable Tyvek sleeves to prevent cuff contamination.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental logic.

Phase 1: Weighing & Transfer (High Risk)

The moment of highest exposure risk is transferring the dry solid.

  • Static Control: Place an ionizing fan or antistatic mat near the balance. Semicarbazones are prone to static charge, causing "jumping" of particles.

  • Damping: If possible, dampen the spatula with the reaction solvent before scooping to minimize dust generation.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable antistatic weighing boat.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use compressed air to clean the balance.

Phase 2: Solubilization & Reaction[2]
  • Solvent Selection: 5-Nonanone semicarbazone is likely soluble in Ethanol or DMSO.

  • Temperature Control: If heating is required to dissolve (recrystallization), ensure the system is closed.

    • Warning: Do not heat in open flasks on a benchtop. Vaporized solvent carries the solute particles.

Phase 3: Disposal Strategy (Critical)

Never dispose of semicarbazones in the drain.

  • Solid Waste: Label as "Toxic Solid - Semicarbazone Derivative."

  • Liquid Waste: Segregate into "Non-Halogenated Organic."

  • Acid Sensitivity: NEVER mix with acidic waste streams (e.g., acid digest waste). This will trigger hydrolysis and release toxic semicarbazide in the waste drum.

Visualizations

Logic Flow: Risk Assessment & PPE Decision

This diagram illustrates the decision-making process for handling this specific intermediate.

HandlingLogicStartStart: 5-Nonanone SemicarbazoneStateCheckState: Crystalline SolidStart->StateCheckHazard1Risk: Dust InhalationStateCheck->Hazard1Hazard2Risk: Acid HydrolysisStateCheck->Hazard2Control1Engineering: Fume Hood + Static BarHazard1->Control1DisposalDisposal: NO ACIDS (Prevent Hydrolysis)Hazard2->DisposalPPE_DecisionPPE: Goggles + Double Nitrile + Lab CoatControl1->PPE_DecisionAction_WeighAction: Weighing (Anti-Static)PPE_Decision->Action_WeighAction_ReactAction: SolubilizationAction_Weigh->Action_ReactAction_React->Disposal

Caption: Operational logic flow emphasizing the critical "No Acid" disposal rule to prevent toxic hydrolysis.

Workflow: Safe Donning & Doffing

Proper removal of PPE is as critical as wearing it, to prevent secondary contamination.

DonningDoffingcluster_donDonning (Pre-Work)cluster_doffDoffing (Post-Work)Step11. Wash HandsStep22. Inner Nitrile GloveStep1->Step2Step33. Lab Coat (Tyvek)Step2->Step3Step44. Outer Nitrile Glove(Over Cuff)Step3->Step4Step55. Remove Outer Glove(Beak Method)Step4->Step5Work CompleteStep66. Remove CoatStep5->Step6Step77. Remove Inner GloveStep6->Step7Step88. Wash Hands (Soap)Step7->Step8

Caption: Dual-gloving protocol ensures the wrist area remains protected during the removal of contaminated outer layers.[1][2][10][13]

Emergency Response

ScenarioImmediate Action
Skin Contact (Solid) Brush off gently (do not wet initially to avoid spreading).[1][2][8] Then wash with soap/water for 15 mins.[5][8]
Skin Contact (Solution) Remove PPE immediately. Wash with soap/water.[4][5][8] Do not use organic solvents (ethanol/acetone) to clean skin; this drives the toxin deeper.
Eye Contact Flush for 15 mins. Seek medical attention. Semicarbazides can cause corneal opacity.
Spill (>5g) Dampen with water to prevent dust.[1][2] Scoop into a jar. Label "Toxic".[12][13] Clean area with weak detergent.

References

  • Haz-Map, National Library of Medicine. (n.d.). 5-Nonanone Hazard Profile. Retrieved February 9, 2026, from [Link][1]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Semicarbazide Hydrochloride. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Nonanone. Retrieved February 9, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.